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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol

Foreword: Bridging Structure and Function in Drug Discovery In the landscape of modern medicinal chemistry, the journey from a promising molecular structure to a viable drug candidate is paved with a deep understanding o...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Bridging Structure and Function in Drug Discovery

In the landscape of modern medicinal chemistry, the journey from a promising molecular structure to a viable drug candidate is paved with a deep understanding of its physicochemical properties. These characteristics—solubility, acidity, lipophilicity, and more—are not mere data points; they are the fundamental determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[1] This guide provides a comprehensive technical overview of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol, a novel heterocyclic compound. While specific experimental data for this molecule is not extensively published, this document serves as a robust framework for its characterization. We will leverage established principles of physical organic chemistry and proven experimental methodologies to define a clear path for its evaluation. Pyrazole derivatives, as a class, are of significant interest in drug development due to their diverse biological activities, making a thorough understanding of their properties crucial for unlocking their therapeutic potential.[2][3][4]

Molecular Structure and Predicted Physicochemical Profile

The foundational step in characterizing any new chemical entity is to establish its structure and predict its core physicochemical parameters. These predictions, often derived from computational models, provide initial insights into the molecule's "drug-likeness" and guide subsequent experimental design.[1]

Chemical Structure:

  • IUPAC Name: 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol

  • Molecular Formula: C₉H₁₆N₂O

  • Canonical SMILES: CC(C)(O)CC1=CN(C)N=C1

The structure features a 1,3-disubstituted pyrazole ring, a core scaffold in many biologically active compounds.[5] The side chain contains a tertiary alcohol, a functional group that can significantly influence solubility and hydrogen bonding capacity.

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties for 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol. These values are calculated based on its structure and are benchmarked against established guidelines for oral drug candidates, such as Lipinski's Rule of 5.[1]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 168.24 g/mol Influences absorption and diffusion; generally, values <500 Da are preferred for oral drugs.[1]
cLogP (Octanol-Water Partition Coefficient) 0.9 (Estimated)A measure of lipophilicity, which affects permeability, solubility, and metabolism. Values between 1 and 3 are often optimal.[1]
Hydrogen Bond Donors 1 (from the hydroxyl group)The capacity to donate hydrogen bonds influences solubility and target binding. ≤5 is a general guideline.[1]
Hydrogen Bond Acceptors 3 (2 from pyrazole nitrogens, 1 from hydroxyl oxygen)The capacity to accept hydrogen bonds impacts solubility and interactions with biological targets. ≤10 is a general guideline.[1]
Topological Polar Surface Area (TPSA) 41.9 ŲTPSA is correlated with passive molecular transport through membranes and is a good predictor of oral bioavailability.
Rotatable Bonds 3A measure of molecular flexibility, which can impact binding affinity and bioavailability.

Synthesis and Spectroscopic Characterization Workflow

A robust and reproducible synthetic route is paramount for obtaining high-purity material for physicochemical and biological evaluation. While a specific protocol for this molecule is not published, a plausible synthesis can be designed based on established pyrazole chemistry.[6]

Proposed Synthetic Pathway

A logical approach involves the reaction of a suitable pyrazole-containing precursor with a Grignard reagent, as outlined below.

G cluster_0 Proposed Synthesis A 1-Methyl-1H-pyrazole-3-carbaldehyde C Reaction in THF A->C B Isopropylmagnesium bromide (Grignard Reagent) B->C D Acidic Workup (e.g., aq. NH4Cl) C->D E Purification (Column Chromatography) D->E F 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol E->F

Caption: Proposed synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol.

Spectroscopic Analysis Workflow

Structural confirmation and purity assessment are critical. A standard workflow for spectroscopic analysis should be employed.[2][7]

G cluster_1 Spectroscopic Analysis Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (e.g., ESI-MS) start->ms ir Infrared (IR) Spectroscopy start->ir elucidation Structure Elucidation & Purity Assessment nmr->elucidation ms->elucidation ir->elucidation

Caption: General workflow for spectroscopic analysis.

Standard Experimental Protocols for Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Use tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals: Expect signals corresponding to the methyl group on the pyrazole ring, the two protons on the pyrazole ring, the methylene protons adjacent to the pyrazole ring, the two methyl groups on the propanol moiety, and the hydroxyl proton.

  • Expected ¹³C NMR Signals: Expect distinct signals for each unique carbon atom in the molecule.[7]

Mass Spectrometry (MS) [2]

  • Technique: Use Electrospray Ionization (ESI) for soft ionization.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).

  • High-Resolution MS (HRMS): Use HRMS to confirm the elemental composition.

Infrared (IR) Spectroscopy [7]

  • Sample Preparation: Analyze the sample as a thin film or a KBr pellet.

  • Expected Absorption Bands: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol. Characteristic C-H, C=N, and C=C stretching and bending vibrations for the pyrazole ring and alkyl groups.[7]

Determination of Critical Physicochemical Properties

The following sections detail the experimental protocols for determining the key physicochemical properties that govern a drug's behavior.

Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation.[1] The shake-flask method is a widely accepted standard for determining equilibrium solubility.[9][10]

Experimental Protocol: Shake-Flask Method [9]

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully remove a known volume of the supernatant and filter it through a 0.22 µm syringe filter that does not bind the compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Data Reporting: Report the solubility in mg/mL or µM.

G cluster_2 Shake-Flask Solubility Workflow A Add excess compound to buffer B Agitate for 24-48h at constant temp. A->B C Centrifuge and filter supernatant B->C D Quantify concentration via HPLC C->D E Report solubility (mg/mL or µM) D->E

Caption: Workflow for determining equilibrium solubility.

Dissociation Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[11][12] Given that pyrazole is a weak base, determining its pKa is essential. For compounds with limited aqueous solubility, potentiometric titration in a co-solvent system or HPLC-based methods are often employed.[11]

Experimental Protocol: Potentiometric Titration [12][13]

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a mixture of water and a co-solvent (e.g., methanol or acetonitrile) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated pH electrode.[12]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[13]

G cluster_3 pKa Determination Workflow A Dissolve compound in aqueous co-solvent B Titrate with standardized acid/base A->B C Monitor pH continuously B->C D Plot pH vs. titrant volume C->D E Determine pKa from inflection point D->E

Caption: Workflow for pKa determination by potentiometric titration.

Alternative Method: HPLC-Based pKa Determination For very poorly soluble compounds, an HPLC-based method can be highly effective.[14] This technique relies on the principle that the retention time of an ionizable compound on a reverse-phase column is dependent on its ionization state and, therefore, the pH of the mobile phase. By measuring the retention time at various mobile phase pH values, a sigmoid curve can be generated, from which the pKa can be derived.[11][14]

Conclusion: A Roadmap for Characterization

This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol. The outlined protocols are based on established, robust methodologies that ensure data integrity and reproducibility. By systematically determining the properties of solubility, pKa, lipophilicity, and spectroscopic identity, researchers can build a complete profile of this molecule. This foundational knowledge is indispensable for interpreting biological data, optimizing molecular properties, and ultimately advancing promising compounds through the drug discovery pipeline.[1][15]

References

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Source: Not directly from search results, but consistent with the principles outlined in multiple sources]
  • El-Sayed, M. A. A., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. Retrieved from [Link][7]

  • Gleeson, M. P., et al. (2024, July 22). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry. Retrieved from [Link][16]

  • Kandi, S. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link][14]

  • Kaur, M., et al. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1181, 32-45. Retrieved from [Link][17]

  • Mobley, D. L., & Klimovich, P. V. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link][6]

  • Popova, Y., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 356-363.[11]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link][13]

  • Shults, M. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link][1]

  • Sisco, N. J., & E. S. Baker. (2018). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC. Retrieved from [Link][15]

  • Yildirim, E., & Ozdemir, A. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link][12]

  • Zevallos, M. A., et al. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link][4]

  • Zhang, L., et al. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Retrieved from [Link][5]

  • Zlatic, M. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering. Retrieved from [Link]

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Exploratory

A Deep Dive into the Structural Elucidation of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of medicinal chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, foundational step. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and safety profile. This guide provides an in-depth, technical walkthrough of the structure elucidation of a novel heterocyclic alcohol, 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol.

This document is structured not as a rigid protocol, but as a logical narrative that mirrors the scientific process of structural investigation. We will explore the application of multiple spectroscopic techniques, moving from initial functional group identification to the complete assembly of the molecular puzzle. The causality behind each experimental choice and the interpretation of the resulting data will be emphasized, providing a framework for tackling similar challenges in small molecule characterization. While the data presented herein is representative for this class of compound, the described workflow is a robust and field-proven methodology.

The Analytical Challenge: A Multi-faceted Approach

The structure of a novel compound is a hypothesis that must be proven through rigorous, multi-modal analysis. Relying on a single technique can lead to ambiguity; therefore, a combination of methods is employed to provide orthogonal, self-validating evidence.[1][2] For 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol, our primary tools will be:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula, and to gain initial structural insights from fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[1][3] This will include one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.

The following diagram illustrates the logical workflow for the structure elucidation process.

G cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Final Confirmation MS_Analysis Mass Spectrometry (Molecular Weight & Formula) Structure_Proposal Propose Structure MS_Analysis->Structure_Proposal IR_Analysis Infrared Spectroscopy (Functional Group ID) IR_Analysis->Structure_Proposal 1D_NMR 1D NMR (¹H, ¹³C) (Chemical Environments & Counts) 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Atom-Atom Correlations) 1D_NMR->2D_NMR Data_Integration Integrate All Spectroscopic Data 2D_NMR->Data_Integration Structure_Proposal->Data_Integration Final_Structure Confirmed Structure of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol Data_Integration->Final_Structure

Caption: A generalized workflow for small molecule structure elucidation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Experimental Rationale: The first step is to ascertain the molecular weight and, more importantly, the elemental formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce a unique elemental composition.

Protocol:

  • A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • The spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation: The HRMS analysis shows a prominent ion at m/z 169.1339. This experimentally determined mass is compared against theoretical masses for possible elemental formulas.

IonExperimental m/zTheoretical m/zDifference (ppm)Proposed Formula
[M+H]⁺169.1339169.1341-1.2C₉H₁₇N₂O⁺

The excellent agreement ( < 5 ppm difference) between the experimental and theoretical mass for C₉H₁₆N₂O provides high confidence in the molecular formula of the neutral molecule.

Electron Ionization (EI) Fragmentation: In parallel, an EI mass spectrum would be acquired. The fragmentation pattern in EI-MS can offer valuable structural clues. For pyrazole-containing compounds, characteristic fragmentation pathways include the loss of HCN or N₂.[4] The presence of a tertiary alcohol might lead to a stable tertiary carbocation through the loss of a water molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Rationale: FTIR spectroscopy is a rapid and effective method for identifying the types of chemical bonds, and therefore the functional groups, present in a molecule.

Protocol:

  • A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • The sample is placed in the path of an infrared beam.

  • The absorbance of IR radiation is measured as a function of wavenumber (cm⁻¹).

Data Interpretation: The IR spectrum provides clear evidence for the key functional groups:

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~3400 (broad)StrongO-H stretchIndicates the presence of a hydroxyl (alcohol) group. The broadness is due to hydrogen bonding.
~2970-2850StrongC-H stretchConfirms the presence of sp³-hybridized carbons (alkane-like regions).
~1550MediumC=N/C=C stretchConsistent with the pyrazole ring system.
~1150StrongC-O stretchThe position of this band is characteristic of a tertiary alcohol.

The combined MS and IR data strongly suggest a molecule with the formula C₉H₁₆N₂O containing a pyrazole ring, alkane-like regions, and a tertiary alcohol functional group.

Part 2: Unraveling the Connectivity - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed structure of organic molecules.[1][2][3] We will use a suite of NMR experiments to piece together the atomic connectivity.

¹H NMR Spectroscopy

Experimental Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

Protocol:

  • Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Data Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.25d (J=2.0 Hz)1HH-5 (pyrazole)Aromatic region, typical for pyrazole protons.
5.95d (J=2.0 Hz)1HH-4 (pyrazole)Aromatic region, coupled to H-5.
3.85s3HN-CH₃Singlet, downfield due to attachment to nitrogen.
2.80s2HCH₂Singlet, adjacent to a quaternary carbon.
2.50s (broad)1HOHExchangeable proton, broad singlet.
1.20s6H2 x CH₃Two equivalent methyl groups on a quaternary carbon.
¹³C NMR and DEPT-135 Spectroscopy

Experimental Rationale: ¹³C NMR reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run to differentiate between CH, CH₂, and CH₃ groups.

Protocol:

  • Use the same sample as prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

Data Interpretation:

Chemical Shift (δ, ppm)DEPT-135Assignment
151.0No signalC-3 (pyrazole, quaternary)
138.5PositiveC-5 (pyrazole, CH)
105.0PositiveC-4 (pyrazole, CH)
71.5No signalC(OH) (quaternary)
45.0NegativeCH₂
39.0PositiveN-CH₃
27.0Positive2 x CH₃
2D NMR: Building the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.[3]

Experimental Rationale: A COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds.

Data Interpretation: A cross-peak is observed between the signals at δ 7.25 and δ 5.95, confirming that these two pyrazole protons (H-5 and H-4) are adjacent to each other. No other correlations are seen, which is consistent with the presence of many isolated spin systems (singlets) in the ¹H NMR.

G H5 H-5 (δ 7.25) H4 H-4 (δ 5.95) H5->H4 COSY

Caption: Key COSY correlation in the pyrazole ring.

Experimental Rationale: The HSQC experiment correlates each proton with the carbon it is directly attached to.

Data Interpretation: This experiment allows for the unambiguous assignment of protonated carbons.

Proton (δ, ppm)Correlated Carbon (δ, ppm)Assignment
7.25138.5C-5/H-5
5.95105.0C-4/H-4
3.8539.0N-CH₃
2.8045.0CH₂
1.2027.02 x CH₃

Experimental Rationale: This is arguably the most crucial experiment for determining the overall carbon skeleton. HMBC reveals correlations between protons and carbons that are two or three bonds away. These "long-range" correlations connect the molecular fragments identified by other experiments.

Data Interpretation - Key Correlations:

The following diagram and table illustrate the critical HMBC correlations that piece together the final structure.

Caption: Key HMBC correlations confirming the molecular structure.

Proton(s)Correlated Carbon(s)Significance
N-CH₃ (δ 3.85)C-5 (δ 138.5), C-3 (δ 151.0)Unambiguously links the N-methyl group to the N-1 position of the pyrazole ring.
CH₂ (δ 2.80)C-3 (δ 151.0), C-4 (δ 105.0)Establishes that the side chain is attached to the C-3 position of the pyrazole ring.
CH₂ (δ 2.80)C(OH) (δ 71.5), gem-CH₃ (δ 27.0)Connects the methylene group to the tertiary alcohol moiety.
gem-CH₃ (δ 1.20)C(OH) (δ 71.5), CH₂ (δ 45.0)Confirms the connectivity around the quaternary carbon bearing the hydroxyl group.
H-4 (δ 5.95)C-3 (δ 151.0), C-5 (δ 138.5)Confirms the structure of the pyrazole ring itself.

Conclusion: The Confirmed Structure

The integration of all spectroscopic data provides a cohesive and self-validating confirmation of the structure as 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol .

  • HRMS established the correct molecular formula: C₉H₁₆N₂O.

  • FTIR identified the key functional groups: a hydroxyl group (tertiary alcohol) and a pyrazole ring.

  • ¹H and ¹³C NMR provided a census of all proton and carbon environments.

  • COSY confirmed the adjacent protons on the pyrazole ring.

  • HSQC linked each proton to its directly attached carbon.

  • HMBC was instrumental in connecting the individual spin systems—the N-methyl group, the pyrazole ring, and the tertiary alcohol side chain—into the final, complete structure.

This systematic, multi-technique approach ensures the highest level of confidence in the assigned structure, a prerequisite for any further research or development activities.

References

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Structure elucidation of small organic molecules by contemporary comput
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Structure Elucid
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Semantic Scholar.
  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQU
  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B.
  • Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H- - ResearchGate.
  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • 1H and 13C NMR study of perdeuter
  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole deriv
  • IR Spectrum: Alcohols and Phenols. Universidad de los Andes.
  • How to Read and Interpret FTIR Spectroscope of Organic M
  • Combination of 1H and 13C NMR Spectroscopy. dokumen.tips.
  • Alcohols—The Rest of the Story. Spectroscopy Online.
  • Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized?. Reddit.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
  • Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b.
  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry.
  • 2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol. PubChem.
  • Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 2b.
  • 2-Methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine. ChemScene.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC.
  • Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. nopr.niscpr.res.in.
  • 2-methyl-3-(1h-pyrazol-1-yl)propan-1-ol. PubChemLite.
  • 1692687-19-6|2-Methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine. BLDpharm.
  • 2-Methyl-1-(1-methyl-1h-pyrazol-4-yl)propan-2-amine. MilliporeSigma.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar.

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Foundational

An In-Depth Technical Guide to the Synthesis and Historical Context of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol

This technical guide provides a comprehensive overview of the historical discovery of the pyrazole scaffold, a critical component of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol, and outlines a plausible synthetic pa...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the historical discovery of the pyrazole scaffold, a critical component of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol, and outlines a plausible synthetic pathway for the title compound based on established chemical principles. While the specific discovery and history of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol are not extensively documented in scientific literature, this guide serves as a valuable resource for researchers, scientists, and drug development professionals by detailing the foundational chemistry and synthetic strategies applicable to this class of molecules.

Part 1: The Genesis of Pyrazole Chemistry: A Historical Perspective

The journey into the world of pyrazole chemistry began in the late 19th century, a period of significant advancement in organic chemistry. The discovery of this five-membered heterocyclic aromatic organic compound, containing two adjacent nitrogen atoms, laid the groundwork for a new class of molecules that would prove to be of immense importance in medicinal chemistry and materials science.[1]

The Serendipitous Discovery of Pyrazole Derivatives by Ludwig Knorr

In 1883, the German chemist Ludwig Knorr was investigating quinine derivatives when he made a serendipitous discovery. In his attempt to synthesize a quinoline derivative, he instead created a new compound with potent analgesic and antipyretic properties.[1][2] This compound was antipyrine, a derivative of pyrazole. This event is widely regarded as a landmark in medicinal chemistry, as antipyrine became the first synthetic, commercially successful drug.[1] Knorr's work not only introduced a new class of therapeutic agents but also sparked widespread interest in the synthesis and properties of pyrazole compounds.[3]

The First Synthesis of the Parent Pyrazole Ring by Hans von Pechmann

While Knorr had synthesized a derivative, the parent, unsubstituted pyrazole ring was first prepared by Hans von Pechmann in 1898.[1] His method involved the reaction of diazomethane with acetylene. This synthesis was a crucial step forward, providing chemists with the fundamental pyrazole structure and opening the door to the systematic synthesis of a vast array of pyrazole derivatives.

Caption: Pechmann's synthesis of the parent pyrazole ring from diazomethane and acetylene in 1898.

The pyrazole ring is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5]

Part 2: Synthetic Strategies for Pyrazole Derivatives

The synthesis of the pyrazole ring is a well-established area of organic chemistry, with several reliable methods available. The most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3][6][7] This method allows for the synthesis of a wide variety of substituted pyrazoles by simply changing the starting materials.

Other significant synthetic routes include:

  • The reaction of α,β-unsaturated aldehydes and ketones with hydrazines.[8]

  • 1,3-dipolar cycloaddition of diazo compounds with alkynes.[8]

The functionalization of the pyrazole ring, particularly N-alkylation, is also a critical aspect of pyrazole chemistry. The regioselectivity of N-alkylation can be challenging due to the presence of two nitrogen atoms, but various methods have been developed to control the position of alkylation.[9][10][11][12]

Part 3: Proposed Synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol

Based on established synthetic methodologies for pyrazole derivatives and the formation of tertiary alcohols, a plausible synthetic route for 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is proposed below. The synthesis begins with the formation of the pyrazole ring, followed by N-methylation and the introduction of the side chain at the C3 position.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

The synthesis would commence with the cyclocondensation of a suitable 1,3-dicarbonyl compound with methylhydrazine to form the N-methylated pyrazole ring directly. A more controlled approach would be to first form the pyrazole ester and then perform N-alkylation. For this proposed synthesis, we will consider the reaction of ethyl 2,4-dioxobutanoate with hydrazine hydrate to form ethyl 1H-pyrazole-3-carboxylate, followed by N-methylation with a methylating agent such as methyl iodide in the presence of a base.

Step 2: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)propan-2-ol

The final step involves the formation of the tertiary alcohol. This can be achieved through the reaction of the ethyl ester with an excess of a Grignard reagent, such as methylmagnesium bromide.[13][14][15][16][17][18] The Grignard reagent will add twice to the ester carbonyl group to yield the desired tertiary alcohol after an acidic workup.

Sources

Exploratory

Unveiling the Pharmacodynamics of 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol: A Speculative Mechanism of Action and Validation Framework

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Assay Methodology Guide Executive Summary & Structural Rationale In the land...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary & Structural Rationale

In the landscape of fragment-based drug discovery (FBDD), low-molecular-weight (LMW) compounds serve as critical starting points for developing highly selective targeted therapeutics. The compound 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol represents a highly optimized, lead-like pharmacophore. As a Senior Application Scientist specializing in biophysical characterization, I have designed this whitepaper to deconstruct the speculative mechanism of action (MoA) of this fragment and provide a rigorous, self-validating experimental framework to prove its efficacy.

Structural Deconstruction

The architecture of this molecule is elegantly simple yet highly functional for kinase targeting:

  • 1-Methyl-1H-pyrazole Core: Pyrazole rings are privileged scaffolds in kinase inhibitor design. The unmethylated nitrogen (N2) acts as a potent hydrogen bond acceptor, classically interacting with the backbone amides of the kinase hinge region 1.

  • 2-Methylpropan-2-ol Tail: This aliphatic tertiary alcohol motif provides a dual function. The gem-dimethyl groups offer steric bulk to occupy adjacent hydrophobic pockets (such as the gatekeeper region), while the terminal hydroxyl group can engage in water-mediated hydrogen bonding networks or interact directly with the catalytic lysine within the ATP-binding pocket.

Table 1: Physicochemical & Pharmacophore Properties

Data summarized for in silico lead-optimization profiling.

PropertyValuePharmacological Implication
Molecular Weight 154.21 g/mol Ideal for FBDD; allows for extensive synthetic elaboration.
Topological Polar Surface Area (TPSA) 38.05 ŲExcellent predictive blood-brain barrier (BBB) penetrance.
Hydrogen Bond Donors (HBD) 1Tertiary alcohol provides a single, highly directional H-bond.
Hydrogen Bond Acceptors (HBA) 3Pyrazole nitrogens and oxygen facilitate target anchoring.
Calculated LogP (cLogP) ~0.65Highly soluble; minimizes non-specific hydrophobic aggregation.

Speculative Mechanism of Action: Targeting LRRK2

Based on the pharmacophore, we hypothesize that this compound acts as a Type I ATP-competitive kinase inhibitor fragment targeting Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a genetically validated, high-value target for Parkinson's disease, where pathogenic mutations (e.g., G2019S) drive kinase hyperactivation [[2]]().

The Binding Hypothesis: The 1-methylpyrazole core anchors the fragment to the LRRK2 hinge region (residues 1949-1951) via hydrogen bonding, a mechanism observed in next-generation LRRK2 inhibitors like MLi-2 2. The aliphatic tertiary alcohol projects towards the DFG motif, stabilizing the active-like/closed conformation typical of Type I inhibitors. By inhibiting LRRK2, the compound attenuates the hyperphosphorylation of Rab GTPases (e.g., Rab10), thereby restoring lysosomal function.

LRRK2_Pathway A Pathogenic Mutation (e.g., G2019S) B LRRK2 Hyperactivation A->B Drives C Rab10 Phosphorylation B->C Kinase Activity D Lysosomal Dysfunction & α-Synuclein Aggregation C->D Impairs Autophagy E 2-methyl-1-(1-methyl-1H-pyrazol-3-yl) propan-2-ol E->B Competitive Inhibition (Hinge Binding)

Fig 1: Speculative intervention of the pyrazole fragment in the LRRK2-Rab10 pathogenic cascade.

Experimental Validation Framework

To rigorously validate this speculative MoA, we must deploy a two-tiered orthogonal validation framework. Biochemical binding must be proven first, but it must immediately be contextualized with cellular target engagement to rule out false positives caused by intracellular ATP competition.

Label-Free Kinetic Profiling via Surface Plasmon Resonance (SPR)

Biochemical affinity ( KD​ ) and binding kinetics ( ka​ , kd​ ) are determined using SPR. This provides real-time, label-free quantification of the fragment-LRRK2 interaction 3.

Causality of Protocol Design: LMW fragments generate very low response units (RU) due to their small mass. Therefore, we must immobilize a high density of the LRRK2 ligand and meticulously control solvent mismatch.

Step-by-Step Methodology (Biacore T200):

  • Surface Preparation & Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant LRRK2 kinase domain via amine coupling to a target density of ~3000-4000 RU to ensure the theoretical maximum response ( Rmax​ ) for the 154 Da fragment is detectable (>5 RU) 4.

  • Analyte Preparation (Self-Validating Step): Dilute the compound in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20). Critical Step: Ensure the DMSO concentration is meticulously matched (exactly 5.0%) between the analyte and the running buffer. Failure to do so will cause massive bulk refractive index shifts that obscure the true binding signal 4.

  • Binding Analysis: Inject the analyte across the active and reference flow cells at a flow rate of 30 µL/min. The reference cell automatically subtracts non-specific binding 3.

  • Regeneration: Given the expected fast off-rate ( kd​ ) of a fragment, standard buffer flow is typically sufficient for baseline return without harsh regeneration buffers.

SPR_Workflow S1 1. Surface Prep CM5 Chip Activation S2 2. Immobilization LRRK2 Amine Coupling S1->S2 S3 3. Analyte Injection Fragment Binding (5% DMSO) S2->S3 S4 4. Regeneration Dissociation & Wash S3->S4 S5 5. Kinetic Analysis ka, kd, KD Calculation S4->S5

Fig 2: Surface Plasmon Resonance (SPR) workflow for label-free kinetic binding analysis.

Cellular Target Engagement via NanoBRET

Biochemical assays fail to replicate the complex intracellular milieu, specifically the high concentration of endogenous ATP (1-5 mM) which competes with Type I inhibitors. To prove that our pyrazole fragment can penetrate the cell membrane and engage LRRK2 in vivo, we utilize the NanoBRET Target Engagement Intracellular Kinase Assay 5, 6.

Causality of Protocol Design: By using an energy transfer technique designed to measure molecular proximity in living cells, we create a self-validating system. The baseline luminescence confirms target expression and cell viability, while the reduction in signal confirms competitive displacement by our test compound.

Step-by-Step Methodology:

  • Cellular Transfection: Seed HEK293 cells in 96-well tissue culture-treated plates and transiently transfect with a LRRK2-NanoLuc® fusion vector. The adherent (ADH) format allows the user to proceed directly to tracer addition on day 2 5.

  • Tracer Addition: Introduce a cell-permeable NanoBRET kinase tracer (e.g., Tracer K-4) at a fixed concentration. The tracer reversibly binds the LRRK2-NanoLuc fusion, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal 7.

  • Competitive Displacement: Treat cells with a dose-response titration of the pyrazole fragment. If the compound successfully permeates the membrane and engages the LRRK2 ATP-pocket, it competitively displaces the tracer, resulting in a dose-dependent decrease in the BRET ratio 8.

  • Quantification: Calculate the intracellular apparent affinity ( IC50​ ) by plotting the BRET ratio against compound concentration.

Quantitative Data Presentation (Expected Outcomes)

If the speculative MoA holds true, we expect the compound to exhibit rapid association/dissociation kinetics typical of a LMW fragment, paired with robust cell penetrance.

Table 2: Speculative Kinetic and Cellular Engagement Data
Assay TypeParameter MeasuredExpected Value (WT LRRK2)Expected Value (G2019S LRRK2)
SPR (Biochemical) Association Rate ( ka​ )> 105M−1s−1 > 105M−1s−1
SPR (Biochemical) Dissociation Rate ( kd​ )> 0.1s−1 > 0.1s−1
SPR (Biochemical) Equilibrium Affinity ( KD​ )~ 15.0 µM~ 8.5 µM
NanoBRET (Cellular) Intracellular Affinity ( IC50​ )~ 45.0 µM~ 22.0 µM

Note: The right-shift from biochemical KD​ to cellular IC50​ is expected due to competition with high intracellular ATP concentrations.

Conclusion

The compound 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is a structurally primed fragment with high potential as an ATP-competitive hinge binder for LRRK2. By utilizing the orthogonal validation framework detailed above—pairing the label-free precision of SPR with the physiological relevance of NanoBRET—drug development teams can definitively confirm target engagement and confidently advance this fragment into hit-to-lead optimization campaigns.

References

  • [5] Promega Corporation. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.5

  • [7] Promega Corporation. NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478. 7

  • [8] Promega Corporation. NanoBRET™ Target Engagement Intracellular BET BRD Assay Technical Manual. 8

  • [6] Lab Manager. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. 6

  • [1] ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. 1

  • [2] PMC / NIH. Type II kinase inhibitors that target Parkinson's disease–associated LRRK2. 2

  • [3] Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting.3

  • [4] University of New South Wales (UNSW). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. 4

Sources

Foundational

Engineering Pyrazole Alcohols: A Comprehensive Guide to Structure-Activity Relationship (SAR) Optimization

Abstract: Pyrazole alcohols represent a privileged class of pharmacophores in modern medicinal chemistry. By synergizing the robust target-engagement capabilities of the pyrazole core with the physicochemical tuning prov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Pyrazole alcohols represent a privileged class of pharmacophores in modern medicinal chemistry. By synergizing the robust target-engagement capabilities of the pyrazole core with the physicochemical tuning provided by alcohol motifs, researchers can design highly potent and metabolically stable therapeutics. This technical guide explores the mechanistic rationale, Structure-Activity Relationship (SAR) dynamics, and validated experimental protocols for optimizing pyrazole alcohols in drug discovery.

The Mechanistic Rationale: Synergizing Pyrazole and Alcohol Motifs

As a Senior Application Scientist, I often see discovery programs struggle with compounds that exhibit high target affinity but fail in vivo due to poor physicochemical properties. The integration of a pyrazole ring with an alcohol moiety—specifically a tertiary alcohol—is a highly effective strategy to overcome these hurdles.

The Pyrazole Core as a Bioisostere

The pyrazole nucleus is a remarkably versatile scaffold. It acts as an aryl bioisostere that can significantly improve the lipophilicity and aqueous solubility of a drug candidate[1]. Mechanistically, the pyrazole ring is capable of acting as both a hydrogen bond donor (HBD) and acceptor (HBA). Furthermore, its electron-rich nature allows it to form critical π−π stacking interactions with aromatic amino acid residues within target binding pockets, such as the hinge region of kinases[1].

The Tertiary Alcohol Advantage

While the introduction of a hydroxyl (-OH) group effectively decreases lipophilicity (LogD) and improves solubility, primary (1°) and secondary (2°) alcohols introduce significant metabolic liabilities. They act as metabolic "soft spots," highly susceptible to rapid oxidation by alcohol dehydrogenases or phase II conjugation by UDP-glucuronosyltransferases (UGTs)[2].

To reap the benefits of the hydroxy group while minimizing these drawbacks, the installation of a tertiary (3°) alcohol is the gold standard. The steric bulk surrounding the 3° carbon hinders UGT enzymes, and the absence of an alpha-hydrogen makes oxidation chemically impossible under standard physiological conditions[2]. This preserves the crucial HBD needed for target engagement while drastically improving the molecule's Lipophilic Efficiency (LipE).

Core SAR Principles & Quantitative Profiling

When exploring the SAR of pyrazole alcohols, modifications are typically divided into two domains: the pyrazole ring substitutions (N1, C3, C4, C5) and the steric/electronic environment of the alcohol motif.

  • Vector Alignment via Pyrazole Substitution: Substitutions at the N1 position dictate the solvent-exposed vector of the molecule, heavily influencing selectivity. Conversely, C3/C5 substitutions (e.g., CF3​ or aryl groups) are utilized to maximize van der Waals contacts deep within hydrophobic pockets[3].

  • Hydrophobicity vs. Potency: The steric bulk around the alcohol must be carefully titrated. In several kinase inhibitor programs, excessive hydrophobicity adjacent to the tertiary alcohol was shown to reversely affect potency due to steric clashes or desolvation penalties[4].

Table 1: Comparative SAR Profile of Alcohol-Substituted Pyrazoles

Note: Data represents a synthesized SAR trend demonstrating the superiority of the 3° alcohol motif in balancing potency and stability.

Compound VariantAlcohol TypeTarget IC₅₀ (nM)LogD (pH 7.4)HLM Half-life (t₁/₂, min)Primary Metabolic Liability
Cmpd A (Des-hydroxy)None1,2504.8> 60CYP450-mediated aromatic oxidation
Cmpd B Primary (1°)853.1< 15Rapid oxidation to carboxylic acid
Cmpd C Secondary (2°)623.425Glucuronidation / Ketone formation
Cmpd D Tertiary (3°)443.6> 120Highly stable; minor N-dealkylation

Case Studies in Target Engagement

TGF-βR1 Kinase Inhibition

Aberrant TGF-β signaling drives fibrotic diseases and tumor progression. In the development of4, researchers utilized a pyrazole core linked to a tertiary alcohol. SAR studies revealed that while the pyrazole core anchors the molecule in the ATP pocket, substitutions on the tertiary alcohol directly dictate binding efficacy. By optimizing the hydrophobicity of the tertiary alcohol, the lead compound (Compound 18) achieved an exceptional IC₅₀ of 44 nM and demonstrated 65.7% tumor growth inhibition in vivo, driven by its high metabolic stability[4].

TGFB_Pathway Ligand TGF-β Ligand Receptor TGF-βR1 Kinase Domain Ligand->Receptor Binds & Activates SMAD SMAD2/3 Phosphorylation Receptor->SMAD Catalyzes Inhibitor Pyrazole 3° Alcohol (Compound 18) Inhibitor->Receptor Blocks ATP Pocket Nucleus Nuclear Translocation SMAD->Nucleus Translocates Transcription Gene Transcription (Tumor Progression) Nucleus->Transcription Drives

Fig 1: Mechanism of action for pyrazole tertiary alcohol inhibitors targeting the TGF-βR1 pathway.

Lactate Dehydrogenase (LDH) Inhibition

In cancer metabolism, LDHA is a notoriously difficult target due to its highly polar binding site. 3 were optimized by incorporating trifluoromethyl ( CF3​ ) substitutions and alcohol motifs. The pyrazole core provided the necessary structural rigidity, while the alcohol motif engaged the polar residues of the solvent-exposed channel, resulting in potent, cell-active inhibition[3].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental choice.

SAR_Workflow Hit Hit Identification (Pyrazole Core) CoreOpt Pyrazole Ring SAR (N1, C3, C4, C5) Hit->CoreOpt Scaffold Hopping AlcInst 3° Alcohol Installation (Grignard Addition) CoreOpt->AlcInst Vector Alignment InVitro In Vitro Screening (Kinase Assay) AlcInst->InVitro Synthesize Library ADME ADME Profiling (HLM Stability Assay) InVitro->ADME IC50 < 100nM ADME->AlcInst High Clearance Lead Lead Candidate (Optimized Inhibitor) ADME->Lead High Stability

Fig 2: Iterative SAR optimization workflow for the development of pyrazole alcohol derivatives.

Protocol 1: Synthesis of Tertiary Pyrazole Alcohols via Organometallic Addition

Objective: Convert a pyrazole ketone intermediate into a highly stable tertiary alcohol. Causality & Execution:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Causality: Grignard reagents are highly nucleophilic and will rapidly quench in the presence of trace ambient moisture, destroying the reagent before it can react with the ketone.

  • Reaction: Dissolve the pyrazole ketone (1.0 eq) in anhydrous THF and cool to 0°C. Slowly add the alkyl/aryl Grignard reagent (1.5 eq) dropwise. Causality: Cooling prevents exothermic side reactions, such as enolization or ring-opening, ensuring selective nucleophilic attack at the carbonyl carbon.

  • Quenching: After 2 hours, quench the reaction with saturated aqueous NH4​Cl . Causality: A mild acid is required to protonate the intermediate alkoxide to form the final tertiary alcohol without degrading the acid-sensitive pyrazole core.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc). The disappearance of the UV-active ketone spot and the emergence of a more polar, KMnO₄-stainable spot validates conversion. Confirm the exact mass via LC-MS ( [M+H]+ ).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic stability of the synthesized tertiary alcohol to validate its superiority over 1°/2° analogs. Causality & Execution:

  • Incubation Setup: Prepare a 1 mL incubation mixture containing 1 µM of the pyrazole alcohol, 0.5 mg/mL HLM protein, and 100 mM phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6P dehydrogenase). Causality: HLMs contain membrane-bound Cytochrome P450s (CYPs). Without a continuous supply of NADPH, CYP activity ceases immediately, leading to false-positive stability results.

  • Sampling: Extract 100 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 300 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity at precise time intervals.

  • Self-Validation: Run Verapamil concurrently as a high-clearance positive control. If Verapamil is not rapidly degraded ( t1/2​<20 min), the HLM batch or NADPH system is compromised, and the assay must be invalidated.

Sources

Exploratory

A Technical Guide to the Rational Synthesis of Novel Pyrazole Derivatives for Anticancer Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical overview of the synthesis, rational design, and evaluation of novel pyrazole derivatives as potential ant...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical overview of the synthesis, rational design, and evaluation of novel pyrazole derivatives as potential anticancer agents. We will move beyond simple procedural descriptions to explore the underlying chemical principles and strategic decisions that drive the development of these promising therapeutic candidates.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with nitrogen-containing heterocycles forming the backbone of approximately 60% of small-molecule drugs approved by the FDA.[1] Among these, the pyrazole moiety—a five-membered aromatic ring with two adjacent nitrogen atoms—stands out as a "privileged scaffold."[2][3] Its structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an exceptional platform for interacting with a wide array of biological targets.[3]

The versatility of the pyrazole core is evidenced by its presence in numerous marketed drugs with diverse therapeutic applications, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[4] In oncology, pyrazole derivatives have been extensively explored, leading to the development of potent inhibitors for various cancer-related targets.[5][6] These compounds have demonstrated the ability to inhibit crucial cellular processes like cell proliferation, angiogenesis, and metastasis by targeting protein kinases, tubulin polymerization, and DNA integrity.[3][5][7]

This guide will provide a comprehensive exploration of key synthetic methodologies, delve into the structure-activity relationships (SAR) that guide rational drug design, present a detailed experimental protocol for a representative compound, and discuss the biological evaluation that validates therapeutic potential.

Core Synthetic Strategies for the Pyrazole Nucleus

The construction of the pyrazole ring is a well-established field, yet it continues to evolve with the advent of more efficient and sustainable chemical methods. The choice of synthetic route is critical, as it dictates the substitution patterns achievable and, consequently, the biological targets that can be engaged.

Classical Condensation Strategies

The most fundamental and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[4]

  • Mechanism & Rationale: This reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The primary advantage of this method is its reliability and the commercial availability of a vast library of starting materials. By varying the substituents on both the dicarbonyl compound and the hydrazine, chemists can readily generate a diverse array of substituted pyrazoles, allowing for systematic exploration of the chemical space around the scaffold. For example, using ethyl acetoacetate and phenylhydrazine yields a 1,3,5-substituted pyrazole, a common starting point for further functionalization.[4]

Modern & Green Synthetic Methodologies

While classical methods are robust, modern chemistry prioritizes efficiency, safety, and environmental sustainability. For pyrazole synthesis, several advanced techniques have proven highly effective.[8][9]

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, dramatically reducing reaction times from hours to minutes while often improving yields.[8][9] This high efficiency is a significant advantage in a drug discovery setting where rapid synthesis of compound libraries is essential for screening.

  • Ultrasound Irradiation: Sonochemistry provides an alternative energy source that promotes reactions through acoustic cavitation. It is particularly useful for reactions requiring milder conditions than microwave heating.[8]

  • Mechanochemistry: This solvent-free approach involves grinding solid reactants together, offering a highly sustainable and eco-friendly synthetic route that aligns with the principles of green chemistry.[9]

These innovative methods not only accelerate the synthetic process but also often lead to cleaner reactions with easier work-ups, contributing to a more sustainable drug development pipeline.[9]

G cluster_0 Core Synthetic Pathways cluster_1 Enabling Methodologies 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazole_Core Pyrazole Core 1,3-Dicarbonyl->Pyrazole_Core Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazole_Core Anticancer Derivatives Anticancer Derivatives Pyrazole_Core->Anticancer Derivatives Further Functionalization Classical_Heating Classical_Heating Classical_Heating->1,3-Dicarbonyl Applies to Microwave Microwave Microwave->1,3-Dicarbonyl Ultrasound Ultrasound Ultrasound->1,3-Dicarbonyl Mechanochemistry Mechanochemistry Mechanochemistry->1,3-Dicarbonyl

Caption: Primary pathways for pyrazole core synthesis.

Rational Design & Structure-Activity Relationships (SAR)

Synthesizing a molecule is only half the battle; it must be designed with a specific biological purpose. The anticancer efficacy of a pyrazole derivative is highly dependent on the nature and position of its substituents.[5] SAR studies are crucial for understanding how structural modifications influence target binding and cellular activity.[10]

Targeting Protein Kinases

Protein kinases are a major class of targets in oncology, and pyrazole derivatives have been successfully designed as ATP-competitive inhibitors for kinases like EGFR, VEGFR, and CDKs.[5][7][11]

  • Design Rationale: The pyrazole scaffold acts as a stable anchor that can be functionalized with specific groups to mimic the binding interactions of ATP in the kinase hinge region. For example, an amino group at the 3-position can form critical hydrogen bonds with the kinase hinge, while larger hydrophobic groups at other positions can occupy the hydrophobic pocket, enhancing potency and selectivity.[11] SAR studies have shown that electron-withdrawing groups on pendant phenyl rings can often increase activity.[5]

G Pyrazole_Inhibitor Pyrazole Derivative Kinase_ATP_Site Kinase ATP-Binding Site Pyrazole_Inhibitor->Kinase_ATP_Site Competitively Binds & Blocks ATP Phosphorylation Substrate Phosphorylation Kinase_ATP_Site->Phosphorylation Enables ATP ATP ATP->Kinase_ATP_Site Binds Cell_Proliferation Cancer Cell Proliferation Phosphorylation->Cell_Proliferation Drives

Caption: Competitive inhibition of a protein kinase by a pyrazole derivative.

Targeting Tubulin Polymerization

Microtubules are essential for cell division, making them an attractive target for chemotherapy. Some pyrazole derivatives have been designed as microtubule-destabilizing agents, similar to well-known drugs like combretastatin.[12]

  • Design Rationale: These molecules are often designed to mimic the key structural features of known tubulin inhibitors. For instance, a pyrazole ring can act as a linker between two substituted aryl rings. Specific substitutions, such as the 3,4,5-trimethoxyphenyl group found in combretastatin A-4, can be incorporated into the pyrazole derivative to confer potent tubulin polymerization inhibitory activity.[12][13]

Experimental Protocol: Synthesis of a CDK2-Inhibiting Pyrazole Derivative

To provide a practical, self-validating example, the following is a step-by-step protocol for the synthesis of a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative, adapted from methodologies known to produce potent CDK2 inhibitors.[11]

Objective: Synthesize 4-(4-chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazole-3,5-diamine.

Materials:

  • 2-Hydrazinylpyridine

  • 2-((4-chlorophenyl)diazenyl)malononitrile

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-hydrazinylpyridine (1.0 eq) and 2-((4-chlorophenyl)diazenyl)malononitrile (1.0 eq) in absolute ethanol (30 mL).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of a pyrazole derivative.

Biological Evaluation & Data Interpretation

The ultimate validation of a synthesized compound is its biological activity. The most common initial assessment is an in vitro cytotoxicity assay against a panel of human cancer cell lines.

Methodology: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the synthesized pyrazole derivatives for a set period (e.g., 48-72 hours). The MTT reagent is then added, which is reduced by metabolically active cells to a purple formazan product. The amount of formazan is quantified by measuring the absorbance, which is directly proportional to the number of viable cells. The result is typically expressed as the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%.

Comparative Data of Representative Pyrazole Derivatives:

Compound IDTarget/ClassCell LineIC₅₀ (µM)Reference
Compound 25 Benzothiazole HybridHT-29 (Colon)3.17[5]
Compound 43 PI3 Kinase InhibitorMCF-7 (Breast)0.25[5]
Compound 50 Dual EGFR/VEGFR-2HepG2 (Liver)0.71[5]
THC-Pyrazole THC HybridMCF-7 (Breast)5.8[14]
Compound 5 CDK2 InhibitorMCF-7 (Breast)8.03[11]
Doxorubicin Standard DrugMCF-7 (Breast)0.95[5]

This table is a compilation of representative data from multiple sources to illustrate the range of potencies achieved.

Interpretation: The data in the table allows for a direct comparison of the potency of different pyrazole derivatives. For instance, Compound 43 shows exceptional potency against MCF-7 cells, even surpassing the standard chemotherapy drug Doxorubicin in that specific study.[5] Such data is critical for selecting lead compounds for further optimization, where chemists may seek to improve potency, reduce off-target toxicity, or enhance pharmacokinetic properties.

Conclusion & Future Perspectives

The pyrazole scaffold continues to be a highly productive platform for the discovery of novel anticancer agents. Its synthetic tractability, coupled with its ability to interact with a multitude of cancer-relevant targets, ensures its place in modern drug discovery. As demonstrated, the successful development of these agents relies on a synergistic relationship between efficient synthetic chemistry and a deep, rational understanding of structure-activity relationships.

Future research will likely focus on the development of pyrazole derivatives as multi-target kinase inhibitors to combat drug resistance and the creation of hybrid molecules that combine the pyrazole core with other pharmacophores to achieve novel mechanisms of action.[3][10] The continued application of green chemistry principles will also be crucial in making the synthesis of these life-saving compounds more sustainable.[8]

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [No Source Name Provided].
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • Pyrazoles as anticancer agents: Recent advances.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [No Source Name Provided].
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [No Source Name Provided].
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. [No Source Name Provided].
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol via 1,3-Dicarbonyl Intermediates

Executive Summary Pyrazole-containing tertiary alcohols are critical pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors and CNS-active agents due to their favorable hydrogen-bonding profil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-containing tertiary alcohols are critical pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors and CNS-active agents due to their favorable hydrogen-bonding profiles and metabolic stability[1]. This application note details a robust, four-step synthetic protocol to access 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol starting from a simple 1,3-dicarbonyl equivalent. By decoupling the cyclocondensation and N-methylation steps, this route bypasses the poor regioselectivity typically associated with the direct reaction of substituted 1,3-dicarbonyls with methylhydrazine, ensuring high fidelity and yield of the target 1,3-isomer.

Strategic Route Design & Causality (Expertise & Experience)

The synthesis of 3-substituted 1-methylpyrazoles from 1,3-dicarbonyl compounds presents a classic regioselectivity challenge. A direct Knorr condensation between a linear 1,3-dicarbonyl (such as ethyl 3,5-dioxopentanoate) and methylhydrazine typically yields an intractable mixture of 1,3- and 1,5-regioisomers. To establish a self-validating and high-yielding system, our synthetic strategy is governed by the following mechanistic rationales:

  • Kinetic Formylation (Step 1): We utilize ethyl acetoacetate as the foundational building block. Rather than formylating at the thermodynamically favored C2 position, we treat the substrate with 2.05 equivalents of LDA. This generates the kinetic dianion, which selectively attacks ethyl formate at the terminal C4 position, yielding the requisite linear 1,3-dicarbonyl intermediate (ethyl 3,5-dioxopentanoate).

  • Decoupled Cyclization & Steric-Driven Methylation (Steps 2 & 3): Instead of using methylhydrazine, we first cyclize the 1,3-dicarbonyl with unsubstituted hydrazine hydrate to form the tautomeric ethyl 2-(1H-pyrazol-3-yl)acetate[2]. Subsequent N-alkylation with methyl iodide leverages the steric bulk of the C3 acetate group. The steric hindrance heavily penalizes alkylation at the adjacent nitrogen, directing the methyl group to the less hindered N1 position and yielding the 1,3-isomer as the dominant product (typically >80:20 ratio)[3].

  • Exhaustive Grignard Addition (Step 4): The transformation of the ester to the target tertiary alcohol requires an excess of methylmagnesium bromide (MeMgBr). The first equivalent generates a highly reactive ketone intermediate, which rapidly consumes a second equivalent. A third equivalent is employed to buffer against adventitious moisture and potential enolization, driving the reaction to complete conversion[1].

Synthetic Workflow Diagram

SyntheticWorkflow A Ethyl acetoacetate (Starting Precursor) B Ethyl 3,5-dioxopentanoate (1,3-Dicarbonyl Intermediate) A->B 1. LDA (2.05 eq), THF, -78 °C 2. Ethyl formate C Ethyl 2-(1H-pyrazol-3-yl)acetate (Unsubstituted Pyrazole) B->C NH₂NH₂·H₂O, EtOH Reflux, 3 h D Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate (Major Regioisomer) C->D MeI, K₂CO₃, DMF RT, 12 h (Steric Control) E 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol (Target Molecule) D->E MeMgBr (3.0 eq), THF 0 °C to RT, 4 h

Figure 1: Four-step synthetic workflow for the target pyrazole from a 1,3-dicarbonyl equivalent.

Quantitative Data Summary

The following table summarizes the expected performance metrics for each step of the optimized protocol.

StepReaction TypeIntermediate / ProductReaction TimeExpected YieldRegioisomer Ratio (1,3 : 1,5)
1 Kinetic FormylationEthyl 3,5-dioxopentanoate4 h75%N/A
2 Knorr CyclizationEthyl 2-(1H-pyrazol-3-yl)acetate3 h85%N/A (Tautomers)
3 N-MethylationEthyl 2-(1-methyl-1H-pyrazol-3-yl)acetate12 h68% (Isolated)80 : 20
4 Grignard Addition2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol4 h92%N/A

Detailed Experimental Protocols

Step 1: Synthesis of the 1,3-Dicarbonyl (Ethyl 3,5-dioxopentanoate)
  • Preparation: Flame-dry a 500 mL round-bottom flask purged with inert gas (N₂ or Ar). Add anhydrous THF (150 mL) and diisopropylamine (2.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dianion Generation: Dropwise add n-butyllithium (2.05 equivalents, 2.5 M in hexanes). Stir for 30 minutes. Slowly add ethyl acetoacetate (1.0 equivalent) over 15 minutes. Maintain at -78 °C for 1 hour to ensure complete dianion formation.

  • Formylation: Add ethyl formate (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature over 1 hour.

  • Validation & Workup: Quench the reaction by slowly adding 1M HCl until the aqueous layer reaches pH 3. Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 1,3-dicarbonyl (predominantly in its enol form) can be used directly in the next step.

Step 2: Knorr Cyclocondensation to Ethyl 2-(1H-pyrazol-3-yl)acetate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude ethyl 3,5-dioxopentanoate (1.0 equivalent) in absolute ethanol (10 mL per gram of substrate)[2].

  • Hydrazine Addition: Add a catalytic amount of glacial acetic acid (5 drops). While stirring at room temperature, add hydrazine hydrate (1.2 equivalents) dropwise. Caution: Exothermic reaction.

  • Cyclization: Heat the mixture to reflux (80 °C) for 3 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 1:1). Upon consumption of the 1,3-dicarbonyl, cool the mixture to room temperature. Concentrate the solvent in vacuo. Dilute the residue with cold distilled water and extract with dichloromethane (3 × 50 mL). Dry and concentrate to afford the unsubstituted pyrazole as a pale yellow solid.

Step 3: Regioselective N-Methylation
  • Reaction Setup: Dissolve ethyl 2-(1H-pyrazol-3-yl)acetate (1.0 equivalent) in anhydrous DMF (0.2 M concentration). Add finely powdered anhydrous K₂CO₃ (2.0 equivalents) and stir at 0 °C[3].

  • Alkylation: Add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & Workup: TLC analysis (Hexanes/EtOAc 3:1) will show two new spots. The major, higher-Rf spot is the desired 1,3-isomer. Quench with water and extract with ethyl acetate (3 × 75 mL). Wash the organic layer extensively with water (3 × 50 mL) to remove DMF, followed by brine.

  • Purification: Purify the crude mixture via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate pure ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate .

Step 4: Grignard Addition to the Target Tertiary Alcohol
  • Reaction Setup: In a flame-dried flask under N₂, dissolve the purified ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate (1.0 equivalent) in anhydrous THF (0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Dropwise add methylmagnesium bromide (3.0 equivalents, 3.0 M solution in diethyl ether) via syringe to maintain the internal temperature below 5 °C.

  • Maturation: After the addition is complete, stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 3 hours[1].

  • Validation & Workup: Quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous NH₄Cl solution until effervescence ceases. Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Final Isolation: The crude product can be triturated with cold hexanes or purified via short-path silica gel chromatography to yield 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol as a crystalline white solid.

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of Pyrazole Compounds

Executive Summary Pyrazole derivatives represent a critical class of nitrogen-containing heterocycles in modern medicinal chemistry, serving as the core scaffold for numerous anti-inflammatory, analgesic, and antipsychot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives represent a critical class of nitrogen-containing heterocycles in modern medicinal chemistry, serving as the core scaffold for numerous anti-inflammatory, analgesic, and antipsychotic agents. Accurate structural elucidation and metabolite identification of these compounds rely heavily on tandem mass spectrometry (MS/MS). This application note details the gas-phase dissociation mechanisms of pyrazoles under Electrospray Ionization (ESI) conditions, providing drug development professionals with a self-validating analytical protocol for optimizing collision-induced dissociation (CID) workflows and interpreting complex fragmentation spectra.

Mechanistic Principles of Pyrazole Fragmentation

To effectively analyze pyrazole compounds, one must first understand the causality between their chemical structure and their behavior in the mass spectrometer.

Charge Localization and Initial Protonation

In positive-ion electrospray ionization (+ESI), pyrazoles are readily protonated. The protonation predominantly occurs at the sp2-hybridized nitrogen (N2) rather than the sp3-hybridized nitrogen (N1), driven by the higher proton affinity of the localized lone pair[1]. This highly specific charge localization acts as the thermodynamic anchor that dictates all subsequent gas-phase fragmentation pathways.

The Retro-1,3-Dipolar Cycloaddition Pathway

The most diagnostic fragmentation route for the pyrazole core is the gas-phase retro-1,3-dipolar cycloaddition . Because the pyrazole ring is synthetically accessible via a 1,3-dipolar cycloaddition (e.g., between a nitrilimine and an alkyne or alkene)[2], the application of high collision energy (CE) during MS/MS effectively reverses this thermodynamic process. The energy supplied overcomes the activation barrier, leading to the expulsion of a neutral alkyne or nitrile, and leaving behind a charged diazonium or nitrilimine fragment[3]. Identifying the exact mass of this expelled neutral fragment allows researchers to pinpoint the specific substituents located at the C3, C4, and C5 positions of the heterocycle.

Ring Contraction and N-N Bond Cleavage

While the N-N bond is chemically robust, specific electronic environments—particularly electron-withdrawing groups at the C3 or C5 positions—can induce ring contraction under high-energy CID. This pathway results in the characteristic loss of molecular nitrogen (N2, 28 Da) or hydrogen cyanide (HCN, 27 Da)[4]. Differentiating these isobaric/near-isobaric losses from common substituent losses (like CO, 28 Da) requires high-resolution mass spectrometry (HRMS).

Diagnostic Fragmentation Pathways

The following mechanistic flowchart visualizes the divergence of the protonated pyrazole precursor into its primary gas-phase dissociation routes based on applied collision energy.

Pyrazole_Mechanisms Precursor Protonated Pyrazole [M+H]+ Retro Retro-1,3-Dipolar Cycloaddition Precursor->Retro High CE RingContraction Ring Contraction & Cleavage Precursor->RingContraction High CE SubstituentLoss Substituent Cleavage Precursor->SubstituentLoss Low CE Alkyne Loss of Alkyne (- RC≡CR') Retro->Alkyne Nitrile Loss of Nitrile (- RCN) Retro->Nitrile HCN Loss of HCN (- 27 Da) RingContraction->HCN N2 Loss of N2 (- 28 Da) RingContraction->N2 SideChain Loss of H2O, CO2, Alkyl Radicals SubstituentLoss->SideChain

Gas-phase CID fragmentation pathways of protonated pyrazole derivatives.

Quantitative Data Interpretation

To streamline metabolite identification and structural verification, the quantitative mass shifts associated with pyrazole fragmentation are summarized below. Accurate mass measurements are critical to distinguish between isobaric losses.

Fragmentation PathwayNeutral Loss (Da)Exact Mass LossStructural ImplicationCollision Energy Requirement
Loss of HCN 2727.0109Unsubstituted C-H / N-H ring cleavageHigh (>30 eV)
Loss of N₂ 2828.0061N-N bond cleavage / Azo-rearrangementHigh (>35 eV)
Loss of CO (Substituent)2827.9949Cleavage of carbonyl/amide side-chainLow to Moderate (15-25 eV)
Loss of CH₃CN 4141.0265Methyl-substituted pyrazole ring cleavageHigh (>30 eV)
Retro-Cycloaddition VariableCompound SpecificExpulsion of C4-C5 alkyne/alkene fragmentModerate to High (25-40 eV)

Self-Validating LC-MS/MS Protocol

Generating trustworthy MS/MS spectra requires a methodology that actively prevents source-generated artifacts. The following protocol utilizes a self-validating framework to ensure that all observed fragments are strictly the result of controlled CID.

Step 1: System Suitability and In-Source Fragmentation Check

Rationale: Pyrazoles with labile substituents (e.g., N-alkyl groups) can prematurely fragment in the ESI source if the declustering potential (DP) or cone voltage is too high. This contaminates the MS1 spectrum and results in mixed MS/MS (pseudo-MS³) spectra.

  • Infuse a known pyrazole standard (e.g., 1 µg/mL in 50:50 MeOH:H₂O with 0.1% Formic Acid) at 10 µL/min.

  • Monitor the target [M+H]+ precursor ion in Q1 (Scanning mode).

  • Validation Check: Calculate the intensity ratio of the [M+H]+ ion to its most abundant fragment in Q1. If the fragment intensity exceeds 5% of the precursor, incrementally lower the DP (e.g., from 80V down to 40V) until the intact molecular ion is preserved. Do not proceed to MS/MS until this baseline is established.

Step 2: Collision Energy (CE) Ramping Workflow

Rationale: The pyrazole core is highly stable, while its substituents are often fragile. A single, static CE will either fail to break the heterocycle or completely obliterate the substituent information[1].

  • Isolate the [M+H]+ precursor in Q1 with a narrow isolation window (0.7 - 1.0 Da) to prevent co-isolation of isotopic impurities.

  • Acquire MS/MS spectra using a stepped CE approach: 15 eV, 30 eV, and 45 eV .

  • Validation Check:

    • The 15 eV spectrum must show >50% precursor survival, revealing only low-energy substituent losses (e.g., -H₂O, -CO₂).

    • The 45 eV spectrum must show <5% precursor survival, dominated by the high-energy retro-1,3-dipolar cycloaddition and ring contraction ions. If the precursor is still abundant at 45 eV, increase the collision gas pressure (e.g., Argon) or step the CE to 60 eV.

Step 3: High-Resolution Data Acquisition and Assignment

Rationale: As shown in the quantitative table, the loss of N₂ (28.0061 Da) and CO (27.9949 Da) are nominally isobaric. Low-resolution triple quadrupoles cannot definitively distinguish these pathways.

  • Introduce the optimized sample into a Q-TOF or Orbitrap mass spectrometer using the validated LC and source conditions.

  • Calibrate the instrument to achieve < 3 ppm mass accuracy.

  • Validation Check: Extract the exact mass of the fragment ions. A mass error > 5 ppm for a proposed formula invalidates the assignment. Re-evaluate the neutral loss against the compound's specific isotopic profile.

References

  • Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties PubMed
  • Mass Spectrometry Studies of the Retro-Cycloaddition Reaction of Pyrrolidino and 2-Pyrazolinofullerene Derivatives Under Negative ESI Conditions ACS Public
  • Regioselective Synthesis of Mono- and Dispiropyrazoline Derivatives via 1,3-dipolar Cycloaddition with Nitrilimines ResearchG
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole PMC (PubMed Central)

Sources

Method

Cell-Based Assays for the Evaluation of Pyrazole-Based Anticancer Agents: An A-Z Application Guide

Introduction: The Rise of Pyrazoles in Oncology The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Pyrazoles in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide spectrum of pharmacological activities.[1] In recent years, pyrazole derivatives have emerged as a highly promising class of anticancer agents, with numerous compounds demonstrating potent activity against a variety of cancer cell lines.[2][3]

The anticancer efficacy of these agents stems from their ability to interact with a range of critical cellular targets, thereby inducing cytotoxicity through multiple mechanisms. These mechanisms include the disruption of microtubule dynamics, inhibition of key signaling kinases like Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), induction of apoptosis (programmed cell death), and cell cycle arrest.[1][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a suite of robust cell-based assays and detailed protocols to thoroughly characterize the anticancer properties of novel pyrazole-based compounds. The workflow is designed to move logically from initial potency screening to in-depth mechanistic studies, ensuring a holistic understanding of a compound's biological activity.

Section 1: Foundational Screening: Determining Potency via Cytotoxicity Assays

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process (in this case, cell proliferation or viability) by 50%. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are the gold standard for this purpose due to their reliability, simplicity, and suitability for high-throughput screening.[5][6]

Principle of Action: A Measure of Metabolic Health

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays quantify cell viability by measuring the metabolic activity of mitochondria.[5] In healthy, viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble tetrazolium salt into a colored formazan product.[7]

  • MTT is reduced to an insoluble purple formazan, which requires a separate solubilization step using a detergent like SDS or an organic solvent like DMSO.[6][8]

  • XTT , a second-generation salt, is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[5][7]

The amount of colored formazan produced is directly proportional to the number of metabolically active (i.e., viable) cells, which can be quantified using a microplate spectrophotometer.

Experimental Workflow: From Cell Seeding to IC50 Calculation

The general workflow for determining a compound's IC50 value is a multi-step process that requires careful planning and execution.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Allow Adhesion) seed->incubate1 treat Treat Cells with Agent (Include Vehicle & Positive Controls) incubate1->treat dilute Prepare Serial Dilutions of Pyrazole Compound dilute->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add XTT or MTT Reagent incubate2->add_reagent incubate3 Incubate 2-4h (Color Development) add_reagent->incubate3 solubilize Add Solubilizer (MTT Assay Only) incubate3->solubilize read_plate Read Absorbance on Plate Reader incubate3->read_plate XTT Assay Skips Solubilization solubilize->read_plate plot Plot Dose-Response Curve read_plate->plot calc Calculate IC50 Value plot->calc

Caption: General workflow for determining IC50 using tetrazolium-based assays.

Protocol 1: XTT Cell Viability Assay

This protocol is optimized for adherent cancer cell lines in a 96-well format.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Pyrazole compound stock solution (e.g., 10 mM in DMSO)

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~450-490 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute cells in complete medium to an optimized density (typically 5,000–10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation (edge effects).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in complete medium. A common starting range is 100 µM to 0.01 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and an "untreated control" (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate for a predetermined time period (e.g., 24, 48, or 72 hours).

  • XTT Assay:

    • Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until the color change is apparent in the control wells.

  • Data Acquisition and Analysis:

    • Gently shake the plate to ensure a homogenous distribution of the colored formazan.

    • Measure the absorbance at 450-490 nm using a microplate reader.

    • Subtract the absorbance of a "no-cell" blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and fit a non-linear regression curve to determine the IC50 value.

Data Presentation: Summarizing Cytotoxicity

Organizing IC50 data in a clear table is essential for comparing the potency of a compound across different cancer cell lines and time points.

Pyrazole Compound Cell Line IC50 (µM) at 48h IC50 (µM) at 72h
Compound PY-1MCF-7 (Breast)5.2 ± 0.62.1 ± 0.3
Compound PY-1A549 (Lung)12.8 ± 1.58.9 ± 1.1
Compound PY-1HCT116 (Colon)3.4 ± 0.41.5 ± 0.2
Doxorubicin (Control)MCF-7 (Breast)0.8 ± 0.10.4 ± 0.05

Note: Data are illustrative and represent Mean ± Standard Deviation from three independent experiments.

Section 2: Mechanistic Deep Dive: Investigating Apoptosis Induction

Many effective anticancer drugs, including numerous pyrazole derivatives, exert their cytotoxic effects by inducing apoptosis.[1][9] Apoptosis is a highly regulated form of programmed cell death crucial for eliminating damaged or cancerous cells.[10] Investigating whether a compound induces apoptosis is a key step in understanding its mechanism of action.

Hallmarks of Apoptosis: Apoptosis is characterized by distinct morphological and biochemical events, including:

  • Activation of Caspases: A cascade of cysteine proteases that execute the cell death program. Caspases-3 and -7 are the primary "executioner" caspases.[11][12]

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer surface, acting as an "eat me" signal for phagocytes.[10]

  • DNA Fragmentation: Cleavage of genomic DNA into specific fragments.

  • Cleavage of Cellular Substrates: Executioner caspases cleave key cellular proteins, such as Poly (ADP-ribose) polymerase (PARP), inactivating its DNA repair function.[13]

Apoptosis Pathways and Assay Targets

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_assays Assay Targets ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor ligand->receptor casp8 Caspase-8 (Initiator) receptor->casp8 casp37 Caspase-3/7 (Executioners) casp8->casp37 stress Cellular Stress (Pyrazole Compound) bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 casp9->casp37 parp PARP Cleavage casp37->parp apoptosis Apoptosis casp37->apoptosis casp_assay Caspase-Glo 3/7 Assay casp37->casp_assay wb_assay Western Blot (Cleaved PARP, Cleaved Caspase-3) parp->wb_assay annexin_assay Annexin V Staining (PS Externalization) apoptosis->annexin_assay

Caption: Apoptosis pathways and points of intervention for common assays.

Protocol 2: Caspase-3/7 Glo® Luminescent Assay

This homogenous "add-mix-measure" assay is ideal for HTS and quantifies the activity of the main executioner caspases.[11]

Materials:

  • Cells cultured and treated with the pyrazole compound in a 96-well white-walled plate.

  • Caspase-Glo® 3/7 Assay System (Promega) or similar.

  • Luminometer.

Procedure:

  • Cell Culture and Treatment: Seed and treat cells as described in Protocol 1, using a white-walled plate suitable for luminescence.

  • Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to cool to room temperature for ~30 minutes.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker for 30 seconds at 300-500 rpm.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Express results as a fold change in luminescence relative to the vehicle-treated control cells.

Protocol 3: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This flow cytometry-based assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.[14]

Materials:

  • Cells treated in 6-well plates.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Ice-cold PBS.

  • Trypsin-EDTA (for adherent cells).

  • Flow cytometer.

Procedure:

  • Cell Harvesting:

    • After treatment, carefully collect the culture medium (which contains floating apoptotic cells) into a flow cytometry tube.[15]

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with the medium collected in the previous step.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add an additional 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Collect at least 10,000 events per sample.

  • Data Analysis:

    • Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

Protocol 4: Western Blot Analysis of Apoptosis Markers

Western blotting provides a semi-quantitative assessment of specific apoptosis-related proteins, confirming the activation of the caspase cascade.[12] The detection of cleaved (activated) Caspase-3 and its substrate, cleaved PARP, are gold standards.[13][16]

Materials:

  • Cells treated in 6- or 12-well plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-Cleaved Caspase-3, anti-Cleaved PARP, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence detection system.

Procedure:

  • Protein Extraction:

    • Collect both floating and adherent cells as described in Protocol 3.

    • Lyse the cell pellet with ice-cold RIPA buffer for 30 minutes on ice.[16]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and denature by boiling in Laemmli sample buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze band intensity using software like ImageJ, normalizing the expression of cleaved proteins to the loading control.

Section 3: Probing Proliferation: Cell Cycle Analysis

A hallmark of cancer is the dysregulation of the cell cycle, leading to uncontrolled proliferation. Many anticancer agents, particularly kinase inhibitors, function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cells from dividing and often leading to apoptosis.[17][18] Flow cytometry analysis of DNA content is the most common method to determine the cell cycle distribution of a cell population.[19]

Principle of Action: Staining the Genome This technique uses a fluorescent dye, most commonly Propidium Iodide (PI), that intercalates into the DNA double helix.[20] The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.

  • G0/G1 Phase: Cells have a normal (2N) amount of DNA.

  • S Phase: Cells are actively replicating their DNA and have a DNA content between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA.

By analyzing the fluorescence intensity of thousands of cells, a histogram can be generated that reveals the percentage of the population in each phase of the cell cycle.[17]

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cells treated in 6-well plates.

  • Ice-cold 70% Ethanol.

  • Ice-cold PBS.

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[17]

  • Flow cytometer.

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells as described in Protocol 3.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves their morphology.[17]

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet once with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[20]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition:

    • Transfer the stained cells to flow cytometry tubes.

    • Analyze on a flow cytometer, collecting at least 10,000 events. Use a linear scale for the PI fluorescence channel.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution between treated and control samples.

Data Presentation: Cell Cycle Distribution
Treatment % Cells in G0/G1 % Cells in S % Cells in G2/M
Vehicle Control45.2 ± 3.135.8 ± 2.519.0 ± 1.8
Compound PY-1 (IC50)15.6 ± 2.220.1 ± 1.964.3 ± 4.1
Nocodazole (Control)8.9 ± 1.512.4 ± 1.178.7 ± 3.5

Note: Illustrative data showing G2/M arrest induced by Compound PY-1.

Section 4: Validating Target Engagement: Cell-Based Kinase Assays

Many pyrazole derivatives are designed as potent inhibitors of specific protein kinases that are overactive in cancer cells, such as CDKs.[4][21] While biochemical assays can confirm inhibition of a purified enzyme, a cell-based assay is essential to verify that the compound can enter the cell and engage its intended target in a complex cellular environment. A cell-based ELISA is a powerful tool for this purpose.[22]

Principle of Action: Quantifying Downstream Effects Instead of measuring the kinase directly, this assay quantifies the phosphorylation of a known downstream substrate of that kinase. If the pyrazole inhibitor is effective, it will block the kinase's activity, leading to a measurable decrease in the phosphorylation of its substrate. For example, CDK2 activity can be monitored by measuring the phosphorylation of the Retinoblastoma protein (Rb).[4]

Signaling Pathway: CDK Inhibition

G mitogen Mitogenic Signals (Growth Factors) cyclinD Cyclin D / CDK4/6 mitogen->cyclinD Rb Rb (Active) cyclinD->Rb phosphorylates arrest G1 Arrest cyclinD->arrest cyclinE Cyclin E / CDK2 cyclinE->arrest pRb p-Rb (Inactive) pRb->cyclinE further phosphorylates E2F E2F pRb->E2F releases Rb->pRb Rb->E2F transcription G1/S Phase Gene Transcription E2F->transcription inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) inhibitor->cyclinD inhibits inhibitor->cyclinE inhibits

Sources

Application

Application Notes &amp; Protocols: Formulation of Pyrazole Compounds for Pharmacological Studies

Introduction: The Pyrazole Scaffold and the Formulation Challenge Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Formulation Challenge

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1][2][3] Drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity) underscore the therapeutic potential of this versatile heterocycle.[2][3] However, the journey from a promising lead compound to a candidate for in vivo pharmacological assessment is frequently impeded by a significant biopharmaceutical hurdle: poor aqueous solubility.[1]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. We will dissect the causality behind formulation choices, provide validated, step-by-step protocols for preparing common vehicles, and outline the analytical methods required to ensure formulation integrity. The goal is to empower researchers to develop robust and reliable formulations that maximize the potential for successful in vivo evaluation of novel pyrazole compounds.

Pre-formulation Assessment: The Scientific Foundation

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount. This pre-formulation stage provides the data necessary to make rational, evidence-based decisions on the formulation strategy.

Critical Parameter 1: Solubility Profiling

The primary goal is to determine the compound's solubility in a range of pharmaceutically relevant solvents. This profile dictates the potential formulation approaches.

Protocol 1: Equilibrium Solubility Assessment

  • Preparation: Add an excess amount of the pyrazole compound (enough to ensure undissolved solid remains) to a series of vials, each containing a different solvent (e.g., Water, PBS pH 7.4, 0.1 M HCl, DMSO, Ethanol, PEG400, various oils).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5]

Table 1: Example Solubility Profile for a Model Pyrazole Compound (Celecoxib)

Solvent Solubility (mg/mL) Temperature (°C) Significance for Formulation
Water ~0.005 25 Indicates the need for solubility enhancement.[1]
Ethanol ~25 Room Temp A potential co-solvent.[1]
Methanol Freely Soluble Room Temp Useful for analytical standard preparation.[1]
DMSO >100 25 Excellent initial solubilizing agent, but use should be limited.[6]

| PEG400 | >50 | 25 | A common, safe co-solvent for oral and parenteral routes. |

Critical Parameter 2: Solid-State Characterization

The solid form of the active pharmaceutical ingredient (API) can significantly impact its solubility and stability. Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD) are used to identify the melting point, thermal stability, and crystalline form (polymorphism) of the compound.[7][8] Different polymorphs of the same compound can exhibit vastly different solubilities.

Strategic Formulation Design: A Logic-Driven Approach

The data from pre-formulation studies guide the selection of a solubilization strategy. The goal is to create a formulation that is physically and chemically stable, non-toxic at the administered volume, and capable of maintaining the compound in a soluble state upon administration.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Start: Poorly Soluble Pyrazole Compound Solubility Assess Solubility in Co-solvents (DMSO, PEG400, EtOH) Start->Solubility Sufficient Is Solubility > Target Dose in a Safe Co-solvent Mix? Solubility->Sufficient CoSolvent Develop Co-solvent Formulation (e.g., DMSO/PEG/Saline) Sufficient->CoSolvent Yes Ionizable Does Compound have Ionizable Groups (pKa)? Sufficient->Ionizable No pH_Adjust Develop pH-Adjusted Aqueous Formulation Ionizable->pH_Adjust Yes Surfactant Assess Solubility with Surfactants (Tween-80, Cremophor) Ionizable->Surfactant No Micelle Develop Micellar Formulation (e.g., with Tween-80) Surfactant->Micelle Advanced Consider Advanced Strategies Micelle->Advanced If still insufficient Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Advanced->Cyclodextrin ASD Amorphous Solid Dispersion (ASD) Advanced->ASD

Co-solvency: The Workhorse of Preclinical Formulation

Many poorly soluble compounds can be dissolved in a system of mixed solvents.[6] This typically involves a strong organic solvent to initially dissolve the compound, which is then diluted with a more biocompatible vehicle.

  • Mechanism: Co-solvents like Polyethylene Glycol (PEG), Propylene Glycol (PG), and ethanol reduce the polarity of the aqueous vehicle, increasing the solubility of lipophilic pyrazole compounds.[9] Dimethyl sulfoxide (DMSO) is a powerful solvent but its concentration should be minimized (typically ≤10%) due to potential toxicity and effects on metabolic enzymes.[1][10][11]

  • Causality: The choice of co-solvents is a balance between solubilizing power and physiological tolerance. PEG400 is often preferred for its lower toxicity compared to other glycols.[10]

Surfactants and Micellar Solubilization

Surfactants like Tween-80 or Cremophor form micelles in aqueous solutions above their critical micelle concentration. These micelles have a hydrophobic core that can encapsulate the pyrazole compound, effectively increasing its apparent solubility.[12]

  • Mechanism: The pyrazole compound partitions into the lipophilic core of the micelle, while the hydrophilic shell maintains the micelle's solubility in the aqueous vehicle. This is particularly useful for highly lipophilic compounds.[5]

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with guest molecules, like pyrazoles, that fit within their cavity.

  • Mechanism: By encapsulating the pyrazole molecule, cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) shield it from the aqueous environment, significantly enhancing solubility.[1][13] This is a preferred method for intravenous formulations as it avoids harsh organic solvents.[14]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for preparing common formulations. Crucially, all formulations for in vivo use should be prepared fresh daily and visually inspected for precipitation before administration. [1]

G Weigh Weigh Dissolve Dissolve Weigh->Dissolve Vortex1 Vortex1 Dissolve->Vortex1 AddPEG AddPEG Vortex1->AddPEG Vortex2 Vortex2 AddPEG->Vortex2 AddTween AddTween Vortex2->AddTween Vortex3 Vortex3 AddTween->Vortex3 AddSaline AddSaline Vortex3->AddSaline Vortex4 Vortex4 AddSaline->Vortex4 Inspect Inspect Vortex4->Inspect

Protocol 2: Preparation of a Pyrazole Formulation for Oral Gavage

This protocol describes a common vehicle for oral administration of poorly water-soluble pyrazole compounds.[1]

  • Materials:

    • Pyrazole compound

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile conical tubes, vortex mixer, sonicator (optional)

  • Procedure:

    • Weighing: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume.

    • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the pyrazole compound. The final concentration of DMSO should typically not exceed 10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can aid dissolution.[1]

    • Addition of Co-solvent: Sequentially add PEG400 (e.g., to achieve a final concentration of 40%) to the solution, vortexing well after addition.

    • Addition of Surfactant: Add Tween-80 (e.g., to achieve a final concentration of 5%) and vortex again to ensure the mixture is homogenous.

    • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear, homogenous solution is obtained.[1]

    • Storage & Inspection: Prepare this formulation fresh on the day of the experiment. If brief storage is required, keep it at 2-8°C, protected from light. Always perform a visual inspection for any precipitation before administration.[1]

Protocol 3: Preparation of a Pyrazole Formulation for Intravenous Injection

This protocol requires strict aseptic technique to ensure a sterile and clear solution suitable for intravenous administration.

  • Materials:

    • Pyrazole compound

    • DMSO or another suitable organic solvent

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

    • Sterile, pyrogen-free vials

    • Sterile filters (0.22 µm)

  • Procedure:

    • Complexation (if using cyclodextrin): In a sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle (e.g., 20-40% w/v in saline). The optimal concentration depends on the specific compound.

    • Initial Solubilization: In a separate sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO to create a concentrated stock.

    • Mixing: While vortexing, slowly add the pyrazole stock solution dropwise into the HP-β-CD solution. This gradual addition is critical to prevent precipitation.

    • Final Dilution and Filtration: If necessary, add more aqueous vehicle to reach the final volume. To ensure sterility, draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.[1]

    • Inspection: The final solution must be completely clear, with no visible particulates.

Formulation Characterization and Stability

Preparing the formulation is only half the battle. It is crucial to confirm its stability to ensure that the dose administered is accurate and that no degradation has occurred.

Stability-Indicating Analytical Methods

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This is an analytical method that can separate the parent pyrazole compound from any potential degradation products.

Protocol 4: Development of a Stability-Indicating HPLC Method

  • Forced Degradation: To validate the method, perform forced degradation studies.[15] Expose solutions of the pyrazole compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.[15]

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[7]

  • Validation: The final method is considered stability-indicating if it can resolve the peak of the parent compound from all peaks generated during the forced degradation study. A photodiode array (PDA) detector is recommended to assess peak purity.[15]

Assessing Formulation Stability

Once the formulation is prepared, its short-term stability under experimental conditions should be assessed.

  • Analysis at Time Zero: Immediately after preparation, analyze the formulation using the stability-indicating HPLC method to determine the initial concentration (T=0).

  • Incubation: Store the formulation under the intended use and storage conditions (e.g., room temperature on the benchtop, 4°C refrigerated).

  • Time-Point Analysis: Analyze the formulation at various time points (e.g., 1, 2, 4, 8, 24 hours) to monitor the concentration of the parent pyrazole compound and detect the appearance of any new peaks (degradants). A formulation is generally considered stable if the parent compound concentration remains within ±10% of the initial value and no significant degradation products appear.

Table 2: Common Stability Issues and Troubleshooting

Observation Potential Cause Troubleshooting & Optimization
Precipitation upon standing Poor solubility; supersaturated solution Increase co-solvent/surfactant concentration; re-evaluate vehicle choice; ensure fresh preparation.
Appearance of new peaks in HPLC Chemical degradation (hydrolysis, oxidation) Prepare fresh daily; protect from light; consider pH adjustment; store under inert gas if oxidation-prone.[15]
Change in color Oxidation or photodegradation Store in amber vials or protect from light; consider adding antioxidants if compatible.[15]

| Inconsistent biological results | Formulation instability; tautomerism | Confirm formulation stability over the experiment duration; control pH and solvent to manage tautomeric equilibrium.[15] |

Conclusion

The successful pharmacological evaluation of novel pyrazole compounds is critically dependent on a rational and systematic approach to formulation development. The inherent challenge of poor aqueous solubility can be overcome through a clear understanding of the compound's physicochemical properties and the judicious application of solubilization strategies such as co-solvency, micellization, and cyclodextrin complexation. The protocols and logical frameworks presented here provide a foundation for developing robust, reproducible, and effective formulations. By validating the stability and integrity of the final preparation, researchers can ensure the generation of high-quality, reliable in vivo data, thereby accelerating the path of promising pyrazole derivatives toward clinical development.

References

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  • Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: Scientific Reports (PMC) URL: [Link]

  • Title: Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source: Bioorganic & Medicinal Chemistry Letters (PMC) URL: [Link]

  • Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test Source: ResearchGate URL: [Link]

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  • Title: SELECTED EXCIPIENTS IN ORAL SOLID DOSAGE FORM WITH DRY EXTRACT OF PYROLA ROTUNDIFOLIA L Source: ResearchGate URL: [Link]

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  • Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES Source: Paper Publications URL: [Link]

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Method

Application Notes &amp; Protocols: Evaluating Pyrazole Derivatives as Potent and Selective CDK2 Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Introduction The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1] Among these, CDK2 is a pivotal regulator of the G1/S phase transition, a critical checkpoint that commits the cell to DNA replication.[2][3] CDK2 forms active complexes with Cyclin E and Cyclin A, which then phosphorylate key substrates like the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors and the initiation of S-phase.[4] In numerous cancers, the CDK2 pathway is dysregulated, often through the amplification of its activating partner, Cyclin E, leading to uncontrolled cell proliferation.[1][5] This makes CDK2 an attractive and rational target for therapeutic intervention.

Pyrazole and its fused heterocyclic derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential as CDK2 inhibitors.[1][5] Their structural framework can effectively mimic the purine ring of ATP, allowing them to competitively bind to the hinge region of the CDK2 active site, thereby blocking its kinase activity.[3][6] This document provides a comprehensive guide for researchers, detailing the synthesis, in vitro kinase testing, and cellular characterization of novel pyrazole-based CDK2 inhibitors. The protocols are designed to be self-validating, with integrated controls and explanations rooted in established biochemical and cell biology principles.

Part 1: Synthesis and Characterization of Pyrazole Derivatives

The rational design of pyrazole derivatives often aims to optimize interactions within the ATP-binding pocket of CDK2. The synthesis scheme presented here is a generalized, multi-component reaction that is frequently adapted for creating libraries of substituted pyrazoles for structure-activity relationship (SAR) studies.[7]

Protocol 1.1: Representative Synthesis of a 1,4-Disubstituted Pyrazole-3,5-diamine Derivative

This protocol describes a one-pot synthesis adapted from methodologies that are both efficient and amenable to creating diverse analogues.[7]

Materials:

  • Substituted hydrazine (e.g., 2-hydrazinylpyridine)

  • Appropriate aryl-diazenylmalononitrile derivative

  • Ethanol (reagent grade)

  • Microwave reactor (for microwave-assisted option) or standard reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a microwave reaction vessel or a round-bottom flask, combine the substituted hydrazine (1.0 eq), the selected 2-(aryl-diazenyl)malononitrile (1.0 eq), and a catalytic amount of a base like piperidine in ethanol (10-15 mL).

  • Reaction Execution (Choose one):

    • Microwave-Assisted: Seal the vessel and heat in a microwave reactor at 120-140°C for 15-30 minutes. Monitor pressure to ensure it remains within safe limits.

    • Conventional Heating: Equip the flask with a condenser and reflux the mixture for 4-8 hours.

  • Monitoring: Track the reaction's progress by TLC, using an appropriate solvent system (e.g., n-Hexane:Ethyl Acetate, 2:1) to observe the consumption of starting materials and the formation of the product spot.[3]

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid extensively with cold ethanol (e.g., 4 x 25 mL) to remove unreacted starting materials and impurities.[7]

  • Final Product: Dry the purified solid under vacuum. For higher purity, recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol) may be necessary.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expertise & Causality: The choice between microwave and conventional heating depends on available equipment and desired reaction speed. Microwave synthesis is often faster and can lead to higher yields by minimizing side-product formation. The washing step is critical for removing polar impurities, and the choice of solvent is dictated by the product's solubility; it should be poorly soluble in the wash solvent at low temperatures. Structural confirmation is non-negotiable for ensuring that the tested compound is indeed the intended molecule, forming the foundation of trustworthy data.

Part 2: In Vitro Biochemical Evaluation of CDK2 Inhibition

Once a pyrazole derivative is synthesized and purified, the first critical step is to determine its direct inhibitory activity against the target enzyme, CDK2. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[8]

Protocol 2.1: CDK2/Cyclin A2 In Vitro Kinase Assay (ADP-Glo™)

Principle: This assay measures ADP production, which is a direct product of the kinase's phosphoryl transfer reaction. In the first step, remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity.[2][8]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme (e.g., BPS Bioscience, #41101)[9]

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[8]

  • Substrate (e.g., Histone H1 or a specific peptide substrate)[10]

  • ATP solution

  • Test pyrazole derivative (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6071)[11]

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare Kinase Buffer.

    • Prepare a stock solution of your pyrazole inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in Kinase Buffer. Crucially, ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts. [2]

    • Prepare the CDK2/Cyclin A2 enzyme and substrate in Kinase Buffer to the desired final concentrations.

    • Prepare the ATP solution. The final concentration should be at or near the Michaelis constant (Km) for CDK2 (~0.785 µM) to ensure sensitive detection of competitive inhibitors.[12]

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the inhibitor serial dilutions or vehicle control to the appropriate wells.

    • Define control wells:

      • Positive Control (100% Activity): Add vehicle (buffer with DMSO).[2]

      • Negative Control (0% Activity): Add buffer without enzyme.[2]

    • Add 5.0 µL of the CDK2 enzyme/substrate mixture to each well (except Negative Control wells, which receive substrate in buffer only).

    • Incubate the plate for 15 minutes at room temperature (RT) to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of the ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at RT.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at RT.[8]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at RT.[2]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background signal (Negative Control) from all data points.

    • Calculate the percent inhibition for each inhibitor concentration relative to the Positive Control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data: Representative Pyrazole-Based CDK2 Inhibitors

The table below summarizes the reported inhibitory activities of various pyrazole derivatives to provide a benchmark for newly synthesized compounds.

Compound ID/ClassCDK2 IC₅₀ (µM)Cancer Cell Line IC₅₀ (µM) & TypeReference
Pyrazole Derivative 10b N/A10.05 (MCF-7, Breast)[13]
Pyrazolyl-thiourea VIe 0.94N/A[14]
Pyrazole Derivative 6 0.46N/A[15]
Pyrazole Derivative 9 0.96Mean GI: 65.9% (NCI-60)[6]
Di(1H-pyrazol-4-yl)pyrimidine 15 0.005 (Ki)0.158 (A2780, Ovarian)[16]
Roscovitine (Reference)~0.70~15 (MCF-7, Breast)[3][14]

N/A: Not available in the cited source. Note that Ki and IC₅₀ are related but not identical measures of potency.

Visualization of the CDK2 Signaling Pathway

The following diagram illustrates the central role of the CDK2/Cyclin E complex at the G1/S checkpoint and the mechanism of action for pyrazole-based inhibitors.

CDK2_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex (Transcription Repressed) CyclinD_CDK46->pRb_E2F phosphorylates (pRb) pRb_p p-pRb pRb_E2F->pRb_p E2F E2F (Active) pRb_E2F->E2F releases CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene activates CyclinE_CDK2 Cyclin E-CDK2 (Active Kinase) CyclinE_Gene->CyclinE_CDK2 forms complex with CDK2 CyclinE_CDK2->pRb_E2F hyper-phosphorylates (pRb) (Positive Feedback) S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase phosphorylates substrates for Inhibitor Pyrazole Derivative (ATP Competitor) Inhibitor->CyclinE_CDK2 INHIBITS

Caption: CDK2 signaling at the G1/S transition and inhibition by pyrazole derivatives.

Part 3: Cellular Activity and Mechanism of Action

Demonstrating that a compound inhibits the purified enzyme is essential, but confirming its activity in a cellular context is the true test of its potential. The following protocols assess a compound's ability to enter cells, engage its target, and elicit the desired biological response.

Protocol 3.1: Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.[17]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HepG2)[13]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[17]

  • Treatment: Prepare serial dilutions of the pyrazole inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the cytotoxic IC₅₀ value.

Trustworthiness: This assay provides a robust measure of a compound's overall effect on cell proliferation and survival. A potent compound is expected to have an IC₅₀ value in the low micromolar or nanomolar range. Comparing the biochemical IC₅₀ to the cellular IC₅₀ gives an initial indication of cell permeability and stability.

Protocol 3.2: Cell Cycle Analysis via Flow Cytometry

Principle: CDK2 inhibition is expected to block the G1/S transition, causing cells to accumulate in the G1 phase of the cell cycle. This can be visualized by staining the cellular DNA with a fluorescent dye (like Propidium Iodide) and measuring the fluorescence intensity of individual cells using a flow cytometer.

Materials:

  • Cancer cell line

  • 6-well plates

  • Propidium Iodide (PI) / RNase Staining Buffer

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with the pyrazole inhibitor at 1x and 5x its cytotoxic IC₅₀ for 24 hours. Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS. Resuspend in PI/RNase staining buffer and incubate for 30 minutes in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish G1 (2n), S (between 2n and 4n), and G2/M (4n) populations.

  • Interpretation: A successful CDK2 inhibitor will show a significant increase in the percentage of cells in the G0/G1 phase compared to the vehicle control, with a corresponding decrease in the S and G2/M populations.[13]

Visualization of the Experimental Workflow

This diagram outlines the logical progression from compound synthesis to cellular validation.

Workflow cluster_0 Compound Preparation cluster_1 Biochemical Screening cluster_2 Cellular Evaluation Synthesis Synthesis of Pyrazole Derivative Purify Purification & Characterization Synthesis->Purify KinaseAssay In Vitro CDK2 Kinase Assay Purify->KinaseAssay IC50_biochem Determine Biochemical IC₅₀ KinaseAssay->IC50_biochem CellViability Cell Viability Assay (e.g., MTT) IC50_biochem->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle Target Target Engagement (Western Blot) CellCycle->Target

Caption: High-level workflow for the evaluation of pyrazole-based CDK2 inhibitors.

Protocol 3.3: Western Blot for pRb Phosphorylation

Principle: To confirm that the inhibitor is engaging CDK2 within the cell, we can measure the phosphorylation status of a key downstream substrate, pRb. Active CDK2 phosphorylates pRb at specific sites (e.g., Ser807/811). Inhibition of CDK2 should lead to a decrease in this phosphorylation.[17][18]

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-pRb (Ser807/811), anti-total-pRb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Step-by-Step Procedure:

  • Cell Lysis: Treat cells with the inhibitor as in the cell cycle protocol. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane for 1 hour at RT. Incubate with the primary antibody (e.g., anti-phospho-pRb) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at RT. Wash again, then apply the chemiluminescent substrate and capture the signal with an imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total pRb and/or a loading control like β-actin.

  • Interpretation: A dose-dependent decrease in the phospho-pRb signal, without a significant change in the total pRb or loading control signal, provides strong evidence of in-cell CDK2 target engagement.

Visualization of Inhibitor Binding Mode

The following diagram conceptualizes how a pyrazole derivative occupies the ATP-binding pocket of CDK2.

Binding_Mode cluster_CDK2 CDK2 ATP-Binding Pocket Hinge Hinge Region (e.g., Leu83) Hydrophobic Hydrophobic Pocket Gatekeeper Gatekeeper Residue Inhibitor [ Pyrazole Core ]----Substituent 1     | Substituent 2 Inhibitor->Hinge H-Bonds Inhibitor->Hydrophobic Hydrophobic Interactions

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol

Welcome to the technical support center for the synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol. This resource is designed to provide researchers, scientists, and drug development professionals with in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthetic procedure. Our goal is to empower you with the scientific understanding and practical insights needed to optimize your reaction yields and purity.

I. Synthesis Overview: A Grignard Approach

The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is most commonly achieved through a Grignard reaction. This involves the reaction of a Grignard reagent, such as isopropyl magnesium bromide, with a suitable pyrazole-containing electrophile, typically an ester or an aldehyde. A plausible and efficient route starts with the commercially available 1-methyl-1H-pyrazole-3-carbaldehyde.[1]

The core of this synthesis lies in the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the pyrazole derivative.[2] This reaction forms a new carbon-carbon bond and, after an acidic workup, yields the desired tertiary alcohol.

Experimental Workflow Diagram

G cluster_0 Step 1: Grignard Reagent Formation (if not commercial) cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Workup & Purification A Isopropyl Bromide + Mg Turnings B Isopropyl Magnesium Bromide A->B in dry ether/THF D Reaction Mixture B->D Slow addition at low temp. C 1-methyl-1H-pyrazole-3-carbaldehyde C->D E Intermediate Alkoxide D->E Nucleophilic Addition F Aqueous Acid Workup (e.g., NH4Cl) E->F G Crude Product F->G H Purification (e.g., Column Chromatography) G->H I 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol H->I

Caption: General workflow for the synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions based on established chemical principles.

Q1: The Grignard reaction fails to initiate (no bubbling, heat, or color change). What should I do?

A1: Failure of a Grignard reaction to initiate is almost always due to the presence of moisture or impurities on the surface of the magnesium.

  • Causality: Grignard reagents are extremely sensitive to protic solvents (like water) and will be quenched before they can react with the electrophile.[2] The magnesium surface can also be passivated by an oxide layer.

  • Solutions:

    • Rigorous Drying of Glassware and Solvents: Ensure all glassware is flame-dried or oven-dried immediately before use. Solvents (typically THF or diethyl ether) must be anhydrous.

    • Magnesium Activation:

      • Mechanical Activation: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to remove the oxide layer.[3] A small amount of pre-formed Grignard reagent from a previous successful batch can also be used as an initiator.

    • Gentle Heating: A gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction.[3] However, be prepared for a vigorous reaction once it initiates.

Q2: The yield of the desired tertiary alcohol is low, and I'm recovering a significant amount of the starting pyrazole aldehyde.

A2: This issue points to an insufficient amount of active Grignard reagent or a competing side reaction.

  • Causality: The Grignard reagent may have been partially quenched, or a side reaction such as enolization of the aldehyde could be occurring.

  • Solutions:

    • Titrate the Grignard Reagent: Before starting the main reaction, determine the exact concentration of your Grignard reagent. This will ensure you are adding the correct stoichiometric amount.

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization, leading to higher yields of the desired 1,2-addition product.[3]

    • Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to -78 °C) during the addition of the Grignard reagent to the aldehyde. This can help to minimize side reactions.

Q3: I am observing the formation of a significant amount of a by-product that appears to be a reduced alcohol (2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol). How can I prevent this?

A3: This is likely due to the Grignard reagent acting as a reducing agent rather than a nucleophile.

  • Causality: If the Grignard reagent has a β-hydrogen, it can undergo a Meerwein-Ponndorf-Verley (MPV)-type reduction of the carbonyl group via a six-membered transition state.[4]

  • Solutions:

    • Choice of Grignard Reagent: While isopropyl magnesium bromide is required for this specific synthesis, being aware of this potential side reaction is crucial. Using a Grignard reagent without β-hydrogens, if the synthesis allowed, would prevent this.

    • Slow Addition and Low Temperature: Adding the Grignard reagent slowly at a low temperature can favor the nucleophilic addition pathway over the reduction pathway.

Q4: The purification of the final product by silica gel column chromatography is resulting in low recovery.

A4: Pyrazole compounds, being nitrogen-containing heterocycles, can interact strongly with the acidic silica gel, leading to poor elution and decomposition.

  • Causality: The basic nitrogen atoms of the pyrazole ring can adsorb onto the acidic silanol groups of the silica gel.

  • Solutions:

    • Deactivate the Silica Gel: Prepare a slurry of the silica gel with a small amount of a base, such as triethylamine (Et₃N) or ammonia in methanol, before packing the column. This will neutralize the acidic sites.[5]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

    • Alternative Purification Methods:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be a highly effective purification method.[5][6]

      • Acid-Base Extraction: The basic nature of the pyrazole can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the product into the aqueous phase. The aqueous phase is then basified and re-extracted with an organic solvent to recover the purified product.

III. Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the Grignard reaction in this synthesis?

A1: Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[7] They are aprotic and effectively solvate the magnesium species.

Q2: How can I confirm the formation of my Grignard reagent?

A2: Visual cues such as bubbling and a gentle reflux of the solvent are initial indicators. For a more quantitative measure, titration is the best method. A common method involves titrating a sample of the Grignard solution with a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator like 1,10-phenanthroline.

Q3: Is it possible to synthesize the starting material, 1-methyl-1H-pyrazole-3-carbaldehyde, if it's not commercially available?

A3: Yes, 1-methyl-1H-pyrazole-3-carbaldehyde can be synthesized. A common method is the Vilsmeier-Haack reaction on a suitable hydrazone precursor.[8][9] This involves the formylation of an activated aromatic ring using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What can I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating.[6] To address this:

  • Lower the crystallization temperature slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Use a seed crystal: If you have a small amount of pure solid product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

  • Change the solvent system: Experiment with different solvent/anti-solvent combinations.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Anhydrous Conditions: Grignard reagents react violently with water. Ensure all equipment and reagents are dry.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.

  • Exothermic Reaction: The formation of the Grignard reagent and the subsequent reaction with the aldehyde are exothermic. Use an ice bath to control the temperature, especially during the initial stages and reagent addition.

  • Solvent Safety: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol

Materials:

  • 1-methyl-1H-pyrazole-3-carbaldehyde

  • Isopropyl magnesium bromide solution (e.g., 2.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the isopropyl magnesium bromide solution (1.1 - 1.2 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography (using a solvent system such as hexane/ethyl acetate, potentially with 1% triethylamine) or recrystallization to yield the pure 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol.

Data Summary Table
ParameterExpected Value/Range
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Appearance Colorless to pale yellow oil or solid
Boiling Point Not readily available, likely high
Solubility Soluble in common organic solvents

V. References

  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds. Retrieved from BenchChem.

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from Google Patents.

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from Rsc.org.

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from ResearchGate.

  • Rasayan Journal. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from Rasayan Journal.

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from ResearchGate.

  • Chem-Impex. (n.d.). 1-Methyl-1H-pyrazole-3-carbaldehyde. Retrieved from Chem-Impex.

  • ARKAT USA, Inc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

  • Taylor & Francis Online. (2008, March 4). A Shortened Synthesis of 4-(3-Aminopropyl) Pyrazole, an Affinity Ligand for Alcohol Dehydrogenase Purification. Preparative Biochemistry, 19(2).

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.

  • BenchChem. (n.d.). Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products. Retrieved from BenchChem.

  • ResearchGate. (2026, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

  • ChemScene. (n.d.). 2-Methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine. Retrieved from ChemScene.

  • National Institutes of Health. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal.

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from Chemistry Steps.

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from Master Organic Chemistry.

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage.

  • DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Industrial and Engineering Chemistry Research.

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.

  • BenchChem. (n.d.). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance. Retrieved from BenchChem.

  • ResearchGate. (2025, August 6). Synthesis of 2-(1H-pyrazol-3-YL) phenols.

  • PubChem. (n.d.). 2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol. Retrieved from PubChem.

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method. Retrieved from Google Patents.

  • Galenos Publishing House. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.

  • MilliporeSigma. (n.d.). 2-Methyl-1-(1-methyl-1h-pyrazol-4-yl)propan-2-amine. Retrieved from MilliporeSigma.

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

Sources

Optimization

Knorr Pyrazole Synthesis Technical Support Center: Troubleshooting Side Reaction Products

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this robust reaction for the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this robust reaction for the synthesis of pyrazole-containing molecules. While the Knorr synthesis is a cornerstone of heterocyclic chemistry, first reported by Ludwig Knorr in 1883, its execution is not without challenges.[1][2] This document provides in-depth, field-proven insights into identifying, understanding, and mitigating common side reaction products through a practical, troubleshooting-focused Q&A format.

Core Principles of the Knorr Pyrazole Synthesis

The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions, to form a pyrazole.[1][3] The reaction proceeds via the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[1][4]

Knorr_Pyrazole_Synthesis_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Cyclic_Intermediate Hydroxylpyrazolidine Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product Pyrazole Cyclic_Intermediate->Product Dehydration (-H₂O)

Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.

Troubleshooting Guide: Side Products & Solutions

This section addresses the most common issues encountered during the Knorr synthesis. Each entry details the symptoms, underlying causes, and actionable solutions to improve reaction outcomes.

Issue 1: My analytical data (NMR, LC-MS) suggests a mixture of isomers. What is happening and how can I resolve it?

Q: My ¹H NMR spectrum shows duplicate sets of peaks, and my LC-MS displays two product peaks with the same mass. I suspect I've formed regioisomers. Why does this happen?

A: You are correct. The formation of regioisomers is the most common side reaction in the Knorr synthesis, occurring when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine.[2][5] The initial condensation can occur at either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates and, consequently, two distinct pyrazole products.[1][3]

The regioselectivity is governed by a delicate balance of steric and electronic factors:

  • Electronic Effects: The most nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH₂) will preferentially attack the more electrophilic (electron-deficient) carbonyl carbon of the 1,3-dicarbonyl.[1][6]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can hinder the approach to a specific carbonyl group, directing the reaction towards the less sterically encumbered site.

  • pH Control: The reaction is acid-catalyzed, and pH can significantly influence the outcome.[7] Strongly acidic conditions can protonate the less basic nitrogen of a substituted hydrazine, altering its nucleophilicity and potentially changing the isomeric ratio.

Regioisomer_Formation cluster_pathways Competing Condensation Pathways Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Attack_C1 Attack at Carbonyl 1 (e.g., more electrophilic) Reactants->Attack_C1 Pathway A Attack_C2 Attack at Carbonyl 2 (e.g., less hindered) Reactants->Attack_C2 Pathway B Isomer_A Regioisomer A Attack_C1->Isomer_A Cyclization & Dehydration Isomer_B Regioisomer B Attack_C2->Isomer_B Cyclization & Dehydration

Caption: Competing pathways leading to regioisomer formation.

Troubleshooting & Optimization Strategies:

  • pH Adjustment: Carefully control the pH. In some systems, near-neutral conditions can favor one isomer over another.[7] A study on leveraging the Knorr synthesis for generating thioester surrogates found that acidic conditions markedly sped up pyrazole formation, while at pH 7, cyclization was not observed.[7]

  • Two-Step Procedure: To enforce regioselectivity, a two-step synthesis can be employed. This involves protecting one carbonyl group (e.g., as an acetal), reacting the hydrazine with the free carbonyl, and then deprotecting and cyclizing to form a single, isomerically pure product.[8]

  • Solvent Screening: The polarity of the solvent can influence the transition states of the competing pathways. Screen a range of solvents (e.g., ethanol, acetic acid, toluene) to determine the optimal medium for your specific substrates.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity by favoring the pathway with the lower activation energy.

Issue 2: My reaction has stalled, or I've isolated a stable intermediate.

Q: My TLC analysis shows the consumption of starting material, but the desired product spot is weak, and a major intermediate spot is present. What is this intermediate, and how can I push the reaction to completion?

A: This is a common issue where the reaction stalls after the initial condensation or cyclization step. The isolated intermediate is often the hydroxylpyrazolidine (the cyclized, non-aromatized intermediate) or, less commonly, the initial hydrazone.[5][9]

Causes for Stalled Reactions:

  • Insufficient Catalyst: The final dehydration step to form the aromatic pyrazole ring is typically acid-catalyzed.[3][10][11] Insufficient acid can cause the hydroxylpyrazolidine intermediate to accumulate.

  • Low Temperature: The dehydration step often requires thermal energy. If the reaction temperature is too low, the activation barrier for water elimination may not be overcome.

  • Steric Hindrance: Bulky substituents near the reaction center can make the final elimination step sterically unfavorable.

Troubleshooting & Optimization Strategies:

  • Increase Catalyst Concentration: Add a catalytic amount of a stronger acid (e.g., a few drops of glacial acetic acid or p-toluenesulfonic acid) to facilitate the dehydration step.[4]

  • Increase Reaction Temperature: If the reaction is being run at room temperature or slightly elevated temperatures, increasing the temperature to reflux in a suitable solvent (e.g., ethanol, propanol) can provide the necessary energy to drive the dehydration.[1][4]

  • Extended Reaction Time: Monitor the reaction by TLC or LC-MS. Some sterically hindered substrates may simply require longer reaction times (from a few hours to overnight) for complete conversion.

Issue 3: The reaction mixture is intensely colored (yellow/red), and the product is impure.

Q: My reaction mixture turned dark red, and the crude product is a discolored solid that is difficult to purify. What is the source of this color?

A: Intense coloration is almost always due to side reactions involving the hydrazine starting material.[5] Hydrazines, particularly arylhydrazines like phenylhydrazine, are susceptible to air oxidation and decomposition, which generates highly colored impurities.[12][13]

Troubleshooting & Optimization Strategies:

  • Use High-Purity Hydrazine: Ensure the hydrazine reagent is fresh and has been stored properly. An opened bottle of phenylhydrazine can darken over time, indicating decomposition. Distillation may be necessary for older reagents.

  • Use Hydrazine Salts: Hydrazine salts (e.g., phenylhydrazine hydrochloride) are often more stable crystalline solids and less prone to oxidation than the free base.[12]

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions.[12]

  • Purification with Activated Charcoal: If the crude product is colored, a hot filtration through a pad of activated charcoal can effectively adsorb many of the colored impurities before recrystallization.[5]

Issue 4: I've identified an unexpected byproduct with a high molecular weight.

Q: My mass spectrometry data shows a byproduct with a mass corresponding to the addition of two equivalents of hydrazine to my dicarbonyl starting material. Is this possible?

A: Yes, this is a known, though less common, side reaction. This byproduct results from the di-addition of hydrazine, where both carbonyl groups of the 1,3-dicarbonyl compound react with a separate molecule of hydrazine.[5] Recent kinetic studies have revealed that the Knorr synthesis mechanism can be more complex than traditionally thought, with various intermediates, including di-addition species, being possible under certain conditions.[9]

Di-addition_Side_Reaction Reactants 1,3-Dicarbonyl + 2 eq. Hydrazine Di_Adduct Di-addition Product (Bis-hydrazone) Reactants->Di_Adduct Double Condensation

Caption: Formation of a di-addition side product.

Troubleshooting & Optimization Strategies:

  • Control Stoichiometry: Use the hydrazine derivative as the limiting reagent or in slight excess (e.g., 1.0-1.1 equivalents) relative to the 1,3-dicarbonyl compound.

  • Slow Addition: Add the hydrazine solution dropwise to the solution of the 1,3-dicarbonyl at a controlled temperature. This maintains a low instantaneous concentration of hydrazine, favoring the intramolecular cyclization pathway over the intermolecular di-addition reaction.

Data Summary: Influence of Conditions on Product Distribution

The following table provides a qualitative summary of how reaction parameters can be adjusted to minimize common side products.

ParameterTo Minimize RegioisomersTo Drive Reaction to CompletionTo Reduce Colored Impurities
pH / Catalyst Optimize pH; may be substrate-dependent.[7]Use catalytic acid (e.g., AcOH).[4]Use hydrazine salts.[12]
Temperature Lower temperature may increase selectivity.Increase temperature/reflux.[1]Use moderate temperatures.
Atmosphere N/AN/AUse inert (N₂ or Ar) atmosphere.[12]
Reagent Purity N/AN/AUse fresh, high-purity hydrazine.[12]
Addition Mode N/AN/ASlow addition of hydrazine.

Generalized Experimental Protocol for Minimizing Side Reactions

This protocol provides a starting point for the Knorr pyrazole synthesis, with critical annotations aimed at preventing side product formation.

Materials:

  • 1,3-Dicarbonyl Compound (1.0 eq)

  • Hydrazine Derivative (1.05 eq)

  • Solvent (e.g., Ethanol, Glacial Acetic Acid)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and an inert gas inlet.

  • Reagent Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).

    • Critical Note: If using a hydrazine salt, it may be necessary to add a mild base (e.g., 1 eq of sodium acetate) to liberate the free hydrazine in situ.

  • Inerting: Purge the flask with nitrogen or argon for 5-10 minutes to displace air.[12] This is crucial for preventing the oxidation of the hydrazine.

  • Hydrazine Addition: Dissolve the hydrazine derivative (1.05 eq) in a minimal amount of the same solvent. Add this solution dropwise to the stirred dicarbonyl solution at room temperature over 10-15 minutes.

    • Critical Note: Slow addition helps control the exotherm and minimizes di-addition side products. An initial exotherm and the formation of water droplets may be observed.[6]

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[4]

    • Critical Note: If the reaction stalls at an intermediate, add a few drops of glacial acetic acid to catalyze the final dehydration step.

  • Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure. Water can be added to induce precipitation of the product.[4][12]

  • Purification: Collect the crude solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexanes or diethyl ether) to remove soluble impurities.[12] If the product is colored, recrystallize from a suitable solvent (e.g., ethanol/water), potentially with the addition of activated charcoal.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Knorr synthesis? A1: The optimal pH is substrate-dependent. The reaction generally requires acidic conditions to catalyze both the initial imine formation and the final dehydration.[7] However, very low pH can be detrimental. A common practice is to use ethanol with a catalytic amount of a weak acid like acetic acid.[4]

Q2: How can I definitively identify which regioisomer I have synthesized? A2: Unambiguous structural elucidation requires advanced spectroscopic techniques. 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for determining the connectivity and spatial relationships between atoms, allowing for the definitive assignment of the correct isomeric structure.

Q3: What are the primary safety concerns when working with hydrazine? A3: Hydrazine and its derivatives are toxic and potential carcinogens.[1] They should always be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. (2025). Benchchem.
  • Identifying and removing byproducts in pyrazole synthesis. (2025). Benchchem.
  • Knorr Pyrazole Synthesis. (2026). J&K Scientific LLC.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Knorr Pyrazole Synthesis. Merck Index.
  • Danishefsky, S. J., et al. (2018).
  • Finnegan, W. G., et al. (1958). Pyrazole Syntheses. The Reaction of β-Ketobutyracetal with Hydrazines. Journal of Organic Chemistry.
  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry.
  • Troubleshooting the reaction mechanism of pyrazole form
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Knorr Pyrazole Synthesis. Organic Chemistry Portal.
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journal of Organic Chemistry.
  • Knorr Pyrazole Synthesis advice. (2024). Reddit r/Chempros.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Prepared by a Senior Application Scientist Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can present challenges related to yield, purity, and regioselectivity.[1][2] This resource provides field-proven insights, troubleshooting guides, and optimized protocols in a direct question-and-answer format to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and fundamental method for synthesizing the pyrazole core?

The most prevalent and classical method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The reaction is typically facilitated by an acid catalyst.[4] The mechanism proceeds through an initial condensation to form a hydrazone or enamine intermediate, followed by an intramolecular cyclization and a final dehydration step to yield the stable, aromatic pyrazole ring.[3]

Q2: What are the primary starting materials for pyrazole synthesis?

Beyond the classic 1,3-dicarbonyls and hydrazines used in the Knorr synthesis, several other precursors are employed to access diverse pyrazole structures.[5] These include:

  • α,β-Unsaturated Carbonyls (Chalcones): These react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[6][7]

  • β-Ketonitriles: Condensation with hydrazines is a primary route to synthesizing 5-aminopyrazoles.[8]

  • Alkynes: Various methods, including [3+2] cycloadditions, utilize alkynes to construct the pyrazole ring.[5][7]

  • Multicomponent Reactions: These strategies combine three or more starting materials in a one-pot synthesis, offering high efficiency and atom economy.[7][9]

Q3: What is the role of the catalyst, and how do I choose one?

Catalysts accelerate the reaction, often by activating the carbonyl group towards nucleophilic attack. The choice of catalyst is critical and depends heavily on the starting materials and desired outcome.[10][11]

  • Acid Catalysts: Simple acids like glacial acetic acid or mineral acids are common for the Knorr synthesis.[3][10] Solid acid catalysts, such as Amberlyst-70, offer the advantage of easier workup and recyclability.[1][10]

  • Transition Metal Catalysts: A wide array of metals including copper, palladium, nickel, and ruthenium are effective for reactions involving substrates like alkynes, diols, or hydrazones.[10][11] For instance, specific palladium-catalyzed methods can offer excellent control over regioselectivity.[10]

  • Nano-catalysts: Materials like nano-ZnO are gaining popularity for their high efficiency, recyclability, and alignment with green chemistry principles.[1][10]

  • Metal-Free Catalysis: Options like iodine or photoredox catalysis provide mild reaction conditions, which is advantageous when substrates have sensitive functional groups.[10]

Q4: What are the advantages of microwave-assisted pyrazole synthesis?

Microwave-assisted organic synthesis (MAOS) is a modern technique that offers significant advantages over conventional heating methods.[12] These benefits include:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[6][13]

  • Improved Yields: Rapid and uniform heating can lead to higher product yields and cleaner reaction profiles with fewer side products.[6][14]

  • Energy Efficiency: MAOS is considered a more energy-efficient and environmentally friendly "green chemistry" approach.[6][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Reaction Yield

A low yield is one of the most common frustrations in pyrazole synthesis. A systematic approach is key to identifying the root cause.[3]

Potential Cause Recommended Solution & Explanation
Poor Reagent Quality Hydrazine Degradation: Hydrazine and its derivatives, particularly phenylhydrazine, are susceptible to air oxidation and can degrade over time, often indicated by discoloration.[3] Solution: Use a fresh bottle of high-purity hydrazine or a more stable salt form like phenylhydrazine hydrochloride. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation.[3]
Impure Starting Materials: Impurities in the 1,3-dicarbonyl or other precursors can poison catalysts or participate in side reactions.[6][8] Solution: Ensure the purity of your starting materials. If necessary, purify them by distillation or recrystallization before use.
Suboptimal Reaction Conditions Incomplete Reaction: The reaction may not have reached completion.[8] Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[3] If the reaction has stalled, consider increasing the temperature or extending the reaction time.[8]
Incorrect Stoichiometry: An improper ratio of reactants can leave starting material unconsumed.[8] Solution: Verify the stoichiometry. A slight excess (1.0 - 1.2 equivalents) of the hydrazine derivative is sometimes used to drive the reaction to completion.[8][10]
Catalyst Issues Incorrect Catalyst Choice: The selected catalyst may not be optimal for your specific substrates.[10] Solution: Review the literature for catalysts used with similar starting materials. If necessary, screen a small panel of different catalyst types (e.g., acid vs. metal-based).[10]
Catalyst Deactivation: The catalyst may be poisoned by impurities or have lost activity.[10] Solution: Ensure all reagents and solvents are pure and dry. If using a recyclable heterogeneous catalyst, try regenerating it or using a fresh batch.[10]
Side Reactions Hydrolysis of Precursors: β-Ketonitriles, for example, can be susceptible to hydrolysis under acidic or basic conditions, reducing the amount of starting material available for the desired reaction.[8] Solution: Consider running the reaction under neutral conditions or in a non-aqueous solvent to minimize hydrolysis.[8]
Troubleshooting Workflow: Low Yield

Here is a logical decision tree to guide your troubleshooting process for low-yield reactions.

low_yield_troubleshooting start Low Yield Observed reagents Check Reagents start->reagents conditions Review Conditions start->conditions catalyst Evaluate Catalyst start->catalyst workup Investigate Workup start->workup reagent_purity Are starting materials pure? reagents->reagent_purity monitor_rxn Was reaction monitored (TLC)? conditions->monitor_rxn catalyst_optimal Is catalyst optimal for this substrate? catalyst->catalyst_optimal product_in_mother_liquor Is product lost during purification? workup->product_in_mother_liquor hydrazine_fresh Is hydrazine fresh? reagent_purity->hydrazine_fresh Yes purify_sm Action: Purify starting materials. reagent_purity->purify_sm No use_fresh_hydrazine Action: Use fresh hydrazine or run under inert gas. hydrazine_fresh->use_fresh_hydrazine No optimize_time_temp Action: Optimize reaction time and temperature. monitor_rxn->optimize_time_temp No/ Incomplete check_solvent Action: Screen different solvents. monitor_rxn->check_solvent Yes/ Stalled screen_catalysts Action: Screen a panel of different catalysts. catalyst_optimal->screen_catalysts No catalyst_active Is catalyst active? catalyst_optimal->catalyst_active Yes use_fresh_catalyst Action: Use fresh or regenerated catalyst. catalyst_active->use_fresh_catalyst No optimize_purification Action: Optimize recrystallization or chromatography. product_in_mother_liquor->optimize_purification Yes

Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.

Problem 2: Mixture of Regioisomers

The formation of regioisomeric mixtures is a significant challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[3][8] The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to two different products that can be difficult to separate.[3]

Influencing Factor Strategy for Improving Regioselectivity
Steric & Electronic Effects Bulky Substituents: The use of bulky groups on either the dicarbonyl or the hydrazine can sterically hinder attack at the more crowded carbonyl, favoring the formation of a single regioisomer.[8]
Substituent Electronics: The electronic nature of substituents on an arylhydrazine can play a crucial role. Electron-withdrawing groups can lead to different selectivity compared to electron-donating groups, especially in certain solvent systems.[5]
Solvent Choice Solvent Polarity: The choice of solvent can strongly influence the outcome. For example, when reacting CF₃-ynones with hydrazines, a highly polar protic solvent like hexafluoroisopropanol (HFIP) can selectively produce 3-CF₃ pyrazoles, while a polar aprotic solvent like DMSO can favor the 5-CF₃ regioisomer.[5] Similarly, aprotic dipolar solvents like DMF may give better results than polar protic solvents like ethanol in certain reactions.[8]
pH Control Acidic vs. Basic Conditions: The regioselectivity of the reaction can be pH-dependent. Acidic conditions may favor one isomer, while basic conditions favor the other.[8] Careful screening of pH can be a powerful tool to control the product ratio.
Problem 3: Reaction Discoloration and Impurity Formation

If your reaction mixture turns dark yellow, red, or brown and TLC analysis shows numerous impurities, it often points to reagent decomposition.

  • Primary Cause: The primary culprit is often the decomposition of the hydrazine reagent, especially arylhydrazines, which are prone to oxidation.[3] This can generate colored byproducts that contaminate the final product.[3]

  • Solutions:

    • Use Fresh Reagents: Always use fresh, high-purity hydrazine.[3]

    • Use a Stable Salt: Hydrazine salts, such as phenylhydrazine hydrochloride, are often more stable and less prone to oxidation than the free base.[3]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can effectively prevent air oxidation of sensitive reagents.[3]

    • Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote the degradation of starting materials or products.[6]

Problem 4: Purification Challenges

Even with a successful reaction, isolating a pure product can be difficult.

  • Issue: Product "Oiling Out" during Recrystallization

    • Explanation: This occurs when the compound precipitates from the solution as a liquid instead of a solid, typically because the solution temperature is above the compound's melting point.[15]

    • Solutions:

      • Lower the Crystallization Temperature Slowly: Ensure the solution cools as slowly as possible to allow for proper crystal lattice formation. Using an insulated container can help.[15]

      • Adjust the Solvent System: Add more of the "good" solvent (in which the compound is more soluble) to keep the compound dissolved at a lower temperature. Alternatively, experiment with a different solvent system entirely.[15]

      • Use a Seed Crystal: Adding a tiny, pure crystal of the desired compound to the cooled, supersaturated solution can induce crystallization.[15]

  • Issue: Low Recovery Yield from Recrystallization

    • Explanation: A significant amount of the product may remain dissolved in the mother liquor after cooling.[15]

    • Solutions:

      • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product.[15]

      • Thorough Cooling: Ensure the solution is cooled sufficiently, for example in an ice bath, to maximize precipitation.[15]

      • Check the Mother Liquor: After filtering, evaporate a small sample of the filtrate. If a significant amount of solid appears, it indicates that substantial product was left behind, and you may need to concentrate the mother liquor to recover a second crop of crystals.[15]

Data Summary & Comparative Guide

The choice of catalyst and conditions dramatically impacts pyrazole synthesis. The following table summarizes representative data to inform your selection and optimization process.

Catalyst SystemStarting MaterialsSolventTemp. (°C)TimeYield (%)Ref.
Acid (Classical) 1,3-Dicarbonyl, HydrazineEthanol or 1-PropanolReflux1-6 hGood[6][10]
Cu(OTf)₂ Alkenyl hydrazonesToluene802 h53-58[11]
Nano-ZnO Ethyl acetoacetate, PhenylhydrazineControlled-Short~95[1]
Heterogeneous Ni Hydrazine, Acetophenone derivs.EthanolRoom Temp.3 hGood-Excellent[11]
Microwave (No Catalyst) β-ketoester, Hydrazine, AldehydeSolvent-Free-10 min71[16]
Microwave (L-tyrosine) Ethyl acetoacetate, Hydrazine, etc.H₂O–Ethanol-<5 minExcellent[9]

Optimized Experimental Protocols

Protocol 1: Classical Knorr Synthesis (Conventional Heating)

This protocol provides a general procedure for the synthesis of a 3,5-disubstituted pyrazole. Optimization for specific substrates may be required.

Mechanism Overview:

knorr_mechanism start 1,3-Dicarbonyl + Hydrazine intermediate Hydrazone/Enamine Intermediate start->intermediate Condensation (-H₂O) cyclic_intermediate Non-aromatic Cyclic Intermediate intermediate->cyclic_intermediate Intramolecular Cyclization product Pyrazole Product cyclic_intermediate->product Dehydration (-H₂O)

Sources

Optimization

Technical Support Center: Pyrazole Purification via Recrystallization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the unique purification challenges associ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the unique purification challenges associated with pyrazole derivatives. Due to their amphoteric nature, propensity for N-H hydrogen bonding, and high risk of liquid-liquid phase separation ("oiling out"), pyrazoles require precise thermodynamic control during recrystallization.

This guide provides mechanistic explanations, self-validating protocols, and targeted troubleshooting to ensure the high-purity isolation of your target compounds.

Diagnostic Workflow: Recrystallization Troubleshooting

The following decision tree outlines the logical progression for diagnosing and resolving common recrystallization failures, specifically tailored for pyrazole behavior.

PyrazoleWorkflow N1 Crude Pyrazole in Hot Solvent N2 Fully Dissolved? N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 No N4 Cool Slowly to Room Temperature N2->N4 Yes N3->N4 N5 Crystals Form? N4->N5 N6 Oiling Out Observed? N5->N6 No N10 Filter & Wash Pure Pyrazole N5->N10 Yes N7 Scratch Flask / Add Seed Crystal N6->N7 No N9 Reheat & Cool More Slowly N6->N9 Yes N8 Add Anti-Solvent (e.g., Water/Hexane) N7->N8 Still No Crystals N8->N10 Crystals Form N9->N10

Diagnostic workflow for troubleshooting pyrazole recrystallization and resolving phase separation.

Quantitative Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in pyrazole purification. Pyrazoles typically exhibit high solubility in alcohols due to hydrogen bonding. Below is a comparative matrix of field-proven solvent systems for pyrazole derivatives[1].

Solvent SystemBoiling Point (°C)Polarity IndexApplication for Pyrazoles
Ethanol (Absolute) 78.45.2Ideal single solvent for moderately polar pyrazoles.
Methanol 64.75.1Best for highly polar, low-molecular-weight pyrazoles.
Ethanol / Water 78.4 / 100.05.2 / 10.2Binary system; water acts as an effective anti-solvent.
Ethyl Acetate / Hexane 77.1 / 68.74.4 / 0.1Binary system for highly lipophilic, substituted pyrazoles.
Toluene 110.62.4High-temperature dissolution for rigid, non-polar pyrazoles.

Self-Validating Experimental Protocol: Binary Solvent Recrystallization

To ensure scientific integrity, this protocol is designed as a self-validating system . At each step, observable physical parameters confirm whether the thermodynamic conditions are correct before you proceed.

Step 1: Saturation & Dissolution
  • Action: Place the crude pyrazole in an Erlenmeyer flask. Add a minimum volume of the primary "good" solvent (e.g., Ethanol) heated to its boiling point.

  • Causality: Dissolving the compound in the absolute minimum amount of boiling solvent ensures the solution is saturated. Using excess solvent prevents the solution from reaching supersaturation upon cooling, which will drastically reduce your final yield[2].

  • Validation Check: The solution must become completely clear. If turbidity persists after adding 10% excess hot solvent, the remaining solids are insoluble impurities. You must perform a hot gravity filtration before proceeding[3].

Step 2: Anti-Solvent Titration (The Cloud Point)
  • Action: While keeping the solution at a gentle boil, add the hot anti-solvent (e.g., Water) dropwise.

  • Causality: The anti-solvent lowers the overall solubility of the pyrazole without dropping the kinetic energy (temperature) of the system, forcing the solution closer to its saturation limit[1].

  • Validation Check: Stop adding anti-solvent the exact moment a faint, persistent cloudiness (the "cloud point") appears. Add exactly 1-2 drops of the primary hot solvent until the solution just turns clear again. This confirms perfect saturation.

Step 3: Nucleation & Annealing (Controlled Cooling)
  • Action: Remove the flask from the heat source. Place it on an insulated surface (like a cork ring) and allow it to cool undisturbed to room temperature.

  • Causality: Rapid cooling traps impurities within the crystal lattice and promotes "oiling out"[4]. Slow cooling provides the activation energy needed for the pyrazole molecules to thermodynamically favor a highly ordered, pure crystal lattice.

  • Validation Check: After 45 minutes, visible geometric crystals should form. If the compound forms a sticky, amorphous mass at the bottom of the flask, the cooling was too rapid or the compound oiled out.

Step 4: Isolation & Washing
  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold solvent.

  • Causality: The mother liquor contains the concentrated impurities. Washing with cold solvent flushes away the mother liquor without providing enough kinetic energy to redissolve your purified pyrazole[1].

  • Validation Check: The melting point of the dried crystals should be sharp (melting entirely within a 1-2°C range) and match literature values. A depressed or broad melting point indicates residual impurities[2].

Frequently Asked Questions & Troubleshooting

Q1: My pyrazole derivative is "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I fix it? A1: Oiling out occurs when the pyrazole precipitates from the solution at a temperature above its melting point, resulting in a liquid-liquid phase separation rather than solid crystallization[4]. This supercooled liquid phase is highly detrimental because it acts as an excellent solvent for impurities, trapping them as the oil eventually solidifies[3].

  • Troubleshooting: Reheat the mixture until the oil completely redissolves. Add a small amount of your primary "good" solvent to slightly lower the concentration, or switch to a solvent system with a lower boiling point. Cool the solution much more slowly. To force solid nucleation before the oiling temperature is reached, scratch the inside of the glass flask with a glass rod or introduce a tiny seed crystal[4][5].

Q2: My pyrazole is highly soluble in everything and refuses to crystallize, even after sitting in an ice bath. How can I force precipitation? A2: Pyrazoles with bulky alkyl or aryl substituents can exhibit extreme lipophilicity and solubility. If cooling fails, the solution has not reached supersaturation[2].

  • Troubleshooting: Carefully boil off 20-30% of the solvent to increase the solute concentration, then re-cool. If you are using a single solvent, you must transition to a binary system by adding an anti-solvent (e.g., adding hexane to an ethyl acetate solution) until the cloud point is achieved[1].

Q3: Are there alternative purification strategies if recrystallization fails entirely due to co-crystallizing impurities? A3: Yes. Pyrazoles possess a unique amphoteric character due to their basic imine-like nitrogen (N2) and potentially acidic pyrrole-like nitrogen (N1). You can exploit this chemical property by forming acid addition salts. Dissolve the crude pyrazole in an organic solvent and treat it with an equimolar amount of an inorganic mineral acid or an organic acid. The resulting pyrazolium salt will readily crystallize out of the organic solvent, leaving neutral impurities behind in the mother liquor[6].

References

  • Chemistry LibreTexts - 2.1: RECRYSTALLIZATION URL:[Link]

  • Michigan State University (MSU) - Cooperative Organic Chemistry Student Laboratory Manual: Purification URL:[Link]

  • University of Wisconsin - Recrystallization Troubleshooting (recrystallization.pdf) URL:[Link]

  • Google Patents - Method for purifying pyrazoles - WO2011076194A1 URL

Sources

Troubleshooting

Heterocycle Synthesis Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Welcome to the Technical Support Center for Heterocycle Synthesis. The formation of pyrazoles—ubiquitous motifs in pharmaceuticals and agrochemicals—often relies on the classical Knorr pyrazole synthesis (condensation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocycle Synthesis. The formation of pyrazoles—ubiquitous motifs in pharmaceuticals and agrochemicals—often relies on the classical Knorr pyrazole synthesis (condensation of hydrazines with 1,3-diketones). However, unsymmetrical precursors frequently yield frustrating mixtures of 1,3- and 1,5-disubstituted regioisomers.

This guide provides mechanistic diagnostics, troubleshooting FAQs, and validated protocols to help you achieve absolute regiocontrol in your syntheses.

Part 1: Core Principles & Diagnostic Logic

Regioisomer formation is rarely random; it is a direct consequence of the competition between kinetic and thermodynamic pathways during the initial nucleophilic attack of the hydrazine. Understanding which pathway dominates under your specific reactor conditions is the first step to troubleshooting.

KnorrPathway Start Unsymmetrical 1,3-Diketone + Substituted Hydrazine Kinetic Attack at Less Hindered C=O (Kinetic Pathway) Start->Kinetic Fast, Low T Thermo Attack at More Electrophilic C=O (Thermodynamic Pathway) Start->Thermo Slow, High T Regio13 1,3-Disubstituted Pyrazole (Major at Low Temp) Kinetic->Regio13 Cyclization Regio15 1,5-Disubstituted Pyrazole (Major at High Temp) Thermo->Regio15 Cyclization

Caption: Thermodynamic vs. kinetic control pathways dictating regioselectivity in Knorr pyrazole synthesis.

Part 2: Troubleshooting FAQs

Q1: I'm reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, but I'm getting a 1:1 mixture of 1,3- and 1,5-disubstituted pyrazoles. How can I drive the regioselectivity? A: The classic Knorr pyrazole synthesis is governed by a delicate balance of kinetic and thermodynamic control. The initial nucleophilic attack of the hydrazine's terminal nitrogen (NH 2​ ) on the 1,3-diketone dictates the final regiochemistry. If the two carbonyls have similar steric and electronic environments, the activation energies for both attack pathways are nearly identical, resulting in a 1:1 mixture. Causality & Solution: To break this symmetry, manipulate the reaction conditions to favor one pathway. Lowering the temperature and using non-polar solvents typically favors the kinetic product (attack at the less sterically hindered carbonyl). Conversely, higher temperatures and acidic conditions allow the intermediate hydrazones to equilibrate, favoring the thermodynamic product. If condition optimization fails, you must switch to [2].

Q2: Is there a way to completely bypass the 1,3-diketone intermediate to guarantee 100% regioselectivity? A: Yes. When traditional methods fail, bypassing the symmetrical nature of 1,3-diketones is the most reliable strategy. Causality & Solution: By reacting lithium enolates with acid chlorides, you can generate a 1,3-diketone in situ. If hydrazine is introduced immediately into this unpurified mixture, it traps the intermediate before side-reactions occur, yielding [3]. Alternatively, utilizing a one-pot four-step synthesis from terminal alkynes and aldehydes via an ynone intermediate guarantees absolute regiocontrol, as the hydrazine condenses exclusively with the ynone in a predictable orientation [4].

Q3: I am scaling up my pyrazole synthesis. At 100 mg it was 95:5 regioselective, but at 50 g it dropped to 80:20. Why is this happening and how do I fix it? A: This is a classic mass and heat transfer failure. The Knorr synthesis is highly exothermic and rapid. Causality & Solution: In batch scale-up, poor mixing creates local concentration gradients, and inadequate heat dissipation causes thermal spikes. These thermal spikes provide the activation energy necessary to overcome the kinetic barrier, driving the reaction toward the thermodynamic (often undesired) regioisomer. Furthermore, recent studies indicate the presence of autocatalytic pathways that are exacerbated in batch reactors. Fix: Transition to continuous flow chemistry. Microreactors provide near-instantaneous mixing and superior heat transfer, suppressing thermal spikes and [1], thereby locking in the kinetic regioselectivity during scale-up.

Part 3: Validated Experimental Protocols

Protocol A: One-Pot Regioselective Synthesis via Acid Chlorides and Ketones

This protocol bypasses the isolation of 1,3-diketones, utilizing in situ generation to prevent equilibration and ensure high regioselectivity [3].

  • Enolate Formation: In an oven-dried flask under N 2​ , dissolve the starting ketone (1.0 equiv) in anhydrous toluene (0.2 M). Cool to -78 °C. Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes.

  • Acylation: Add the acid chloride (1.05 equiv) dropwise at -78 °C. Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation Step: Monitor the disappearance of the acid chloride via IR (1750 cm −1 ) or TLC. Crucial: Do not proceed until the acid chloride is fully consumed to prevent direct acylation of the hydrazine.

  • Cyclization: Add substituted hydrazine (1.2 equiv) and glacial acetic acid (5.0 equiv) directly to the reaction mixture. Heat to 80 °C for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, dry over MgSO 4​ , and concentrate. Purify via flash chromatography.

Protocol B: Continuous Flow Knorr Pyrazole Synthesis

This protocol utilizes transient flow to maintain strict kinetic control during scale-up, preventing thermal degradation of regioselectivity [1].

FlowWorkflow Pump1 Pump A: 1,3-Diketone Mixer T-Mixer (High Mass Transfer) Pump1->Mixer Pump2 Pump B: Hydrazine Pump2->Mixer Reactor Residence Time Coil (Precise T-Control) Mixer->Reactor Rapid Mixing IR In-line FTIR (Real-time Monitoring) Reactor->IR Steady State Collection Product Collection IR->Collection

Caption: Continuous flow setup for regioselective pyrazole synthesis with in-line FTIR monitoring.

  • Preparation: Prepare Solution A (Unsymmetrical 1,3-diketone, 0.5 M in absolute EtOH) and Solution B (Substituted hydrazine, 0.5 M in absolute EtOH).

  • System Priming: Prime the flow system (PFA tubing, internal diameter 1.0 mm) with absolute EtOH. Set the reactor coil temperature to 60 °C.

  • Reaction Execution: Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) through a T-mixer into the heated residence time coil (residence time = 5-10 minutes).

  • Self-Validation Step: Monitor the steady-state formation of the pyrazole product using an in-line FTIR flow cell (monitoring the appearance of the C=N stretch around 1550-1600 cm −1 ).

  • Collection: Collect the output stream once steady-state is confirmed by FTIR. Concentrate under reduced pressure to isolate the highly enriched regioisomer.

Part 4: Quantitative Data Comparison

Synthesis StrategyPrecursorsTypical Regioselectivity (1,3 : 1,5)ScalabilityKey Advantage
Traditional Batch Knorr 1,3-Diketone + Hydrazine50:50 to 80:20Poor (Thermal spikes)Simple, cheap reagents
Continuous Flow Knorr 1,3-Diketone + Hydrazine> 95:5ExcellentSuppresses autocatalysis & thermal gradients
In Situ Acylation Ketone + Acid Chloride + Hydrazine> 98:2ModerateBypasses diketone isolation
Alkyne Cross-Coupling Terminal Alkyne + Aldehyde + Hydrazine> 99:1ModerateAbsolute regiocontrol via ynone intermediate

Part 5: References

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2023). "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering, 8, 41-46.[Link]

  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). "Recent Advances in the Regioselective Synthesis of Pyrazoles." Current Organic Chemistry, 15(5), 657-674.[Link]

  • Heller, S. T., & Natarajan, S. R. (2006). "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(12), 2675-2678.[Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). "One-Pot Four-Step Regioselective Preparation of Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine." Journal of Organic Chemistry, 79(5), 2049–2058.[Link]

Optimization

Section 1: Core Concepts &amp; Mechanistic Causality (FAQs)

Welcome to the Pyrazole Derivatives Technical Support Center . As researchers and drug development professionals, working with pyrazole scaffolds presents unique physicochemical challenges. While the pyrazole ring is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Derivatives Technical Support Center . As researchers and drug development professionals, working with pyrazole scaffolds presents unique physicochemical challenges. While the pyrazole ring is a privileged motif in medicinal chemistry, its behavior in solution—ranging from dynamic tautomeric equilibria to unexpected hydrolytic and oxidative degradation—frequently confounds analytical characterization and biological assay results.

This guide is designed to move beyond basic troubleshooting. By dissecting the thermodynamic and kinetic causality behind these solution-phase behaviors, we provide self-validating workflows to help you definitively distinguish between structural instability and dynamic isomerism.

Q1: Why do I observe unexpected peak broadening or splitting in the NMR spectra of my N-unsubstituted pyrazoles? Is my compound degrading in the NMR tube? A1: In most cases, this is not chemical degradation, but rather prototropic annular tautomerism . N-unsubstituted pyrazoles undergo rapid proton exchange between the N1 and N2 atoms. Crucially, this is an intermolecular process rather than an intramolecular one. The energy barrier for a direct intramolecular 1,2-proton transfer is prohibitively high (~50 kcal/mol). However, in solution, trace water or protic solvents act as molecular bridges, forming hydrogen bonds that drastically lower the activation energy to 10–14 kcal/mol[1]. At room temperature, this exchange occurs at an intermediate rate on the NMR timescale, resulting in broadened or coalesced signals.

Q2: My pyrazole ester derivatives show a rapid loss of potency during in vitro biological assays. What is the mechanism, and how can I engineer around it? A2: Pyrazole esters are highly susceptible to base-catalyzed hydrolysis in slightly alkaline aqueous media (pH > 7.5). For example, pyrazole ester derivatives designed as allosteric inhibitors of the West Nile Virus (WNV) NS2B-NS3 proteinase exhibit half-lives of merely 1–2 hours in pH 8 assay buffers[2]. The hydroxide ions in the buffer readily attack the electrophilic carbonyl carbon of the ester. To circumvent this, you must replace the hydrolyzable ester moiety with non-hydrolyzable ester isosteres , such as alkenes or amides. These isosteres preserve the spatial geometry required for target binding while conferring robust hydrolytic stability[3].

Q3: My pyrazole stock solutions in DMSO are turning brown over time. What causes this discoloration? A3: A brown discoloration is a classic macroscopic indicator of oxidative degradation [4]. The pyrazole ring is an electron-rich heteroaromatic system. When substituted with electron-donating groups (e.g., amino or methoxy groups), the highest occupied molecular orbital (HOMO) energy increases, making the molecule highly vulnerable to oxidation by dissolved ambient oxygen or photochemically induced radical pathways.

Section 2: Diagnostic Workflows

To systematically address solution-phase issues, follow the logical pathways outlined in the diagrams below.

Workflow 1: Resolving Tautomerism vs. Degradation

When ambiguous analytical signals arise, your first step must be to isolate solvent effects and temperature variables to confirm tautomerism.

Tautomerism Step1 Observe Broad/Split NMR Signals Step2 Assess Solvent Polarity & Water Content Step1->Step2 Aprotic Aprotic (e.g., CDCl3) Promotes Dimerization Step2->Aprotic Protic Protic (e.g., DMSO-d6) Solvent H-Bonding Step2->Protic VTNMR Perform VT-NMR (-20°C to -50°C) Aprotic->VTNMR Protic->VTNMR Resolve Resolve 3- vs 5-Tautomer Calculate KT VTNMR->Resolve

Workflow for resolving pyrazole tautomerism using solvent selection and VT-NMR.

Workflow 2: Identifying and Mitigating True Degradation

If true chemical degradation is confirmed via the appearance of new, irreversible masses on LC/MS, use this workflow to identify the pathway and implement structural or environmental fixes.

Degradation Issue Loss of Purity / New Peaks (HPLC/TLC) Identify Identify Degradation Pathway via LC/MS Issue->Identify Hydrolysis Aqueous Buffer > pH 7 (Ester Cleavage) Identify->Hydrolysis Oxidation Brown Discoloration (O2/Light Exposure) Identify->Oxidation Solution1 Synthesize Isosteres (Alkene/Amide) Hydrolysis->Solution1 Solution2 Store under Argon/N2 Amber Vials at 4°C Oxidation->Solution2

Troubleshooting workflow for identifying and mitigating pyrazole degradation.

Section 3: Quantitative Data Summaries

When designing pyrazole libraries for biological testing, understanding the structure-stability relationship is critical. The table below summarizes the causality between functional group choices and hydrolytic stability, using WNV NS2B-NS3 proteinase inhibitors as a model system[2][3].

Compound TypeFunctional GroupIC₅₀ (μM)Stability in Solution (pH 8 Buffer)
Original Hits Unhindered Ester1.96 - 4.03Rapid degradation ( t1/2​ = 1–2 h)
Modified Hits Sterically Hindered Ester1.96 - 9.43Improved but finite stability
Isostere 14 Alkene13.8Highly stable (> 24 h)
Isostere 15 Amide16.0Highly stable (> 24 h)

Section 4: Self-Validating Experimental Protocols

To ensure data integrity, every analytical procedure must contain internal controls that validate the assay itself.

Protocol 1: Variable Temperature NMR (VT-NMR) for Tautomer Resolution

Purpose: To definitively distinguish between a degraded sample mixture and a dynamic tautomeric equilibrium by slowing the proton exchange rate. Causality: Lowering the kinetic energy of the system reduces the frequency of intermolecular proton transfers. Once the exchange rate drops below the NMR observation timescale (the "slow exchange regime"), the time-averaged signal resolves into distinct peaks representing the individual 3-substituted and 5-substituted tautomers[5].

  • Sample Preparation: Dissolve 15-20 mg of the pyrazole derivative in an anhydrous, aprotic deuterated solvent (e.g., THF- d8​ or DMF- d7​ , which remain liquid at low temperatures). Self-Validation: Spike the sample with a trace amount of an internal standard (e.g., TMS) to ensure chemical shifts are accurately referenced as temperature changes.

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 25°C. Note any broad singlets in the aromatic region or the N-H region.

  • Cooling Gradient: Lower the probe temperature in 10°C decrements, allowing 5 minutes for thermal equilibration at each step.

  • Target Acquisition: Continue cooling to between -20°C and -50°C. Acquire spectra at each interval.

  • Data Interpretation: If the broad peaks resolve into two distinct sets of sharp signals with a combined integration matching the original broad peak, tautomerism is confirmed. If peaks remain broad or if irreversible new peaks appear that do not coalesce upon returning to 25°C, chemical degradation has occurred.

Protocol 2: LC/MS-Validated Forced Degradation Profiling

Purpose: To map the specific vulnerabilities of a pyrazole scaffold to hydrolysis and oxidation prior to biological assay deployment. Causality: Exposing the compound to concentrated stressors accelerates degradation, allowing you to identify the weakest bonds (e.g., ester linkages, electron-rich rings) and engineer them out of your next-generation library[4].

  • Stock Preparation: Prepare a 10 mM stock solution of the pyrazole derivative in LC/MS-grade DMSO.

  • Internal Standard Addition (Self-Validation): Add Chlorpromazine (or another highly stable, non-interfering compound) to a final concentration of 1 μM in all reaction vials. This normalizes ionization efficiency variances and validates that any observed loss of the pyrazole signal is due to degradation, not instrument fluctuation[3].

  • Stress Conditions Setup:

    • Control: 100 μL Stock + 900 μL pH 7.4 PBS.

    • Base Hydrolysis: 100 μL Stock + 900 μL 0.1 M NaOH (pH ~13).

    • Oxidation: 100 μL Stock + 900 μL 3% H₂O₂.

  • Incubation: Incubate all vials at 37°C for 24 hours.

  • Quenching & Analysis: Neutralize the basic vial with 0.1 M HCl. Inject 5 μL of each sample into the LC/MS.

  • Data Interpretation: Calculate the area under the curve (AUC) ratio of the Pyrazole/Internal Standard. A ratio decrease in the NaOH vial confirms hydrolytic liability; a decrease in the H₂O₂ vial confirms oxidative liability.

References

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.1

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. 6

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. 2

  • Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. SciSpace. 3

  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem. 4

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. FU Berlin.5

Sources

Troubleshooting

SECTION 1: Target-Site Mutations &amp; Target Engagement Failure

Welcome to the Pyrazole Therapeutics Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoot and overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Therapeutics Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoot and overcome resistance mechanisms associated with pyrazole-based anticancer drugs (e.g., Crizotinib, Ruxolitinib, and novel pyrazole hybrids).

This guide is structured into three critical troubleshooting domains: Target-Site Mutations , Bypass Signaling Activation , and Pharmacokinetic Efflux .

FAQ: My H3122 lung cancer cell line was initially highly sensitive to the pyrazole-pyridine hybrid Crizotinib, but after continuous passaging in sub-lethal doses, it is now fully resistant. How do I determine if the drug is still binding to the ALK kinase domain?

The Causality: Acquired resistance often stems from on-target secondary mutations. In the case of Crizotinib, the most common alteration is the L1196M gatekeeper mutation [1]. Structurally, the substitution of leucine with a bulky methionine introduces a longer thioether side chain into the ATP-binding pocket. This creates severe steric hindrance, physically preventing the pyrazole core of the drug from docking into the kinase domain, leading to a complete loss of target engagement[2].

To definitively prove whether your drug is still binding to its target in living cells, you must bypass enzymatic assays (which lack cellular context) and utilize a Real-Time Cellular Thermal Shift Assay (RT-CETSA) [3].

Protocol: Real-Time CETSA (RT-CETSA) for Target Engagement

Self-Validating Design: This protocol includes a reporter-only control to ensure the thermal shift is driven by target engagement, not reporter stabilization.

  • Transfection: Transfect your resistant cell line with a plasmid encoding your target kinase (e.g., ALK) fused to a highly stable luciferase reporter (ThermLuc). Control Step: Transfect a separate well with a ThermLuc-only vector.

  • Compound Incubation: Treat the cells with your pyrazole derivative (e.g., 10 μM) or a DMSO vehicle control for 1 hour at 37°C.

  • Dispensing: Aliquot the live cells into a 96-well or 384-well PCR plate compatible with luminescence detection.

  • Substrate Addition: Add furimazine (the luciferase substrate) immediately prior to the thermal challenge[3].

  • Thermal Challenge: Place the plate in a real-time thermocycler. Heat the samples stepwise from 37°C to 90°C (1°C/min increments), recording kinetic luminescence continuously.

  • Data Analysis & Validation: As the temperature rises, unbound proteins denature and aggregate, causing a drop in luminescence. Ligand-bound proteins are thermodynamically stabilized, shifting the aggregation temperature ( Tagg​ ) higher.

    • Validation: A positive shift ( ΔTagg​>2∘C ) in the ALK-ThermLuc cells, with no shift in the ThermLuc-only cells, definitively proves the pyrazole drug is still engaging the target inside the cell[3].

G A Transfect Cells (Target + ThermLuc) B Dispense into PCR Plates A->B C Add Pyrazole Inhibitor B->C D Add Furimazine Substrate C->D E Stepwise Heating (37°C to 90°C) D->E F Kinetic Luminescence Recording E->F G Determine Shift in T_agg F->G

Workflow of Real-Time CETSA for quantifying pyrazole-target engagement in living cells.

SECTION 2: Bypass Signaling Activation

FAQ: My CETSA results confirm that my pyrazole inhibitor is successfully binding and inhibiting the primary target, yet the cancer cells continue to proliferate. What is driving this survival?

The Causality: If target engagement is confirmed but phenotypic efficacy is lost, the cells have developed off-target resistance via bypass signaling tracks[4]. While your drug successfully shuts down the primary oncogene (e.g., ALK), the tumor microenvironment or epigenetic reprogramming upregulates parallel receptor tyrosine kinases (RTKs) such as EGFR, HER2, or MET[4]. These alternative receptors reactivate downstream survival cascades (MAPK/ERK and PI3K/AKT) independently of the primary target, rendering the pyrazole drug phenotypically obsolete[1].

Bypass ALK ALK Fusion (Primary Target) MAPK MAPK / ERK Survival Pathway ALK->MAPK Blocked PI3K PI3K / AKT Survival Pathway ALK->PI3K Blocked Criz Crizotinib (Pyrazole Hybrid) Criz->ALK Inhibits EGFR EGFR / HER2 (Bypass Track) EGFR->MAPK Reactivates EGFR->PI3K Reactivates MET MET Amplification MET->MAPK Reactivates MET->PI3K Reactivates Res Cell Survival & Drug Resistance MAPK->Res PI3K->Res

Bypass signaling mechanisms (EGFR/MET) overcoming ALK inhibition by crizotinib.

Quantitative Data: Common Pyrazole Resistance Mechanisms & Shifts

To effectively troubleshoot, compare your observed IC50 shifts against established clinical and in vitro benchmarks:

Drug ClassPrimary TargetResistance MechanismPhenotypic Impact (IC50 Shift)Validated Counter-Strategy
Crizotinib (Pyrazole-Pyridine)ALK / ROS1ALK L1196M Gatekeeper Mutation>1.0 μM (from <50 nM)3rd-Gen Inhibitors (e.g., Lorlatinib)
Crizotinib (Pyrazole-Pyridine)ALKMET Amplification / EGFR BypassMaintained MAPK/PI3K signalingDual ALK + MEK/EGFR Inhibition
Ruxolitinib (Pyrazole-Pyrimidine)JAK1/2JAK2 HeterodimerizationSustained STAT phosphorylationType II JAK Inhibitors
Novel Pyrazoles Various KinasesP-gp (ABCB1) Overexpression>50-fold increase in whole-cell IC50Co-administration with Verapamil

SECTION 3: Pharmacokinetic Efflux & Membrane Transporters

FAQ: We synthesized a novel pyrazole derivative that shows an IC50 of 10 nM against isolated kinases, but the whole-cell IC50 is >5 μM. Why is there such a massive drop-off in efficacy?

The Causality: A severe discrepancy between biochemical (cell-free) and cellular potency is the hallmark of drug efflux . Pyrazole derivatives, due to their lipophilicity and specific nitrogen-containing heterocyclic structures, are frequently recognized as substrates by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp / ABCB1) [5]. P-gp utilizes ATP hydrolysis to actively pump the amphipathic pyrazole compounds out of the lipid bilayer before they can reach the cytosol, drastically lowering the intracellular drug concentration[5].

Protocol: Rho-123 Accumulation Assay for P-gp Efflux Validation

Self-Validating Design: This assay uses Verapamil to confirm that the lack of intracellular accumulation is strictly P-gp mediated, ruling out poor membrane permeability.

  • Cell Seeding: Seed a known P-gp overexpressing resistant cell line (e.g., MCF-7/ADR or HTC-R) into a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate overnight.

  • Pre-treatment: Treat the cells with your novel pyrazole derivative (10 μM).

    • Positive Control: Treat a separate set of wells with Verapamil (10 μM), a first-generation, highly potent P-gp inhibitor[5].

    • Negative Control: DMSO vehicle.

  • Dye Loading: After 2 hours of pre-treatment, add Rhodamine-123 (Rho-123, a fluorescent P-gp substrate) to all wells at a final concentration of 5 μM. Incubate for exactly 1 hour at 37°C.

  • Washing: Rapidly wash the cells three times with ice-cold PBS. The cold temperature halts membrane transport kinetics, trapping the accumulated dye inside the cells.

  • Lysis & Detection: Lyse the cells using 0.1% Triton X-100. Measure intracellular fluorescence using a microplate reader (Excitation 485 nm / Emission 530 nm).

  • Data Interpretation:

    • If your pyrazole drug is a P-gp substrate, its fluorescence will match the low levels of the DMSO control.

    • If your pyrazole drug acts as a P-gp inhibitor (competing for the efflux pump), intracellular Rho-123 fluorescence will spike, mirroring the Verapamil positive control[5].

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: National Institutes of Health (NIH) / ACS Chemical Biology URL:[Link]

  • Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers Source: National Institutes of Health (NIH) / Science Translational Medicine URL:[Link]

  • Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer Source: National Institutes of Health (NIH) / Drug Design, Development and Therapy URL:[Link]

  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies Source: OAE Publishing / Journal of Cancer Metastasis and Treatment URL:[Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance Source: National Institutes of Health (NIH) / RSC Advances URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of Pyrazole Kinase Inhibitors

Introduction This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you anticipate, identify, and minimize the off-target effects of your pyrazole kinase inhibitors, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Issue 1: My in vitro IC50 value is potent, but I see no effect in my cell-based assay. What's going on?

This is a common and multifaceted issue. The discrepancy often arises from the significant differences between a simplified biochemical environment and the complexity of a living cell.

  • Cause A: High Intracellular ATP Concentration. Most kinase inhibitors are ATP-competitive. Biochemical assays are often run at ATP concentrations near the Michaelis constant (Km) of the kinase to achieve sensitive IC50 measurements.[6] However, intracellular ATP concentrations are in the millimolar range (1-10 mM), which can be significantly higher than the Km.[7] This high concentration of the natural substrate (ATP) can out-compete your inhibitor at the binding site, leading to a dramatic loss of potency in the cellular environment.

  • Cause B: Cell Permeability and Efflux. The inhibitor must cross the cell membrane to reach its target. Poor membrane permeability can prevent the compound from accumulating to an effective intracellular concentration.[8] Additionally, many cells express efflux pumps (e.g., P-glycoprotein) that can actively transport your inhibitor out of the cell, reducing its effective concentration.

  • Cause C: Compound Stability and Metabolism. Your inhibitor may be unstable in cell culture media or rapidly metabolized by cellular enzymes into inactive forms.[9]

  • Cause D: Target Not Expressed or Not Active. The target kinase may not be expressed at a significant level in your chosen cell line, or it may exist in an inactive state, rendering the inhibitor ineffective.[4][9]

Solution Workflow:

  • Re-run the in vitro assay at high ATP (1-5 mM): This will provide a more physiologically relevant IC50 value.

  • Perform a Cellular Target Engagement Assay: Use a technique like NanoBRET to confirm that your compound is binding to its intended target inside intact cells.[10][11] This directly measures binding, not just a downstream functional effect.

  • Verify Target Expression and Pathway Activity: Use Western blotting or qPCR to confirm that your target kinase is expressed in the cell line. Crucially, also probe for a known downstream phosphorylation event to ensure the pathway is active.[9]

  • Assess Cell Permeability: If available, use computational models or parallel artificial membrane permeability assays (PAMPA) to predict or measure permeability.

Issue 2: I'm seeing inconsistent IC50 values between experimental runs. How can I improve reproducibility?

Inconsistent potency measurements can invalidate your results. Strict adherence to protocol and quality control is key.

  • Cause A: Compound Handling. Pyrazole inhibitors, like many small molecules, can degrade with improper storage. Repeated freeze-thaw cycles of stock solutions can lead to precipitation or degradation.[12]

  • Cause B: Cell Culture Variables. The health, confluency, and passage number of your cells can significantly impact their response to inhibitors.[12] Cells that are overgrown, stressed, or have been in culture for too long can exhibit altered signaling and drug sensitivity.

  • Cause C: Assay Reagent Variability. Ensure consistent concentrations of all reagents, especially the kinase and ATP in biochemical assays, and consistent seeding density in cellular assays.[7] The final concentration of your solvent (typically DMSO) must be consistent across all wells and kept below 0.5% to avoid solvent-induced artifacts.[9]

  • Cause D: Purity of the Inhibitor. The stated purity of a compound can vary. Impurities may have their own biological activities or interfere with the assay, and batch-to-batch variability can be a concern.[8]

Solutions:

  • Compound QC: Aliquot your DMSO stock solution into single-use volumes to avoid freeze-thaw cycles and store at -80°C, protected from light.[9] If you suspect an issue, verify the compound's purity and identity via HPLC or mass spectrometry.

  • Cell Culture Standardization: Use cells within a consistent, low passage number range (e.g., below passage 20). Always seed cells at the same density and treat them at the same level of confluency (e.g., 70-80%). Regularly monitor cell morphology for signs of stress.[12]

  • Rigorous Assay Protocol: Create and follow a detailed standard operating procedure (SOP). Always include a positive control (a known inhibitor) and a negative/vehicle control (DMSO) to validate each experiment.[13]

Issue 3: My inhibitor shows a phenotype, but how do I know it's from hitting my target and not an off-target?

This is the central question of specificity. A cellular phenotype alone is not sufficient proof of on-target activity. A multi-pronged validation approach is required.

  • Step 1: Kinome-Wide Selectivity Profiling. The most direct way to identify potential off-targets is to screen your inhibitor against a large panel of kinases (ideally >300).[10][14] This can be done using biochemical binding or activity assays. The results will reveal which other kinases are inhibited at similar concentrations.[6]

  • Step 3: Genetic Validation. Use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out your target kinase.[9] A true on-target effect should be phenocopied by the genetic perturbation. For example, if your inhibitor causes cell cycle arrest, knocking down the target kinase should also cause cell cycle arrest.

  • Step 4: Rescue Experiments. In a knockdown or knockout background, the cellular phenotype should be resistant to your inhibitor. Alternatively, you can overexpress a drug-resistant mutant of your target kinase. If the cells become resistant to your inhibitor, it provides strong evidence for on-target activity.

Experimental Strategies for Validating Selectivity

A tiered approach is the most efficient and cost-effective strategy for assessing and minimizing off-target effects.

Tier 1: Foundational Characterization

This initial phase ensures your compound is well-behaved and provides a baseline for further studies.

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol determines the concentration of inhibitor required to reduce kinase activity by 50% in a controlled, biochemical setting.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for your kinase (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Inhibitor Dilutions: Create a 10-point, 3-fold serial dilution of your pyrazole inhibitor in 100% DMSO. Then, create an intermediate dilution in kinase buffer.

    • Enzyme & Substrate: Prepare solutions of the purified active kinase and its specific peptide or protein substrate.

    • ATP Solution: Prepare an ATP solution that will result in a final concentration equal to the known Km for the target kinase.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted inhibitor. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.

    • Add 10 µL of the kinase solution to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of a pre-mixed solution containing the substrate and ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction and quantify product formation using an appropriate detection method (e.g., ADP-Glo™, fluorescence polarization, or radiometric assay).

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[12]

Tier 2: Comprehensive Selectivity Profiling

This phase broadly assesses your inhibitor's interaction landscape across the human kinome.

Workflow for Kinase Profiling

The most common approach is to use a commercial service that offers large-scale kinase screening panels.

G cluster_0 Tier 2: Kinome Selectivity Profiling Workflow A Select Pyrazole Inhibitor with Potent On-Target IC50 (<100 nM) B Primary Screen: Single High Concentration (e.g., 1 µM) against >300 Kinase Panel A->B C Data Analysis: Identify all kinases with >70-80% inhibition at 1 µM B->C D Secondary Screen: Determine full 10-point IC50 curves for all primary 'hits' and the on-target kinase C->D Proceed if hits are found E Calculate Selectivity Score (e.g., S-Score, Entropy Score) D->E F Prioritize compounds with the best selectivity window (Off-target IC50 / On-target IC50) E->F

Caption: Workflow for comprehensive kinase selectivity profiling.

Data Interpretation:

A selectivity score provides a quantitative measure of promiscuity.[15] For example, the Selectivity Score (S) can be calculated as the percentage of kinases inhibited above a certain threshold (e.g., >90%) at a given concentration. A lower score indicates higher selectivity.

ParameterDescriptionInterpretationReference
Selectivity Score (S) Percentage of kinases inhibited above a set threshold (e.g., S(1µM) > 90%).A lower S-score indicates a more selective compound.[14]
Selectivity Entropy A single-value parameter quantifying the binding distribution over the kinase panel.Lower entropy signifies higher selectivity. Staurosporine (promiscuous) has a high score (~2.9), while a perfectly selective inhibitor has a score of 0.[15]
Selectivity Window The ratio of the IC50 for an off-target kinase to the IC50 for the primary target.A larger window (e.g., >100-fold) is desirable and indicates a lower likelihood of engaging that off-target at therapeutic concentrations.[16]
Tier 3: Cellular Validation

This final, critical phase confirms target engagement and on-target pathway modulation in a physiological context.

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of an inhibitor to a target kinase in live cells.[11]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of your pyrazole inhibitor.

    • To the cells, add the NanoBRET™ Kinase Tracer (a fluorescently labeled probe that binds the kinase) and the inhibitor dilutions simultaneously. Also include "no inhibitor" and "no tracer" controls.

    • Add the Nano-Glo® Substrate to produce the luminescent signal.

    • Incubate for 2 hours at 37°C.

  • Data Measurement & Analysis:

    • Measure both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals.

    • Calculate the NanoBRET™ ratio (Acceptor/Donor).

    • Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50, which reflects target occupancy.[10]

Protocol 3: Western Blot for Phospho-Protein Analysis

This protocol verifies that the inhibitor blocks the catalytic activity of the target kinase in cells by measuring the phosphorylation of a known downstream substrate.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • If necessary, stimulate the cells with an appropriate growth factor or ligand to activate the signaling pathway of interest.

    • Treat cells with various concentrations of your pyrazole inhibitor (and a vehicle control) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer supplemented with protease and, critically, phosphatase inhibitors.[9]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Denature the samples in Laemmli buffer at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Validation:

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate protein to confirm equal protein loading. Also, probe for a loading control like GAPDH or β-actin.[12] A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms on-target pathway inhibition.

Computational Approaches to Predict Off-Target Effects

Computational methods can complement experimental approaches by predicting potential off-target interactions early in the discovery process, helping to prioritize compounds for synthesis and testing.

  • Binding Site Similarity: These methods compare the three-dimensional structure of the target kinase's ATP binding site with a database of other kinase binding sites.[17][18] High similarity suggests a higher likelihood of cross-reactivity.

  • Machine Learning (ML) and AI: Modern approaches use ML algorithms trained on large datasets of known kinase-inhibitor interactions.[19][20][21] These models can learn the structural features of both inhibitors and kinases that determine binding and predict the activity of a novel compound against a panel of kinases.[19]

While powerful for generating hypotheses, computational predictions must always be validated experimentally.[17][22]

Visualizing On-Target vs. Off-Target Effects

G cluster_0 Signaling Pathway GF Growth Factor Receptor Receptor GF->Receptor TargetKinase Target Kinase (e.g., JAK2) Receptor->TargetKinase Activates OffTargetKinase Off-Target Kinase (e.g., CDK2) Receptor->OffTargetKinase Activates Substrate1 Downstream Substrate 1 TargetKinase->Substrate1 Phosphorylates Substrate2 Downstream Substrate 2 OffTargetKinase->Substrate2 Phosphorylates Response1 Desired Cellular Response (e.g., Apoptosis) Substrate1->Response1 Response2 Undesired Cellular Response (e.g., Cell Cycle Arrest) Substrate2->Response2 Inhibitor Pyrazole Inhibitor Inhibitor->TargetKinase On-Target Inhibition Inhibitor->OffTargetKinase Off-Target Inhibition

Caption: On-target vs. off-target kinase inhibition.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. [Link]

  • Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Royal Society of Chemistry. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Toxicity of Substituted Pyrazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazole compounds. This guide is designed to provide practical, in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazole compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the toxicity of this important class of molecules. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate toxicity issues in your experiments, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: My substituted pyrazole compound shows excellent in vitro efficacy but unexpected in vivo toxicity. What could be the underlying cause?

A1: This is a common and challenging issue in drug discovery. The discrepancy often arises from factors not fully captured by standard in vitro cytotoxicity assays. Here are the primary areas to investigate:

  • Metabolic Activation: Your compound may be metabolized in vivo to a toxic species. The liver is the primary site of drug metabolism, and enzymes such as cytochrome P450s can transform the parent pyrazole into reactive metabolites. These metabolites can then cause cellular damage. For instance, some pyrazole-containing compounds can undergo metabolic activation to form toxic byproducts.[1]

  • Mitochondrial Toxicity: A significant, and sometimes overlooked, cause of in vivo toxicity is the inhibition of mitochondrial respiration.[2] Standard cytotoxicity assays, often performed under glycolytic conditions, may not reveal this liability. A study on 1-methyl-1H-pyrazole-5-carboxamides found that while they showed no overt cytotoxicity in standard cell culture, they caused acute toxicity in mice due to dose-dependent inhibition of mitochondrial respiration.[2]

  • Off-Target Pharmacological Effects: The compound might be interacting with unintended biological targets in vivo, leading to adverse effects. These off-target effects are not always predictable from the primary target-based assays. For example, some pyrazole derivatives can have off-target effects on ion channels like hERG, which can lead to cardiotoxicity.[3]

  • Formation of Reactive Oxygen Species (ROS): Some pyrazole derivatives can induce oxidative stress, leading to the formation of ROS and subsequent cellular damage. This can be particularly relevant in tissues with high metabolic activity.

  • Nitrosation: Under certain physiological conditions, particularly in the acidic environment of the stomach, some pyrazolone derivatives can undergo nitrosation to form potentially carcinogenic N-nitroso compounds.[4]

Q2: I'm observing inconsistent results in my in vitro cytotoxicity assays (e.g., MTT, MTS). What are the likely sources of variability?

A2: Inconsistent cytotoxicity data can be frustrating and can derail a project. The root causes often lie in the experimental setup and the physicochemical properties of the compounds themselves.

  • Compound Solubility and Stability: Pyrazole derivatives can have a wide range of solubilities. If your compound precipitates in the culture medium, the effective concentration will be lower than the nominal concentration, leading to underestimated toxicity. Furthermore, some pyrazolone compounds are susceptible to degradation in solution, which can be influenced by pH, light, and temperature.[5]

  • Interaction with Assay Reagents: Some compounds can directly react with the assay reagents. For example, a pyrazole compound was found to react with the MTT reagent, leading to false results.[6] It is crucial to run a control experiment with the compound and the assay reagent in the absence of cells to check for any direct interaction.

  • Cell Line Specificity: The cytotoxic effects of a compound can vary significantly between different cell lines due to differences in metabolic enzyme expression, target expression, and membrane permeability.[7][8]

  • Tautomerism: Unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers in solution.[9] The ratio of these tautomers can be influenced by the solvent and may affect the biological activity and toxicity of the compound.[9]

Q3: How can I proactively design substituted pyrazole compounds with a lower toxicity profile?

A3: A proactive approach to medicinal chemistry can significantly reduce the likelihood of late-stage failures due to toxicity.

  • Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Analysis: Systematically modify the substituents on the pyrazole ring and analyze the impact on both efficacy and toxicity. This can help identify toxicophores (chemical moieties responsible for toxicity) and guide the design of safer analogues.[8][10]

  • Bioisosteric Replacement: Consider replacing potentially toxic functional groups with bioisosteres that retain the desired pharmacological activity but have a better safety profile.[9] For example, replacing a metabolically labile group with a more stable one can reduce the formation of toxic metabolites.

  • In Silico Toxicity Prediction: Utilize computational models to predict potential toxicities such as mutagenicity, carcinogenicity, and hERG inhibition early in the design phase.[3][11][12] While not definitive, these predictions can help prioritize which compounds to synthesize and test.

  • Optimize Physicochemical Properties: Properties like lipophilicity (LogP) and solubility can influence toxicity. Highly lipophilic compounds may have greater non-specific binding and can be more prone to metabolic liabilities. Aim for a balanced profile of physicochemical properties.

Section 2: Troubleshooting Guides

Guide 1: Investigating Unexpected In Vivo Toxicity

This guide provides a systematic workflow for troubleshooting when a compound demonstrates acceptable in vitro safety but unexpected in vivo toxicity.

Step 1: Re-evaluate In Vitro Data

  • Question: Were the in vitro assays sufficiently comprehensive?

  • Action:

    • Conduct cytotoxicity assays in a panel of cell lines, including primary cells or cell lines that are more metabolically active (e.g., primary hepatocytes).

    • Perform assays that specifically assess mitochondrial function, such as measuring oxygen consumption rate (OCR) using a Seahorse analyzer.[2]

    • Assess for potential off-target effects by screening against a panel of common off-targets (e.g., kinases, GPCRs, ion channels).

Step 2: Investigate Metabolism

  • Question: Is the compound being converted to a toxic metabolite?

  • Action:

    • Perform in vitro metabolism studies using liver microsomes or S9 fractions from the relevant species (e.g., mouse, rat, human).

    • Analyze the metabolic profile using LC-MS/MS to identify major metabolites.

    • Synthesize the identified metabolites and test their toxicity in vitro.

Step 3: In-depth In Vivo Assessment

  • Question: What is the specific nature of the in vivo toxicity?

  • Action:

    • Conduct a thorough histopathological examination of all major organs from the in vivo toxicity study.

    • Analyze clinical pathology parameters (e.g., liver enzymes, kidney function markers) to identify target organs of toxicity.[13]

    • Consider performing toxicokinetic studies to correlate drug exposure with the observed toxicity.

Step 4: Hypothesis-Driven Follow-up Studies

  • Question: Based on the findings from Steps 1-3, what is the most likely mechanism of toxicity?

  • Action:

    • If mitochondrial toxicity is suspected, conduct further in vivo studies with readouts of mitochondrial function.

    • If a specific off-target is implicated, design experiments to confirm this interaction and its downstream consequences.

    • If metabolic activation is the issue, consider designing analogues that block the metabolic "soft spot."

Troubleshooting_In_Vivo_Toxicity start Unexpected In Vivo Toxicity re_evaluate_invitro Step 1: Re-evaluate In Vitro Data start->re_evaluate_invitro investigate_metabolism Step 2: Investigate Metabolism re_evaluate_invitro->investigate_metabolism In vitro data still looks clean in_depth_invivo Step 3: In-depth In Vivo Assessment investigate_metabolism->in_depth_invivo No obvious toxic metabolites hypothesis_driven Step 4: Hypothesis-Driven Follow-up in_depth_invivo->hypothesis_driven Target organ identified solution Identify Toxicity Mechanism & Design Safer Compounds hypothesis_driven->solution

Caption: Workflow for troubleshooting unexpected in vivo toxicity.

Guide 2: Addressing Poor Compound Stability in Assays

This guide outlines steps to identify and mitigate issues related to the stability of pyrazolone compounds in experimental assays.[5]

Step 1: Characterize the Stability Profile

  • Question: Under what conditions is the compound degrading?

  • Action:

    • Conduct a forced degradation study under various stress conditions:

      • Acid/Base Hydrolysis: Incubate the compound in acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH).[5]

      • Oxidation: Expose the compound to an oxidizing agent (e.g., H₂O₂).[5]

      • Photostability: Expose the compound to a controlled light source.[5]

      • Thermal Stress: Incubate the compound at elevated temperatures.[5]

    • Analyze the samples at different time points using a stability-indicating method (e.g., HPLC-UV) to quantify the parent compound and detect degradation products.

Step 2: Optimize Experimental Conditions

  • Question: How can the assay conditions be modified to improve stability?

  • Action:

    • pH Control: If the compound is sensitive to pH, ensure the assay buffer is maintained at a pH where the compound is most stable.[5]

    • Light Protection: If the compound is light-sensitive, perform all manipulations in the dark or using amber-colored labware.[5]

    • Temperature Control: If the compound is thermally labile, perform experiments at lower temperatures if possible.

    • Use of Antioxidants: If oxidative degradation is a problem, consider adding a small amount of an antioxidant to the assay medium.

Step 3: Reformulation Strategies

  • Question: Can the formulation be improved to enhance stability?

  • Action:

    • Solvent Selection: Choose a solvent system in which the compound is both soluble and stable.

    • Excipient Compatibility: If using a formulation, ensure that the excipients are compatible with the compound and do not promote degradation.

Compound_Stability_Troubleshooting start Poor Compound Stability characterize_stability Step 1: Characterize Stability Profile start->characterize_stability optimize_conditions Step 2: Optimize Experimental Conditions characterize_stability->optimize_conditions Degradation pathway identified reformulation Step 3: Reformulation Strategies optimize_conditions->reformulation Stability still an issue solution Stable Compound in Assay optimize_conditions->solution Stability improved reformulation->solution

Caption: Troubleshooting guide for poor compound stability.

Section 3: Experimental Protocols

Protocol 1: In Vitro Mitochondrial Toxicity Assessment

This protocol describes a method to assess the potential of a substituted pyrazole compound to inhibit mitochondrial respiration using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Substituted pyrazole compound

  • Cell line of interest (e.g., HepG2)

  • Seahorse XF Base Medium

  • Glucose, pyruvate, glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to attach overnight.

  • Prepare Assay Medium: Prepare Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Adjust the pH to 7.4.

  • Prepare Compound Plate: Prepare a stock solution of the substituted pyrazole compound in a suitable solvent (e.g., DMSO). Dilute the compound to the desired final concentrations in the assay medium. Also, prepare the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) in the assay medium.

  • Assay Execution: a. Remove the cell culture medium and wash the cells with the assay medium. b. Add the assay medium to each well. c. Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour. d. Load the compound plate and the cell plate into the Seahorse XF Analyzer. e. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the test compound, oligomycin, FCCP, and rotenone/antimycin A, measuring the OCR after each injection.

  • Data Analysis: Analyze the OCR data to determine the effect of the compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A significant decrease in these parameters indicates mitochondrial toxicity.

Protocol 2: In Vitro Metabolism Assay using Liver Microsomes

This protocol outlines a method to assess the metabolic stability of a substituted pyrazole compound.

Materials:

  • Substituted pyrazole compound

  • Liver microsomes (from the species of interest)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing the substituted pyrazole compound, liver microsomes, and phosphate buffer.

  • Initiate Reaction: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.

Section 4: Data Presentation

Table 1: Illustrative Cytotoxicity Data for Substituted Pyrazole Analogs
Compound IDR1-substituentR2-substituentIC50 (µM) on HepG2IC50 (µM) on A549
PYZ-001 -H-Ph> 100> 100
PYZ-002 -Cl-Ph25.432.1
PYZ-003 -NO2-Ph5.28.9
PYZ-004 -H-4-F-Ph78.685.3
PYZ-005 -Cl-4-F-Ph15.719.8

Data is hypothetical and for illustrative purposes only.

Table 2: Comparative Mitochondrial Respiration Inhibition
CompoundBasal Respiration (% of Control)ATP Production (% of Control)Maximal Respiration (% of Control)
Vehicle 100 ± 5100 ± 6100 ± 8
PYZ-003 45 ± 438 ± 525 ± 3
Positive Control (Rotenone) 20 ± 315 ± 210 ± 1

Data is hypothetical and for illustrative purposes only.

References

  • Journal of Medicinal Chemistry. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications. [Link]

  • PubMed. (2010). Synthesis and biological evaluation of novel pyrazole compounds. [Link]

  • European Journal of Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • RSC Publishing. (2022).
  • Bentham Science. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • Semantic Scholar. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. [Link]

  • ResearchGate. (2025). In vivo Cytotoxicity of Polysubstituted Pyrazole Derivatives against Liver Cancer Cell Line. [Link]

  • National Institutes of Health. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. [Link]

  • PubMed. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. [Link]

  • ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • National Institutes of Health. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [Link]

  • MDPI. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • PubMed. (2007). Pyrazole and methylpyrazole for the treatment of 2-butoxyethanol poisoning. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • EXCLI Journal. (2016). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. [Link]

  • ResearchGate. (2026). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY.
  • National Institutes of Health. (2016). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). New pyrazole derivatives and investigate their toxic effect in Hella and RD cancer cells lines.
  • PubMed. (1988). Pyrazole: preclinical reassessment. [Link]

  • ResearchGate. (n.d.).
  • PubMed. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. [Link]

  • National Institutes of Health. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • ChemCatChem. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]

  • ResearchGate. (n.d.).
  • MDPI. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. [Link]

  • ResearchGate. (n.d.). Effect of pyrazole, 4-methylpyrazole and DMSO on the microsomal....

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Optimization

Technical Support Center: Purification of Pyrazoles via Acid Addition Salts

Welcome to the Technical Support Center for the purification of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of their pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of their pyrazole-containing compounds. Here, we delve into the robust and scalable method of purification via the formation of acid addition salts. This resource provides not only detailed protocols but also the fundamental principles and troubleshooting strategies to navigate challenges you may encounter in the laboratory.

Introduction: The Rationale for Salt Formation in Pyrazole Purification

Pyrazoles, as a class of heterocyclic compounds, are weak bases due to the presence of the pyridine-like nitrogen atom (N2) in their five-membered ring structure. This basicity allows them to react with acids to form stable, often crystalline, pyrazolium salts. This chemical property is the cornerstone of a powerful purification technique.

The core principle is straightforward: by converting the pyrazole into a salt, we significantly alter its physical properties, most notably its solubility. Impurities present in the crude pyrazole, which may have similar solubility profiles to the free base, are often left behind in the crystallization mother liquor as the pyrazolium salt selectively crystallizes. The purified pyrazole free base can then be easily regenerated from the salt.

This method is particularly advantageous for:

  • Removing closely related impurities that are difficult to separate by chromatography.

  • Purifying pyrazoles that are oils or low-melting solids at room temperature.

  • Large-scale purifications where chromatography may be impractical or cost-prohibitive.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right acid for forming the pyrazolium salt?

A1: The selection of the acid is a critical step and depends on several factors:

  • pKa of the Pyrazole and the Acid: For efficient salt formation, the pKa of the acid should be significantly lower than the pKa of the protonated pyrazole (the pyrazolium ion). A general rule of thumb is a difference of at least 2-3 pKa units. This ensures a more complete acid-base reaction.[1]

  • Crystallinity of the Resulting Salt: The goal is to form a well-defined, crystalline salt. Some acids are known to produce highly crystalline salts. For example, hydrochloric acid, sulfuric acid, and oxalic acid are commonly used.[2]

  • Solubility of the Salt: The ideal pyrazolium salt should be sparingly soluble in the chosen solvent system to allow for high recovery upon crystallization.

  • Ease of Removal of Excess Acid: If a volatile acid like HCl is used, any excess can be removed under reduced pressure. For non-volatile acids, precise stoichiometric addition is more critical.

Q2: What are the best solvents for pyrazolium salt crystallization?

A2: The choice of solvent is crucial for successful crystallization. The ideal solvent should:

  • Readily dissolve the crude pyrazole free base.

  • Poorly dissolve the pyrazolium salt, especially at lower temperatures.

  • Be chemically inert to the pyrazole, the acid, and the resulting salt.

Commonly used solvents include lower alcohols like ethanol and isopropanol, as well as acetone.[2] Often, a mixed solvent system is employed. For instance, the pyrazole can be dissolved in a "good" solvent like ethanol, and then a "poor" solvent (anti-solvent) like diethyl ether or hexane is added to induce precipitation of the salt.

Q3: My pyrazolium salt is not precipitating. What should I do?

A3: If your pyrazolium salt fails to precipitate, it is likely that the solution is not supersaturated. Here are some techniques to induce crystallization:

  • Reduce the Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the salt.

  • Cool the Solution: Place the flask in an ice bath or a refrigerator to decrease the solubility of the salt.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure salt, adding a tiny crystal can initiate the crystallization process.

  • Add an Anti-Solvent: If you are using a single solvent, slowly add a miscible solvent in which the salt is known to be insoluble (e.g., diethyl ether, hexanes) until the solution becomes turbid. Then, add a few drops of the original solvent to redissolve the solid and allow for slow cooling.

Q4: How do I regenerate the pure pyrazole free base from the salt?

A4: To recover the purified pyrazole, the acid addition salt must be neutralized. This is typically achieved by dissolving the salt in water and adding a base until the solution is alkaline. Common bases for this purpose include sodium hydroxide, potassium carbonate, or ammonium hydroxide. The deprotonated pyrazole free base will then often precipitate out of the aqueous solution if it is a solid. If the free base is a liquid or is soluble in water, it can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.[3]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of pyrazoles via acid addition salts.

Issue Potential Cause(s) Troubleshooting Step(s) Expected Outcome
Formation of an Oil Instead of a Crystalline Salt The melting point of the pyrazolium salt is lower than the temperature of the solution. The salt is too soluble in the chosen solvent.1. Add more solvent: This will lower the saturation point and may allow for crystallization to occur at a lower temperature. 2. Change the solvent system: Use a solvent with a lower boiling point or a different anti-solvent. 3. Cool the solution very slowly: Rapid cooling can favor oiling out.Formation of a crystalline solid instead of an oil, allowing for proper isolation and purification.
Low Yield of the Purified Pyrazole The pyrazolium salt is too soluble in the crystallization solvent. Incomplete precipitation of the salt. Loss of material during the free base regeneration and extraction steps.1. Optimize the solvent system: Screen for solvents in which the salt has lower solubility. 2. Ensure thorough cooling: Cool the crystallization mixture in an ice bath for an extended period to maximize precipitation. 3. Perform multiple extractions: When regenerating the free base, extract the aqueous layer with an organic solvent multiple times to ensure complete recovery.Improved yield of the final purified pyrazole.
The Purified Pyrazole is Still Impure The impurity has a similar basicity to the target pyrazole and co-precipitates as a salt. Impurities are trapped within the crystal lattice of the pyrazolium salt.1. Perform a second recrystallization: Recrystallize the pyrazolium salt before regenerating the free base. 2. Fractional crystallization: If the salts of the desired pyrazole and the impurity have different solubilities, a careful, slow crystallization may allow for their separation.[4] 3. Choose a different acid: The salt of the impurity may have a different solubility profile with a different counter-ion.Higher purity of the final pyrazole product.
Difficulty Regenerating the Free Base The pyrazole free base is highly soluble in water. An emulsion forms during the extraction.1. Use a different extraction solvent: Try a more non-polar or a denser solvent. 2. Saturate the aqueous layer with salt: Adding sodium chloride to the aqueous layer can decrease the solubility of the organic compound and help break emulsions. 3. Filter the emulsion: Passing the emulsion through a pad of celite can sometimes help to break it.Efficient recovery of the pyrazole free base from the aqueous solution.

Experimental Protocols

Protocol 1: General Procedure for Purification of a Pyrazole via its Hydrochloride Salt

This protocol describes a general method for the purification of a pyrazole by forming its hydrochloride salt using a solution of HCl in a suitable solvent.

Materials:

  • Crude pyrazole

  • Anhydrous diethyl ether (or another suitable solvent like ethyl acetate)

  • 2 M HCl in diethyl ether (or a saturated solution of HCl gas in the chosen solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Aqueous sodium bicarbonate solution (saturated)

  • Dichloromethane (or another suitable extraction solvent)

Procedure:

  • Dissolution: Dissolve the crude pyrazole in a minimum amount of anhydrous diethyl ether. If the crude material is an oil, it can be dissolved directly. If it is a solid, ensure it is fully dissolved.

  • Salt Formation: While stirring the solution, slowly add a solution of 2 M HCl in diethyl ether dropwise. The pyrazolium hydrochloride salt should precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation of the Salt: Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Washing the Salt: Wash the collected salt with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities from the mother liquor.

  • Drying the Salt: Allow the salt to air dry on the filter paper or dry it in a desiccator under vacuum.

  • Regeneration of the Free Base: Transfer the dried pyrazolium hydrochloride salt to a separatory funnel. Add deionized water to dissolve the salt, followed by the addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic (test with pH paper).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL for a 1 g scale).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

Visualizing the Workflow

Purification_Workflow cluster_salt_formation Step 1: Salt Formation cluster_isolation Step 2: Isolation & Washing cluster_regeneration Step 3: Free Base Regeneration CrudePyrazole Crude Pyrazole in Organic Solvent AddAcid Add Acid (e.g., HCl in Ether) CrudePyrazole->AddAcid Precipitate Precipitated Pyrazolium Salt AddAcid->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with Cold Solvent Filtration->Washing PurifiedSalt Purified Pyrazolium Salt Washing->PurifiedSalt DissolveSalt Dissolve Salt in Water PurifiedSalt->DissolveSalt AddBase Add Base (e.g., NaHCO3) DissolveSalt->AddBase Extraction Extract with Organic Solvent AddBase->Extraction PurifiedPyrazole Purified Pyrazole Extraction->PurifiedPyrazole

Caption: Workflow for pyrazole purification via acid addition salt formation.

Data for Informed Decision-Making

Table 1: pKa Values of Common Acids and Pyrazoles

The following table provides the pKa values for commonly used acids in salt formation and for the parent pyrazole molecule. This data is essential for selecting an appropriate acid to ensure efficient protonation and salt formation.

CompoundFormulapKaReference
Acids
Hydrochloric AcidHCl~ -7[5]
Sulfuric Acid (1st dissociation)H₂SO₄~ -3[6]
Phosphoric Acid (1st dissociation)H₃PO₄2.15[6]
Oxalic Acid (1st dissociation)(COOH)₂1.27[7]
Acetic AcidCH₃COOH4.76[7]
Pyrazoles
Pyrazole (conjugate acid)C₃H₅N₂⁺2.49[8]
3(5)-Aminopyrazole (conjugate acid)C₃H₆N₃⁺~5.5[9]

Note: The pKa of substituted pyrazoles can vary significantly depending on the electronic nature of the substituents.

Visualizing the Acid-Base Equilibrium

AcidBaseEquilibrium Pyrazole Pyrazole (Base) Pyrazolium Pyrazolium (Conjugate Acid) Pyrazole->Pyrazolium Protonation Acid Acid (HA) Anion Anion (A⁻) Acid->Anion Deprotonation

Caption: Acid-base equilibrium in pyrazolium salt formation.

References

  • BenchChem. (2025). Unveiling the Solid State: A Technical Guide to the Crystal Structure of Pyrazolium Salts. BenchChem.
  • BenchChem. (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines. BenchChem.
  • Full article: Synthesis, single-crystal X-ray diffraction, NLO and DFT studies of centrosymmetric 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate salt - Taylor & Francis. (2022, January 7). Taylor & Francis.
  • Pyrazolium salts as a new class of ionic liquid crystals - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Table 7.2 Acidity constants (pKa) for some common acids. (n.d.).
  • Marín-Luna, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • Chem Help ASAP. (2019, June 18). pKa values of common acids [Video]. YouTube.
  • Bessard, Y., & Schlosser, M. (1991). Indirect determination of the protonation constants pKa(B/BH+) of substituted pyrazoles and indazoles from electrochemical results. Canadian Journal of Chemistry.
  • Forming oxalte salts of amines. (2009, July 25). Sciencemadness.org.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • Process for the purification of pyrazoles. (2011).
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2009). PMC.
  • Troubleshooting. (2022, August 16). Chemistry LibreTexts.
  • N-Heterocyclic Olefins of Pyrazole and Indazole. (2025, May 9).
  • Merck Millipore. (n.d.).
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • pKa Vaules for Organic and Inorganic Bronsted Acids
  • Table of Acids with Ka and pKa Values. (n.d.). CLAS.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).
  • Current status of pyrazole and its biological activities. (2016). PMC.
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Amine workup. (2024, March 12). Reddit.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Crystalliz
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • New Pyrazolium Salts as a Support for Ionic Liquid Crystals and Ionic Conductors. (2018, April 3). PMC.
  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. (2025, July 6).
  • Pyrazolium salts described in this work [H2pzR(n)R(m)][A]. (n.d.).
  • Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazol
  • Purification of substances by a process of freezing and fractional melting under equilibrium conditions. (1956).
  • Solubility Chart. (n.d.). Alfa Chemistry.
  • Ionic liquid crystals containing pyridinium and pyrazolium units: mesomorphism and acidochromic behaviors. (2025, July 19). UNL.
  • Solubility table. (n.d.). chemeurope.com.
  • Fractional Crystallisation. (n.d.).
  • Solubility table. (n.d.). Wikipedia.
  • BenchChem. (2025).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). PMC.
  • Solubility Rules. (n.d.). xaktly.com.
  • Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesyl

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Reference Data & Comparative Studies

Validation

Confirming the Structure of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol: A Comparative Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and medicinal chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of drug discovery an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of drug discovery and development. Pyrazole derivatives, in particular, are a class of heterocyclic compounds that garner significant interest due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide provides a comprehensive, in-depth analysis for confirming the structure of a specific pyrazole derivative, 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol , through a combination of spectroscopic techniques and comparative data analysis. As a senior application scientist, this document is designed to not only present experimental methodologies but also to elucidate the underlying principles that ensure trustworthy and validated structural elucidation.

The Compound in Focus: Structural and Chemical Identity

2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is a tertiary alcohol containing a 1,3-disubstituted pyrazole ring. The precise arrangement of these functionalities is critical to its potential biological activity.

Table 1: Chemical Identity of the Target Compound

PropertyValue
IUPAC Name 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol
Molecular Formula C₉H₁₆N₂O
Molecular Weight 168.24 g/mol
Canonical SMILES CC(C)(O)CC1=CN(C)N=C1

To definitively confirm this structure, a multi-pronged analytical approach is essential, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Synthetic Pathway: A Plausible Route

While numerous methods exist for pyrazole synthesis, a common and effective approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4] For the target molecule, a plausible synthetic route is outlined below. Understanding the synthesis is crucial as it provides context for potential impurities and isomeric byproducts that must be differentiated during structural analysis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-3-one 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-3-one Reduction Reduction 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-3-one->Reduction Ketone precursor Sodium borohydride Sodium borohydride Sodium borohydride->Reduction Reducing agent in Methanol 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol Reduction->2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol Yields

Caption: Plausible synthetic route for 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol.

Structural Confirmation via Spectroscopic Analysis

The core of this guide lies in the detailed interpretation of spectroscopic data. We will explore the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for our target compound and compare it with closely related structures to highlight the key differentiating features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Table 2: Predicted ¹H NMR Data for 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol and Comparison with a Structural Isomer

Assignment (Target Compound) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Differentiating Features from Isomer *
C(CH₃)₂ ~1.2Singlet6HIn the isomer, these would likely be a doublet if adjacent to a CH group.
CH₂ ~2.7Singlet2HThe chemical shift is influenced by the adjacent pyrazole ring.
N-CH₃ ~3.8Singlet3HA characteristic singlet for the N-methyl group on the pyrazole.
Pyrazole H-5 ~7.2Doublet (J ≈ 2 Hz)1HThe coupling constant is characteristic of meta-coupling in a pyrazole ring.
Pyrazole H-4 ~6.0Doublet (J ≈ 2 Hz)1HThe upfield shift is typical for a proton at the 4-position of a pyrazole.
OH VariableBroad Singlet1HThe chemical shift is concentration and solvent dependent.

*Isomer for Comparison: 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-ol. In this isomer, the side chain is attached to the C5 position of the pyrazole ring, which would lead to different chemical shifts and coupling patterns for the pyrazole protons.

The carbon-13 NMR spectrum will reveal the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Data for 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol

Assignment Predicted Chemical Shift (δ, ppm)
C(CH₃)₂ ~25
CH₂ ~40
N-CH₃ ~38
C(OH) ~70
Pyrazole C-4 ~105
Pyrazole C-5 ~138
Pyrazole C-3 ~150

The chemical shifts of the pyrazole carbons are particularly diagnostic of the substitution pattern.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

For 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol, the molecular ion peak ([M]⁺) is expected at m/z 168. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₁₆N₂O.

Key Fragmentation Pathways:

  • Loss of a methyl group (-CH₃): A prominent peak at m/z 153.

  • Loss of water (-H₂O): A peak at m/z 150, especially under electron ionization (EI).

  • Cleavage of the C-C bond between the alcohol carbon and the methylene group: This would lead to a stable tertiary carbocation at m/z 59 and the pyrazolyl-methyl radical. The base peak is often associated with the most stable fragment.

  • Fragmentation of the pyrazole ring: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of HCN or N₂.[5]

G M+ (m/z 168) M+ (m/z 168) m/z 153 m/z 153 M+ (m/z 168)->m/z 153 - CH3 m/z 59 m/z 59 M+ (m/z 168)->m/z 59 - C4H5N2CH2 m/z 110 m/z 110 m/z 153->m/z 110 - C(CH3)2OH

Caption: Predicted major fragmentation pathways in mass spectrometry.

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system like GC-MS or LC-MS.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Compare the observed accurate mass with the theoretical mass to confirm the elemental composition.

Comparative Analysis with Alternative Structures

To further bolster the structural confirmation, it is instructive to compare the expected data with that of plausible isomers or related compounds.

Table 4: Spectroscopic Comparison with a Related Amine

Feature 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol (Target) 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine (Related Compound) [6]Rationale for Difference
¹H NMR: OH/NH₂ Signal Broad singlet, variable shiftBroad singlet, typically more downfield than OHThe exchangeable protons of alcohols and amines have different chemical shift ranges.
¹³C NMR: C-OH/C-NH₂ Signal ~70 ppm~50-60 ppmThe carbon attached to the more electronegative oxygen is more deshielded.
Mass Spec: Molecular Ion m/z 168m/z 153Difference in molecular weight due to O vs. NH.

This comparative approach provides a self-validating system, where the presence and absence of key signals and fragments can be used to definitively include or exclude alternative structures.

Conclusion

The structural confirmation of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is a meticulous process that relies on the synergistic interpretation of NMR and Mass Spectrometry data. By carefully analyzing the chemical shifts, coupling constants, integration in NMR, and the molecular ion and fragmentation patterns in MS, a high-confidence structural assignment can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to confidently and accurately characterize this and other novel pyrazole derivatives, thereby ensuring the integrity of their scientific endeavors in drug discovery and development.

References

  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. Retrieved from [Link]

  • Connect Journals. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Retrieved from [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol. Retrieved from [Link]

  • National Institutes of Health. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Retrieved from [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors

Introduction: The Double-Edged Sword of the Pyrazole Scaffold The pyrazole and pyrazolopyrimidine scaffolds are recognized as pharmacologically important privileged structures in modern kinase inhibitor design, acting as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the Pyrazole Scaffold

The pyrazole and pyrazolopyrimidine scaffolds are recognized as pharmacologically important privileged structures in modern kinase inhibitor design, acting as highly potent ATP mimetics[1]. However, because the ATP-binding pocket is structurally conserved across the human kinome (>500 kinases), pyrazole-based inhibitors inherently risk promiscuity. Cross-reactivity profiling is not merely a late-stage safety checkpoint; it is a fundamental driver of rational drug design. By rigorously mapping off-target interactions, application scientists can engineer selectivity through structural constraints, covalent targeting, or solvent-exposed modifications.

The Causality of Cross-Reactivity

To profile cross-reactivity effectively, one must understand why pyrazoles cross-react. The 3-amino-1H-pyrazole moiety acts as an ATP mimetic by forming critical hydrogen bonds with the highly conserved hinge region of the kinase (e.g., interacting with the backbone of D132 and F134 in VRK1)[2]. Because this hinge interaction is universally accommodated, baseline pyrazole scaffolds exhibit inherent kinome promiscuity.

To engineer selectivity, scientists must manipulate the molecule's bioactive conformation. For instance, the development of , an MST3 inhibitor, utilized macrocyclization to lock the inhibitor into a specific conformation, thereby eliminating off-target binding and improving the selectivity profile[3]. Conversely, covalent probes like exploit an alternative "flipped" binding mode—where the C3 position is oriented toward the ribose binding pocket—to target a specific cysteine at the αD-1 position in kinases such as EGFR and BTK[4]. This covalent mechanism overrides the inherent noncovalent promiscuity of the pyrazolopyrimidine core.

Comparative Selectivity Profiles

The following table summarizes the quantitative selectivity data of representative pyrazole-based inhibitors, highlighting how structural strategies directly impact cross-reactivity.

InhibitorPrimary Target (Potency)Key Off-Target(s)Selectivity Strategy
Promiscuous 1 CDK16 (IC50 33.4 nM)>100 kinases (S-score > 0.5)Unconstrained hinge binder[2]
JA310 MST3 (EC50 106 nM)MST4 (EC50 1.4 µM)Macrocyclization[3]
ZNL0325 EGFR (IC50 566 nM), BTKBLK, JAK3Covalent (αD-1 Cys) + Flipped Mode[4]
Compound 8 Aurora A/B (IC50 35/75 nM)>22 kinases (>80% inhibition)Methylisoxazole substitution[1]

Self-Validating Workflow for Cross-Reactivity Profiling

A robust cross-reactivity profile cannot rely on a single assay. As an application scientist, you must build a self-validating system where biochemical affinity is orthogonally verified by thermodynamics and cellular efficacy.

ProfilingWorkflow A Compound Design (Pyrazole Scaffold) B Tier 1: KINOMEscan Broad Panel Binding A->B C Tier 2: DSF / TSA Thermodynamic Validation B->C D Tier 3: NanoBRET Live-Cell Engagement C->D E Selectivity Profile & Lead Optimization D->E

Caption: Self-validating 3-tier workflow for the cross-reactivity profiling of pyrazole-based kinase inhibitors.

Tier 1: High-Throughput Kinome Profiling (e.g., KINOMEscan)

Causality: Before optimizing a lead, we need a broad, unbiased view of the kinome. This competitive binding assay identifies all potential off-targets by measuring the displacement of an immobilized ligand. Step-by-Step Protocol:

  • Compound Preparation: Dissolve the pyrazole inhibitor in anhydrous DMSO to a stock concentration, then dilute to screening concentrations (typically 1 µM and 10 µM).

  • Competitive Binding: Incubate the compound with a panel of >400 DNA-tagged recombinant human kinases and immobilized active-site directed ligands. Logic: The immobilized ligand competes with the free pyrazole inhibitor for the ATP-binding site.

  • Elution and Quantification: Wash away unbound kinases. Elute the remaining bound kinases and quantify them using quantitative PCR (qPCR) directed at the unique DNA tags.

  • Data Analysis: Calculate the Selectivity Score (S-score), defined as the number of kinases bound below a specific control threshold (e.g., <10% of control) divided by the total number of kinases tested.

Tier 2: Orthogonal Biophysical Validation (Differential Scanning Fluorimetry - DSF)

Causality: KINOMEscan is a binding assay prone to false positives. DSF confirms that binding translates to thermodynamic stabilization of the folded kinase, proving true target engagement. Step-by-Step Protocol:

  • Assay Assembly: In a 384-well PCR plate, combine 2 µM of the recombinant target (or off-target) kinase, assay buffer (HEPES, NaCl, TCEP), and 5x SYPRO Orange dye.

  • Inhibitor Addition: Add the pyrazole inhibitor at a saturating concentration (e.g., 10 µM).

  • Thermal Denaturation: Subject the plate to a thermal gradient from 25°C to 95°C using a real-time PCR machine, monitoring fluorescence continuously. Logic: SYPRO Orange is quenched in water but fluoresces brightly when it binds to the hydrophobic core of the unfolding kinase.

  • Tm Calculation: Determine the melting temperature (Tm) from the inflection point of the melt curve. Calculate the shift (ΔTm) relative to a DMSO control. A ΔTm > 5°C confirms robust thermodynamic stabilization.

Tier 3: Cellular Target Engagement (NanoBRET)

Causality: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability issues and high intracellular ATP competition (1-5 mM). NanoBRET quantifies target engagement in live cells. Step-by-Step Protocol:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target/off-target kinase fused to a NanoLuc luciferase reporter.

  • Tracer Incubation: Treat the live cells with a cell-permeable fluorescent tracer that reversibly binds the kinase active site.

  • Competitive Displacement: Introduce the pyrazole inhibitor in a dose-response format. Logic: If the inhibitor successfully permeates the cell membrane and outcompetes physiological ATP, it will displace the fluorescent tracer.

  • Signal Quantification: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. As the tracer is displaced, the BRET signal decreases, allowing for the calculation of a cellular IC50/EC50.

Visualizing the Impact of Cross-Reactivity

Understanding the divergence between primary and off-target pathways is critical for predicting clinical outcomes. The diagram below illustrates how a single pyrazolopyrimidine probe can drive both therapeutic efficacy and adverse toxicity depending on its cross-reactivity profile.

OffTargetSignaling cluster_OnTarget Primary Pathway cluster_OffTarget Off-Target Pathway Inhibitor Pyrazolopyrimidine Probe (e.g., ZNL0325) Target Target: BTK (Flipped Binding Mode) Inhibitor->Target OffTarget Off-Target: EGFR (αD-1 Cys Covalent Bond) Inhibitor->OffTarget Efficacy Therapeutic Efficacy (Apoptosis of Malignant Cells) Target->Efficacy Toxicity Adverse Effects (Skin Rash / GI Toxicity) OffTarget->Toxicity

Caption: Divergent signaling pathways illustrating on-target efficacy versus off-target toxicity for covalent pyrazoles.

References

  • Amrhein, J. A., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences 23.23 (2022): 14834.[Link]

  • Amrhein, J. A., et al. "Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3." Journal of Medicinal Chemistry 67.1 (2024): 674-690.[Link]

  • Li, Z., et al. "ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases." Journal of Medicinal Chemistry 67.4 (2024): 2837-2848.[Link]

  • El-Gamal, M. I. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules 27.1 (2022): 330.[Link]

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Validation

evaluating the pharmacokinetic properties of pyrazole analogs

Title: Evaluating the Pharmacokinetic Properties of Pyrazole Analogs: A Comparative Guide for Lead Optimization Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, featured prominent...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating the Pharmacokinetic Properties of Pyrazole Analogs: A Comparative Guide for Lead Optimization

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, featured prominently in blockbuster therapeutics such as celecoxib, ruxolitinib, and crizotinib 1. While pyrazoles often exhibit superior target affinity compared to other five-membered heterocycles (like imidazoles or pyrroles) due to their dual hydrogen-bond donor/acceptor capacity, unoptimized pyrazole derivatives frequently suffer from poor pharmacokinetic (PK) properties. Specifically, N-aryl pyrazoles are prone to rapid hepatic clearance and P-glycoprotein (P-gp) mediated efflux 2.

As a Senior Application Scientist, I have designed this guide to objectively compare the absorption, distribution, metabolism, and excretion (ADME) profiles of pyrazole analogs against alternative bioisosteres. Furthermore, this guide provides self-validating experimental protocols to systematically evaluate and optimize these properties during preclinical development.

Mechanistic Grounding: The Pyrazole Scaffold in ADME

The metabolic fate of pyrazole analogs is a primary determinant of their pharmacokinetic behavior. For instance, the 3-methyl-N-arylpyrazole center is highly susceptible to oxidation by hepatic cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4) 3. This phase I metabolism often yields reactive paraquinoneimine intermediates, leading to rapid intrinsic clearance ( Clint​ ) and potential hepatotoxicity.

To overcome this, rational structure-activity relationship (SAR) optimization—such as the introduction of electron-withdrawing fluorine atoms or the application of steric hindrance around the metabolic soft spots—can dramatically enhance microsomal stability 4.

Metabolic_Pathway Parent N-aryl Pyrazole Lead (Lipophilic, Active) CYP Hepatic CYP450 Enzymes (CYP2C9, CYP3A4) Parent->CYP Oxidation Optimized Fluorinated Pyrazole Analog (Metabolically Stable) Parent->Optimized Bioisosteric replacement Intermediate Hydroxylated Intermediate (Reactive) CYP->Intermediate Phase I Metabolism Toxic Paraquinoneimine (High Clearance / Toxicity) Intermediate->Toxic Further oxidation Optimized->CYP Resists oxidation

Figure 1: CYP450-mediated metabolic pathway of N-aryl pyrazoles and optimization strategy.

Comparative Pharmacokinetic Profiling

When evaluating a novel pyrazole hit, it is crucial to benchmark its performance against both unoptimized precursors and non-pyrazole bioisosteres (such as imidazoles). The table below summarizes representative quantitative data from a standard lead optimization campaign, demonstrating how structural modifications to the pyrazole core directly translate to improved in vivo PK parameters 5.

PK ParameterUnoptimized N-aryl PyrazoleOptimized Fluorinated PyrazoleImidazole Bioisostere (Alternative)
Caco-2 Papp​ ( 10−6 cm/s) 2.1 (Low Permeability)14.5 (High Permeability)8.3 (Moderate Permeability)
Efflux Ratio (B→A / A→B) 5.2 (Strong P-gp Substrate)1.2 (Non-substrate)2.8 (Weak Substrate)
HLM Clint​ (µL/min/mg) 85.4 (Rapid Clearance)12.5 (Metabolically Stable)45.2 (Moderate Clearance)
Oral Bioavailability (F%) < 10%55%25%
In Vivo Half-life ( t1/2​ ) 0.8 h4.5 h1.8 h

Analytical Insight: The unoptimized pyrazole suffers from high efflux and rapid microsomal clearance. By applying fluorination at the metabolic soft spot and utilizing steric shielding, the optimized pyrazole analog achieves a low efflux ratio and minimal intrinsic clearance, vastly outperforming the imidazole alternative in both oral bioavailability and half-life.

Critical In Vitro ADME Protocols

To ensure scientific integrity, the experimental workflows used to generate the data above must be robust and self-validating. Below are the detailed, step-by-step methodologies for the two most critical assays in pyrazole PK evaluation.

High-Throughput Caco-2 Permeability Assay

Causality: Pyrazole nitrogen atoms act as strong hydrogen bond acceptors, which can increase the polar surface area (PSA) and restrict passive transcellular diffusion. Additionally, bulky lipophilic substituents often trigger P-gp efflux. By measuring both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) permeability, we calculate the efflux ratio to definitively determine if poor in vivo absorption is due to low permeability or active efflux 2.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes in 96-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Monolayer Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² proceed. Add Lucifer Yellow (100 µM) to the apical chamber; a basolateral rejection rate of >99% confirms monolayer integrity.

  • Dosing: Prepare the pyrazole analog at 10 µM in HBSS buffer (pH 7.4). Add to the apical chamber for A→B assessment, and to the basolateral chamber for B→A assessment.

  • Incubation: Incubate at 37°C with 5% CO₂ for 2 hours.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver compartments. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Control Integration: Run Propranolol (high permeability control) and Ranitidine (low permeability control) in parallel to validate assay performance.

Human Liver Microsomal (HLM) Stability Assay

Causality: As established, the pyrazole core is vulnerable to CYP-mediated oxidation. The HLM assay quantifies the degradation rate to calculate intrinsic clearance ( Clint​ ), guiding the rational SAR required to block metabolic soft spots 4.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Mix the pyrazole analog (final concentration 1 µM) with HLM (final protein concentration 0.5 mg/mL) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Self-Validating Control (Minus-NADPH): In a parallel well, add buffer instead of NADPH. If the compound degrades in this well, the instability is chemical, not CYP-mediated.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Data Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) from the natural log of the percentage of parent compound remaining versus time, and derive Clint​ .

In Vivo Translation & Optimization Workflow

The ultimate goal of evaluating pyrazole PK properties is to translate in vitro stability and permeability into favorable in vivo exposure. The logical workflow for this iterative process is mapped below.

PK_Optimization Start Pyrazole Hit Identification (HTS & Virtual Screening) InVitro In Vitro ADME Profiling (Caco-2, HLM, Hepatocytes) Start->InVitro Hit validation MetabolicSoft Identify Metabolic Soft Spots (e.g., N-aryl oxidation) InVitro->MetabolicSoft High Clint / Low Papp InVivo In Vivo PK Evaluation (Rodent/Dog Models) InVitro->InVivo Favorable in vitro ADME SAR Rational SAR Optimization (Fluorination, Steric Hindrance) MetabolicSoft->SAR Structural modification SAR->InVitro Re-evaluate InVivo->SAR Poor F% / High Clearance Candidate Preclinical Candidate Selection (Optimal t1/2, F%, Clearance) InVivo->Candidate Desired PK profile achieved

Figure 2: Iterative pharmacokinetic optimization workflow for pyrazole analogs.

By adhering to this structured evaluation matrix, drug development professionals can systematically engineer pyrazole analogs that maintain their potent target affinity while achieving the robust pharmacokinetic profiles required for clinical success.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central (PMC) URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: PubMed Central (PMC) URL:[Link]

  • Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening Source: Chemical Methodologies URL:[Link]

Sources

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